molecular formula C16H18N2O B1675761 Lysergol CAS No. 602-85-7

Lysergol

Cat. No.: B1675761
CAS No.: 602-85-7
M. Wt: 254.33 g/mol
InChI Key: BIXJFIJYBLJTMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lysergole is a natural product found in Ipomoea campanulata with data available.

Properties

IUPAC Name

(7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-18-8-10(9-19)5-13-12-3-2-4-14-16(12)11(7-17-14)6-15(13)18/h2-5,7,10,15,17,19H,6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXJFIJYBLJTMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40975627
Record name Lysergol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40975627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

602-85-7
Record name lysergol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196867
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Lysergol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40975627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,10-didehydro-6-methylergoline-8β-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.113
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Advanced Biosynthetic Engineering of Lysergol in Fungal Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Lysergol (9,10-didehydro-6-methylergoline-8ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-methanol) is a critical ergoline alkaloid and a high-value precursor for the semi-synthesis of neuroactive pharmaceuticals, including nicergoline  (used in dementia and vascular disorders) and pergolide  (Parkinson’s disease). Historically sourced via extraction from Rivea corymbosa seeds or as a minor byproduct of Claviceps fermentation, the industry is shifting toward precision metabolic engineering to ensure supply chain stability and purity.

This technical guide outlines the molecular mechanisms , metabolic engineering strategies , and bioprocess protocols required to establish a robust this compound production platform. It focuses on the bifurcation of the eas gene cluster pathway, specifically targeting the isomerization of elymoclavine while arresting further oxidation to lysergic acid.

Molecular Mechanism: The eas Cluster & this compound Shunt

The biosynthesis of this compound is governed by the ergot alkaloid synthesis (eas) gene cluster . The pathway begins with the prenylation of L-tryptophan and proceeds through a conserved "clavine" pathway before diverging based on the specific oxidative capacity of the host strain.

The Enzymatic Cascade

The core pathway from Tryptophan to the branch point alkaloid Agroclavine involves the following verified enzymes:

StepEnzymeGeneFunctionMechanism
1DMAT Synthase dmaWPrenylationCondensation of L-Trp + DMAPP ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

4-dimethylallyltryptophan (DMAT).
2Methyltransferase easFMethylationN-methylation of DMAT

N-methyl-DMAT.
3Oxidoreductase easE/COxidationConversion to Chanoclavine-I via diene formation.
4Dehydrogenase easDOxidationChanoclavine-I

Chanoclavine-I Aldehyde.
5Reductase/Isomerase easABranch PointDetermines fate: Agroclavine (via isomerase activity) or Festuclavine (via reductase).
6Agroclavine Oxidase cloAOxidationAgroclavine

Elymoclavine
.
The this compound Bifurcation (The Critical Step)

This compound is the 9,10-ene isomer of Elymoclavine (8,9-ene). In typical Claviceps purpurea pathways, Elymoclavine is further oxidized by CloA (a P450 monooxygenase) to Paspalic Acid, which then isomerizes to Lysergic Acid.[1]

To accumulate This compound , the system must:

  • Retain CloA activity for the Agroclavine

    
     Elymoclavine oxidation.
    
  • Induce Isomerization (8,9

    
     9,10) of the D-ring.
    
  • Arrest Oxidation to prevent conversion of the C8-alcohol (this compound) to the C8-carboxylic acid (Lysergic Acid).

Recent studies suggest that this compound accumulation occurs when the isomerization happens prematurely or when specific CloA variants (or host background enzymes) favor the alcohol state over the acid state [1, 2].

Biosynthesis Trp L-Tryptophan DMAT DMAT Trp->DMAT dmaW Chano Chanoclavine-I DMAT->Chano easF, easE, easC Agro Agroclavine Chano->Agro easD, easA, easG Elymo Elymoclavine (8,9-ene, alcohol) Agro->Elymo cloA (Oxidation 1) This compound This compound (9,10-ene, alcohol) Elymo->this compound Isomerization (Spontaneous/Host) Paspalic Paspalic Acid Elymo->Paspalic cloA (Oxidation 2) LSA Lysergic Acid This compound->LSA Blocked in this compound Producers Paspalic->LSA Isomerization

Figure 1: Biosynthetic pathway of this compound, highlighting the critical isomerization shunt vs. the oxidative pathway to Lysergic Acid.

Metabolic Engineering Strategy

Host Selection
  • Native Producers (Claviceps paspali): High yield potential but slow growth and complex morphology (sclerotia-like). Requires deletion of lps genes (peptide synthetases) to prevent conversion of this compound/lysergic acid into ergopeptines.

  • Heterologous Hosts (Aspergillus fumigatus / Saccharomyces cerevisiae):

    • A. fumigatus:[2][3][4][5][6] Excellent for expressing fungal gene clusters. Requires knockout of native easA (reductase) and replacement with EpichloëeasA (isomerase) + cloA to drive the pathway toward lysergic acid derivatives [3].[5]

    • Strategy: To maximize this compound, engineer a CloA variant with reduced oxidative processivity (stopping at the alcohol) or co-express a specific isomerase in a background lacking downstream oxidases.

Gene Cassette Design

For a heterologous Aspergillus platform:

  • Promoter: Strong constitutive promoters (e.g., gpdA).

  • Core Cluster: dmaW, easF, easE, easC, easD (from A. fumigatus or C. purpurea).

  • Branch Determinants:

    • Source: Epichloë sp.[7][3][4][5][6] Lp1 easA (Isomerase function).[3][5]

    • Source: ClavicepscloA (P450).[7][2][3][1][4] Note: Tuning expression levels of CloA is critical; overexpression often pushes flux to Lysergic Acid.

Production Protocol: Fermentation & DSP

This protocol is adapted for a Claviceps paspali mutant or an engineered Aspergillus strain optimized for submerged fermentation.

Fermentation Conditions

The production of ergoline alkaloids is highly sensitive to phosphate repression and precursor availability.

ParameterSpecificationRationale
Carbon Source Mannitol (40-100 g/L) + Succinic Acid (10-35 g/L)Mannitol provides slow-release carbon; succinate feeds the TCA cycle without repression [4].
Nitrogen Source Corn Steep Liquor (20 g/L) + Yeast Extract (0.5 g/L)Rich source of amino acids and vitamins essential for alkaloid synthesis.
pH Control 5.2 – 5.5Adjusted with NH₄OH. Alkaline pH (>7) degrades alkaloids; acidic pH (<5) inhibits growth.
Aeration High (DO > 30%)CloA is a P450 enzyme requiring molecular oxygen.
Induction Phosphate StarvationHigh phosphate inhibits the eas cluster. Maintain PO₄³⁻ < 0.1 mM during production phase.
Duration 9–12 DaysSecondary metabolites accumulate in the stationary phase.
Step-by-Step Workflow

Step 1: Inoculum Preparation

  • Cultivate strain on PDA slants at 25°C for 6-10 days.

  • Homogenize mycelium (3 cm²) into Seed Medium (Mannitol 20g/L, Succinic acid 10g/L, KH₂PO₄ 1g/L, MgSO₄ 0.3g/L).

  • Incubate 4 days at 24°C, 220 rpm.

Step 2: Production Fermentation

  • Inoculate 10-15% (v/v) seed culture into Production Medium (see table above).

  • Maintain temperature at 24°C. Claviceps is heat-sensitive.

  • Critical Control Point: Monitor dissolved oxygen. If DO drops below 20%, increase agitation. P450 activity (CloA) is the rate-limiting step for the Elymoclavine

    
     this compound conversion.
    

Step 3: Downstream Processing (DSP)

  • Separation: Filter mycelium using a rotary drum filter or filter press. This compound is largely secreted but significant amounts may remain in the cell wall; extraction of both broth and mycelium is recommended.

  • Alkalinization: Adjust filtrate pH to 8.5 – 9.0 using NaOH or Na₂CO₃. This ensures the alkaloid is in the non-ionized (organic-soluble) free base form.

  • Solvent Extraction: Extract with Chloroform or n-Butanol (ratio 1:1). Perform 3 rounds of extraction.

  • Purification: Evaporate solvent under reduced pressure. Re-dissolve residue in 2% tartaric acid and precipitate impurities. Final purification via crystallization or Preparative HPLC.

DSP_Workflow Fermentation Submerged Fermentation (12 Days, pH 5.5, 24°C) Separation Solid-Liquid Separation (Filtration) Fermentation->Separation pH_Adjust pH Adjustment (to pH 8.5 - 9.0) Separation->pH_Adjust Filtrate Extraction Solvent Extraction (Chloroform/n-Butanol) Separation->Extraction Mycelium (Optional) pH_Adjust->Extraction Evaporation Solvent Evaporation (Crude Alkaloid Extract) Extraction->Evaporation Purification Crystallization / Prep-HPLC (>98% Purity) Evaporation->Purification

Figure 2: Downstream processing workflow for the isolation of this compound from fermentation broth.

Analytical Validation

Quantification must distinguish this compound from its structural isomers (Elymoclavine, Isothis compound).

  • Method: HPLC-MS/MS or HPLC-FLD (Fluorescence Detection).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: 20 mM Ammonium Formate (pH 4.0).

    • B: Acetonitrile.

    • Gradient: 10% B to 60% B over 20 mins.

  • Detection: Fluorescence (Ex: 310 nm, Em: 410 nm).

  • Differentiation: this compound elutes after Elymoclavine due to the 9,10-double bond altering polarity slightly compared to the 8,9-ene of Elymoclavine. MS confirmation (m/z 255.15 [M+H]+) is required as molecular weights are identical.

References

  • Robinson, S. L., & Panaccione, D. G. (2014). Heterologous expression of lysergic acid and novel ergot alkaloids in Aspergillus fumigatus. Applied and Environmental Microbiology, 80(20), 6465–6472.

  • Wong, J. H., et al. (2022). Reconstituting the complete biosynthesis of D-lysergic acid in yeast. Nature Communications, 13, 712.

  • Chen, X., et al. (2023). Construction of an efficient Claviceps paspali cell factory for lysergic acid production.[8][9] Frontiers in Bioengineering and Biotechnology, 11.

  • Stoll, A., et al. (1962). Process for the production of alkaloid derivatives of lysergic acid.[7][3][1][4][5][6][10][11] U.S. Patent No. 3,038,840.

  • Gerhards, N., et al. (2014). Biosynthetic Pathways of Ergot Alkaloids. Toxins, 6(12), 3281–3295.

Sources

An In-Depth Technical Guide to Lysergol: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword for the Modern Researcher: The study of ergoline alkaloids has perpetually been at the forefront of medicinal chemistry and pharmacology. Among these, lysergol emerges as a compound of significant interest, not for hallucinogenic properties often associated with its relatives, but for its versatile chemical scaffold and nuanced biological activities. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a deep dive into the core chemical and pharmacological aspects of this compound. We will move beyond a mere recitation of facts to an integrated understanding of its synthesis, properties, and potential, grounded in established scientific principles and methodologies.

The Ergoline Core: Unveiling the Chemical Architecture of this compound

This compound is a tetracyclic ergoline alkaloid, a structural classification that underpins its unique chemical behavior and biological interactions. Its systematic IUPAC name is [(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methanol[1][2]. The ergoline skeleton is a rigid framework composed of a fused indole and quinoline ring system, which provides a specific three-dimensional orientation for its substituent groups.

The key stereochemical features of this compound are the two chiral centers at the C-6a and C-9 positions, which are in the R configuration[1]. This specific stereochemistry is crucial for its biological activity and distinguishes it from its isomers.

Below is a two-dimensional representation of the chemical structure of this compound:

Caption: 2D chemical structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its handling, formulation, and analytical characterization. The table below summarizes the key properties of this compound.

PropertyValueSource(s)
Molecular Formula C₁₆H₁₈N₂O[1][2]
Molecular Weight 254.33 g/mol [1][2]
CAS Number 602-85-7[1]
Appearance Off-white to pale brown fine powder
Melting Point >183 °C (decomposes)
Solubility Soluble in DMSO and dimethylformamide (approx. 20 mg/mL). Slightly soluble in methanol and pyridine.[3]
UV/Vis (λmax) 227, 242, 311 nm[3]

Synthesis and Natural Occurrence

This compound can be obtained through both extraction from natural sources and total chemical synthesis. The choice of method depends on the desired scale, purity, and the availability of starting materials.

Natural Occurrence and Extraction

This compound is a minor alkaloid found in certain species of fungi, most notably in the ergot fungus Claviceps purpurea, and in the seeds of several plants in the Convolvulaceae family, such as Ipomoea hederacea (morning glory)[2].

Experimental Protocol: Extraction and Purification of this compound from Ipomoea hederacea Seeds

This protocol is a synthesis of established methods for the efficient extraction and purification of this compound, yielding a high-purity product.

Materials and Reagents:

  • Dried and powdered Ipomoea hederacea seeds

  • Dichloromethane

  • Methanol

  • Ammonia solution

  • n-Hexane

  • Hydrochloric acid (HCl)

  • Acetic acid

  • Activated carbon

  • Diatomaceous earth (Hyflo)

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Glass-lined reactor

Step-by-Step Methodology:

  • Extraction:

    • Mix 1200 kg of powdered Ipomoea hederacea seeds with 120 kg of sodium bicarbonate in a rotary extractor.

    • Add 3600 liters of a dichloromethane:methanol (85:15) solvent mixture.

    • Adjust the pH of the solution to 8.0-8.5 with ammonia gas at room temperature and stir for 4 hours.

    • Transfer the solvent mixture to a distillation vessel and concentrate under vacuum.

  • Acid-Base Treatment (First Stage):

    • Take the crude wet material of this compound and adjust the pH to < 2 with HCl at room temperature.

    • Cool the mixture to 10-20°C and adjust the pH to 9.0-9.5 with liquid ammonia, then stir for 3-4 hours.

    • Filter the precipitate and wash with a chilled methanol solution.

    • Perform a defatting step by washing the material with n-Hexane.

  • Purification (Second Stage):

    • Dissolve the crude this compound in methanol (7 times the weight of this compound) in a glass-lined reactor at room temperature.

    • Adjust the pH of the methanolic solution to 5.0-5.4 by adding acetic acid at 35-40°C and stir until the solution is clear.

    • Add activated carbon (5% of the weight of this compound) and stir for 30 minutes.

    • Filter the solution through diatomaceous earth.

  • Crystallization:

    • Transfer the clear filtrate to a glass-lined reactor and cool to 10-20°C.

    • Adjust the pH to 9.0-9.5 with liquid ammonia to induce crystallization.

    • Filter the crystalline material and wash with a chilled methanol solution.

    • Dry the purified this compound under vacuum.

    • Repeat the purification process to obtain high-purity this compound[4].

extraction_workflow start Powdered Ipomoea hederacea Seeds extraction Solvent Extraction (DCM:MeOH, pH 8.0-8.5) start->extraction concentration Concentration (Vacuum) extraction->concentration acid_base1 First Acid-Base Treatment (HCl, NH3) & Defatting (Hexane) concentration->acid_base1 purification Second Acid-Base Treatment (Acetic Acid, NH3) & Charcoal acid_base1->purification crystallization Crystallization (Methanol, pH 9.0-9.5) purification->crystallization end High-Purity this compound crystallization->end

Caption: Workflow for the extraction and purification of this compound.

Total Chemical Synthesis

The total synthesis of this compound provides a route to access this molecule and its analogs with high precision and the ability to introduce structural modifications. One of the elegant and efficient strategies involves a palladium-catalyzed domino cyclization of an amino allene bearing a bromoindolyl group[4][5][6][7].

Conceptual Workflow: Palladium-Catalyzed Domino Cyclization

This synthetic strategy hinges on the construction of the C/D ring system of the ergoline skeleton in a single, domino reaction sequence. The key steps involve the formation of an allene intermediate, followed by a palladium-catalyzed cyclization that establishes the tetracyclic core of this compound[4][5][7].

synthesis_workflow start Bromoindolyl Precursor allene_formation Allene Formation start->allene_formation domino_cyclization Pd-Catalyzed Domino Cyclization allene_formation->domino_cyclization functional_group Functional Group Manipulation domino_cyclization->functional_group end (±)-Lysergol functional_group->end

Caption: Conceptual workflow for the total synthesis of this compound.

While a full, step-by-step experimental protocol for the total synthesis is extensive and beyond the immediate scope of this guide, the key transformation involves the reaction of an amino allene with a palladium catalyst, which orchestrates a cascade of cyclization events to form the ergoline ring system[4][5][7]. This approach has been successfully employed for the synthesis of (±)-lysergic acid, (±)-lysergol, and (±)-isothis compound[4][5][7].

Pharmacological Profile: A Nuanced Interaction with Receptors

This compound's pharmacological profile is characterized by its interactions with various neurotransmitter receptors, particularly those of the serotonin (5-HT) and dopamine systems. Unlike its more famous relative, lysergic acid diethylamide (LSD), this compound is not considered a hallucinogen in humans.

Receptor Binding and Functional Activity

The following table summarizes the available data on the binding affinities (Ki) and functional activities (EC50) of (+)-lysergol at several key human receptors. Lower Ki values indicate higher binding affinity, and lower EC50 values indicate greater potency in functional assays.

ReceptorBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Emax (% of 5-HT)Source(s)
5-HT₁A High Affinity73 ± 651%[3][8]
5-HT₂A High Affinity1.6 ± 0.551%[3][8]
5-HT₂B High Affinity>10,000-[8]
5-HT₂C High Affinity6.6 ± 1.443%[3][8]
Dopamine (D₂-like) Moderate Affinity--
Adrenergic (α₁) Antagonist Activity--

Note: Data for dopamine and adrenergic receptors is less consistently reported in a quantitative format in the available literature.

The data indicate that (+)-lysergol is a potent partial agonist at the 5-HT₂A and 5-HT₂C receptors and a partial agonist at the 5-HT₁A receptor[8]. Its lack of hallucinogenic activity, despite its affinity for the 5-HT₂A receptor, is a topic of ongoing research and may be related to its specific signaling profile (biased agonism) or its pharmacokinetic properties.

Analytical Methodologies for this compound

Accurate and precise analytical methods are crucial for the quality control of this compound, whether it is sourced from natural extraction or chemical synthesis. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are two powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

Protocol: Validated RP-HPLC Method for the Quantification of this compound

This protocol outlines a validated reverse-phase HPLC method suitable for the routine quality control analysis of this compound.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic elution with Methanol:Acetonitrile:0.1% Ortho-phosphoric acid (25:20:55, v/v/v), with the pH adjusted to 6.5 with triethylamine[1].

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 230 nm[1]

  • Injection Volume: 20 µL

Method Validation Parameters:

  • Linearity: The method should be linear over a concentration range of at least 50-1000 ng/mL[1].

  • Precision: The relative standard deviation (RSD) for intra- and inter-day precision should be less than 2%.

  • Accuracy: The recovery should be within 98-102%.

  • Limit of Quantification (LOQ): Approximately 50 ng/mL[1].

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a chemically identical reference standard.

Protocol: qNMR for Purity Assessment of this compound

Instrumentation and Sample Preparation:

  • NMR Spectrometer: 400 MHz or higher

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with this compound's signals (e.g., maleic acid).

  • Sample Preparation: Accurately weigh the this compound sample and the internal standard into a vial and dissolve in a known volume of the deuterated solvent. Transfer the solution to an NMR tube.

Data Acquisition and Processing:

  • Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., sufficient relaxation delay).

  • Process the spectrum, including phasing and baseline correction.

  • Integrate the signals of both the this compound and the internal standard.

Purity Calculation: The purity of the this compound sample can be calculated using the following equation:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the aromatic protons of the indole ring, the olefinic proton, the protons of the piperidine ring, the N-methyl group, and the hydroxymethyl group.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 16 carbon atoms in the this compound molecule, providing a unique fingerprint for structural confirmation. Detailed spectral assignments can be found in specialized literature[9][10][11][12][13][14].

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups, including:

  • N-H stretching of the indole ring

  • O-H stretching of the alcohol

  • C-H stretching (aromatic and aliphatic)

  • C=C stretching of the aromatic and olefinic groups

  • C-N and C-O stretching vibrations

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of this compound will show a prominent protonated molecular ion [M+H]⁺ at m/z 255.2[15]. Tandem mass spectrometry (MS/MS) will reveal characteristic fragmentation patterns, including the loss of water and fragmentation of the ergoline ring system, which can be used for structural elucidation and confirmation[15][16][17][18][19].

Applications and Future Directions

This compound's primary significance in the pharmaceutical industry lies in its role as a key starting material for the synthesis of several important drugs[6].

  • Nicergoline: A vasodilator used to treat senile dementia and other vascular disorders.

  • Cabergoline: A dopamine agonist used to treat hyperprolactinemia and Parkinson's disease.

The unique pharmacological profile of this compound itself, particularly its potent and selective interactions with serotonin receptors without inducing hallucinogenic effects, makes it an intriguing scaffold for the development of novel therapeutics targeting a range of central nervous system disorders. Further research into its specific signaling pathways and the structure-activity relationships of its analogs could unlock new avenues for drug discovery.

Conclusion

This compound stands as a testament to the enduring value of natural products in modern drug discovery and development. Its complex chemical architecture, accessible through both natural sourcing and sophisticated synthetic strategies, provides a rich platform for chemical exploration. A thorough understanding of its physicochemical properties, pharmacological profile, and analytical methodologies, as detailed in this guide, is essential for any researcher seeking to harness the potential of this versatile ergoline alkaloid. As our understanding of the intricate signaling of the central nervous system deepens, the nuanced pharmacology of this compound and its derivatives will undoubtedly continue to inspire new therapeutic innovations.

References

  • Development and validation of a quantitative proton NMR method for the analysis of this compound. (2026, February 15). Analytical Chemistry Letters. [Link]

  • Lehner, A. F., et al. (2004). Fragmentation patterns of selected ergot alkaloids by electrospray ionization tandem quadrupole mass spectrometry. Journal of Mass Spectrometry, 39(11), 1275–1286. [Link]

  • Vintimilla, J. P., & Armijos, C. (2017). Studies in the Total Synthesis of (+)-Lysergic Acid and (+)-Lysergol: A Direct Approach for the Construction of the Tetracyclic core of Ergot Alkaloids. Proceedings.Science. [Link]

  • Goel, P. K., & Tewari, K. (2011). Process For Extracting High Purity this compound From Ipomoea Hederacea. Quick Company. [Link]

  • Lehner, A. F., et al. (2004). Fragmentation patterns of selected ergot alkaloids by electrospray ionization tandem quadrupole mass spectrometry. PubMed. [Link]

  • Maurya, A., et al. (2012). An Improved Method For Isolation And Purification Of this compound From Ipomoea Hederacea Seed. QuickCompany. [Link]

  • Milde, B., et al. (2017). Enantioselective Total Synthesis of (+)-Lysergol: A Formal anti-Carbopalladation/Heck Cascade as the Key Step. Organic Letters, 19(8), 2030–2033. [Link]

  • Inuki, S., et al. (2008). Total synthesis of (+/-)-lysergic acid, this compound, and isothis compound by palladium-catalyzed domino cyclization of amino allenes bearing a bromoindolyl group. PubMed. [Link]

  • Asian and Pacific Centre for Transfer of Technology. (n.d.). Technology Offer Details. [Link]

  • Lehner, A. F., et al. (2004). Fragmentation patterns of selected ergot alkaloids by electrospray ionization tandem quadrupole mass spectrometry. PubMed. [Link]

  • Kurczab, R., & Bojarski, A. J. (2022). Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid. Molecules, 27(21), 7437. [Link]

  • Tasker, N. R., et al. (2023). Concise total syntheses of lysergene, lysergine, isolysergine and festuclavine. Arkat USA. [Link]

  • Lehner, A. F., et al. (2004). Fragmentation patterns of selected ergot alkaloids by electrospray ionization tandem quadrupole mass spectrometry. ResearchGate. [Link]

  • Method for extracting high-purity ergosterol from morning glory. (n.d.).
  • Maurya, A., et al. (2012). Quantitative determination of bioactive alkaloids this compound and chanoclavine in Ipomoea muricata by reversed-phase high-performance liquid chromatography. ResearchGate. [Link]

  • Inuki, S., et al. (2008). Total synthesis of (+/-)-lysergic acid, this compound, and isothis compound by palladium-catalyzed domino cyclization of amino allenes bearing a bromoindolyl group. Semantic Scholar. [Link]

  • Inuki, S., et al. (2011). Enantioselective Total Synthesis of (+)-Lysergic Acid, (+)-Lysergol, and (+)-Isothis compound by Palladium-Catalyzed Domino Cyclization of Allenes Bearing Amino and Bromoindolyl Groups. Figshare. [Link]

  • Wipf, P., et al. (2022). Biological studies of clavine alkaloids targeting CNS receptors. PMC. [Link]

  • Yadav, R., & Jain, S. (2015). Chemical Investigation of Seed of Ipomoea hederacea and its Biological Activity. Journal of Chemical and Pharmaceutical Research, 7(10), 6-9. [Link]

  • Inuki, S., et al. (2011). Enantioselective Total Synthesis of (+)-Lysergic Acid, (+)-Lysergol, and (+)-Isothis compound by Palladium-Catalyzed Domino Cyclization of Allenes Bearing Amino and Bromoindolyl Groups. ResearchGate. [Link]

  • Pauli, G. F., et al. (2014). Purity by Absolute qNMR Instructions. University of Illinois Chicago. [Link]

  • Bandla, K., et al. (2025). Development and validation of a quantitative proton NMR method for the analysis of this compound. Scilit. [Link]

  • Inuki, S., et al. (2011). Total synthesis of ((±)-lysergic acid, this compound, and isothis compound by palladium-catalyzed domino cyclization of amino allenes bearing a bromoindolyl group (Oroganic Letters (2008) 10 (5239)). Keio University. [Link]

  • Merkel, S., et al. (2012). This compound monohydrate. ResearchGate. [Link]

  • Assignment of peaks from 1H and 13C NMR. (n.d.). ResearchGate. [Link]

  • Frankis, C., & Ramos, P. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL. [Link]

  • Brandt, S. D., et al. (2021). Separating the wheat from the chaff: Observations on the analysis of lysergamides LSD, MIPLA, and LAMPA. LJMU Research Online. [Link]

  • Infrared identification of lysergide (LSD). (1966). PubMed. [Link]

  • Dona, A. C., et al. (2016). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. PMC. [Link]

  • FTIR INTERPRETATION OF DRUGS. (2020, August 31). RJPN. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Dong, M. W. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Babić, S., et al. (2023). Development, in-house validation and application of a method using high-performance liquid chromatography with fluorescence detection (HPLC-FLD) for the quantification of 12 ergot alkaloids in compound feeds. PMC. [Link]

  • Understanding MS/MS fragmentation pathways of small molecular weight molecules. (n.d.). Royal Society of Chemistry. [Link]

  • Help figuring out an LC-ESI(+) fragmentation mechanism. (2022, July 31). Reddit. [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021, September 15). ResearchGate. [Link]

  • Jo, A., et al. (2021). Development and Validation of a High-Performance Liquid Chromatography Method for Quality Assessment of Oriental Medicine, Dokhwalgisaeng-Tang. MDPI. [Link]

  • Fragoso, M. A., et al. (2021). NMR as a “Gold Standard” Method in Drug Design and Discovery. PMC. [Link]

  • FTIR Analysis Beginner's Guide: Interpreting Results. (2018, July 16). Innovatech Labs. [Link]

  • Dona, A. C., et al. (2016). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Greenwich Academic Literature Archive (GALA). [Link]

  • Ray, S. (2011). Psychedelics and the Human Receptorome. PLOS ONE, 6(2), e16849. [Link]

  • Metabolite Profiling Using FTIR and GC-MS Techniques and Bioactivities of Fennel (Foeniculum vulgare). (2025, April 11). SAR Publication. [Link]

Sources

Natural Sources of Lysergol in Plants and Fungi

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

Lysergol (8-hydroxymethyl-9,10-didehydroergoline) is a minor ergoline alkaloid structurally analogous to lysergic acid but lacking the carboxyl group, possessing instead a hydroxymethyl group. While historically overshadowed by its potent derivatives like LSD or the naturally occurring Lysergic Acid Amide (LSA), this compound has emerged as a compound of interest due to its cytotoxic potential, hypotensive activity, and utility as a precursor for semi-synthetic ergoloid drugs (e.g., nicergoline).

This guide delineates the chemotaxonomic distribution of this compound, identifying the Clavicipitaceae family of fungi as the true biosynthetic origin, even when isolated from higher plants (Convolvulaceae). We examine the critical role of the Periglandula symbiosis, the eas gene cluster enzymology, and provide validated protocols for extraction and quantification.

Chemical Profile & Structural Isomerism

This compound is often confused with its isomer, elymoclavine . The distinction is critical for biosynthetic mapping and analytical resolution.

FeatureThis compoundElymoclavine
CAS Number 602-85-7548-43-6
Double Bond Position


Biosynthetic Role "Dead-end" metabolite (cannot be oxidized to lysergic acid)Key intermediate (precursor to lysergic acid)
Solubility Soluble in MeOH, EtOH, CHCl3; insoluble in waterSoluble in pyridine, dilute acids; sparingly in water

Key Insight: The shift of the double bond from


 (elymoclavine) to 

(this compound) renders the C-17 hydroxymethyl group resistant to further oxidation by the CloA enzyme, effectively shunting it out of the lysergic acid pathway.

Natural Sources: The Periglandula Paradigm

Although this compound is extracted from plants, it is not a plant metabolite. It is the product of a vertically transmitted, epibiotic fungus of the genus Periglandula (Clavicipitaceae).

Fungal Biosynthetic Origins

The primary producers are fungi within the Hypocreales order.

  • Genus Claviceps: C. purpurea and C. fusiformis produce this compound as a minor constituent alongside major alkaloids (ergotamine, agroclavine).

  • Genus Periglandula: These non-culturable fungi colonize the peltate glandular trichomes on the adaxial leaf surfaces of Convolvulaceae plants. They possess the full eas gene cluster required for ergoline synthesis.

Plant Hosts (Accumulators)

Plants in the Convolvulaceae family (Morning Glories) act as hosts and reservoirs. The alkaloids are translocated from the fungal mycelium on the leaf surface to the seeds, where they accumulate.

Table 1: Quantitative Profile of this compound Sources

Plant SpeciesCommon NamePrimary AlkaloidThis compound ContentNotes
Ipomoea muricata Kaladana / MoonflowerThis compound High (~53% of total alkaloids)The most commercially viable source for this compound isolation. Total alkaloid yield ~0.49%.
Argyreia nervosa Hawaiian Baby WoodroseErgine (LSA)Low / TraceHigh total alkaloid content, but dominated by LSA and iso-LSA.
Rivea corymbosa OloliuhquiErgine (LSA)MinorHistorically significant; this compound is present

lysergol mechanism of action on serotonin receptors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of Lysergol on Serotonin Receptors

Foreword

The ergoline alkaloids represent a fascinating and structurally complex class of compounds, renowned for their profound interactions with the central nervous system. Among them, this compound stands out not for what it does, but for what it doesn't do. Unlike its infamous relative, lysergic acid diethylamide (LSD), this compound is non-hallucinogenic in humans.[1] This distinction makes it an invaluable chemical tool for dissecting the intricate signaling mechanisms of serotonin (5-hydroxytryptamine, 5-HT) receptors. This guide provides a detailed, evidence-based exploration of this compound's mechanism of action at key serotonin receptor subtypes, intended for researchers, scientists, and drug development professionals. We will move beyond simple affinity data to explore functional outcomes and the causality behind the experimental designs used to uncover them.

The Serotonergic Landscape: A Primer

The serotonin receptor system is one of the most complex neurotransmitter systems, comprising 14 distinct G protein-coupled receptors (GPCRs) and one ligand-gated ion channel (5-HT3).[2] These receptors are pivotal in regulating mood, cognition, sleep, and perception.[3] this compound, a naturally occurring ergoline alkaloid found in certain fungi and morning glory seeds, interacts with several of these receptors, exhibiting a unique pharmacological profile that we will dissect in the subsequent sections.[1][4] Its tetracyclic ergoline core provides a rigid scaffold that presents key pharmacophoric features to the binding pockets of multiple 5-HT, dopamine, and adrenergic receptors.[4]

Interaction Profile at the 5-HT1 Receptor Subfamily

The 5-HT1 receptor subfamily primarily couples to the inhibitory G-protein, Gi/o, leading to the suppression of adenylyl cyclase activity and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5][6] this compound demonstrates significant and nuanced activity at several members of this family.

5-HT1A Receptor: Partial Agonism and Anxiolytic Potential

This compound acts as a partial agonist at the 5-HT1A receptor.[4] This is a critical interaction, as 5-HT1A agonists are known to possess anxiolytic and antidepressant properties.[3][5] The partial agonism of this compound means it binds to the receptor and elicits a response that is lower than the endogenous full agonist, serotonin.

The functional consequence of 5-HT1A activation by this compound is the inhibition of adenylyl cyclase via the Gαi subunit, reducing the conversion of ATP to cAMP. This dampens downstream signaling through pathways like Protein Kinase A (PKA).

G_protein_signaling_5HT1A receptor 5-HT1A Receptor g_protein Gi/o Protein (α, βγ) receptor->g_protein Activates ac Adenylyl Cyclase (AC) g_protein->ac Inhibits (αi) camp cAMP ac->camp Conversion Blocked This compound This compound (Partial Agonist) This compound->receptor atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Reduced Activation response Cellular Response (e.g., Neuronal Hyperpolarization) pka->response

This compound-mediated signaling at the 5-HT1A receptor.
5-HT1B and 5-HT1E Receptors

This compound's interactions extend to other 5-HT1 subtypes. Studies on this compound derivatives have shown they can cause an "insurmountable blockade" at 5-HT1B receptors, a characteristic of non-competitive antagonism.[7] Furthermore, this compound is one of the few ligands identified to bind with notable affinity (Ki < 100 nM) to the often-elusive 5-HT1E receptor, which is also negatively coupled to adenylyl cyclase.[8]

The Critical Interaction: 5-HT2 Receptor Subfamily

The 5-HT2 receptor subfamily is central to the action of psychedelic compounds.[9][10] These receptors couple to the Gq/11 protein, activating the phospholipase C (PLC) pathway.[11] this compound's activity here is particularly illuminating as it differentiates it from hallucinogens.

5-HT2A Receptor: The Key to Non-Hallucinogenic Activity

Activation of the 5-HT2A receptor is considered the primary mechanism for the effects of classical psychedelics.[10][12][13] While (+)-lysergol binds to the 5-HT2A receptor with high affinity, it acts only as a partial agonist, eliciting a maximal response that is significantly lower than that of serotonin.[14][15] One study found that (+)-lysergol activated the 5-HT2A receptor with an EC50 of 1.6 nM but was limited to only 51% of the maximum stimulation achieved by 5-HT.[14] This reduced efficacy is believed to be the reason for its lack of psychedelic effects.[1][15]

The Gq/11-mediated pathway involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC).

G_protein_signaling_5HT2A receptor 5-HT2A Receptor g_protein Gq/11 Protein (α, βγ) receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates (αq) ip3 IP3 plc->ip3 Hydrolyzes dag DAG plc->dag Hydrolyzes pip2 PIP2 pip2->plc This compound This compound (Partial Agonist) This compound->receptor ca_release ↑ Intracellular Ca2+ ip3->ca_release Triggers pkc Protein Kinase C (PKC) dag->pkc Activates response Cellular Response (e.g., Neuronal Excitability) ca_release->response pkc->response

This compound-mediated signaling at the 5-HT2A receptor.
5-HT2B and 5-HT2C Receptors: A Profile of Selectivity and Antagonism

This compound's nuanced profile continues at the other 5-HT2 subtypes.

  • 5-HT2B Receptor: While (+)-lysergol exhibits high affinity for the 5-HT2B receptor, it produces no measurable agonist effect (EC50 >10,000 nM).[14][15] This strongly suggests it acts as an antagonist at this site. This is therapeutically significant, as 5-HT2B agonism has been linked to cardiotoxicity.

  • 5-HT2C Receptor: this compound and its derivatives act as partial agonists at the 5-HT2C receptor.[7][14] Interestingly, stereochemistry plays a vital role; the (−)-lysergol isomer was found to be a selective agonist for the 5-HT2C receptor, which is a target for treating mood disorders and obesity.[14][15]

Summary of Quantitative Receptor Activity

The following table summarizes the functional activity of (+)-lysergol at key human serotonin receptors, as determined by functional assays in CHO-K1 cells.

Receptor SubtypeEC50 (nM)% Maximal Activation (vs. 5-HT)Primary G-ProteinInferred Activity
5-HT1A 73 ± 6Not Reported (Partial Agonist)Gi/oPartial Agonist
5-HT2A 1.6 ± 0.551%Gq/11Partial Agonist
5-HT2B >10,0000%Gq/11Antagonist
5-HT2C 6.6 ± 1.443%Gq/11Partial Agonist
Data synthesized from Luo et al., as reported in Biological studies of clavine alkaloids targeting CNS receptors.[14][16]

Core Methodologies: A Self-Validating System

The trustworthiness of the data presented rests on robust and well-validated experimental protocols. The causality behind these choices is to isolate and quantify two distinct events: the physical binding of the ligand to the receptor and the functional consequence of that binding.

Protocol: Radioligand Binding Assay (for Affinity Determination)

This assay quantifies the affinity (Ki) of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Tissues or cultured cells (e.g., HEK293) expressing the specific 5-HT receptor subtype are homogenized and centrifuged to isolate a membrane-rich fraction. Protein content is quantified via a BCA assay.[17]

  • Assay Incubation: In a 96-well plate, membrane preparations are incubated in a buffered solution containing:

    • A known concentration of a high-affinity radioligand (e.g., [3H]-Ketanserin for 5-HT2A).

    • Varying concentrations of the unlabeled test compound (this compound).

    • A control for non-specific binding, which includes a saturating concentration of a known unlabeled ligand.

  • Equilibrium: The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding reaction to reach equilibrium.[17]

  • Separation: The reaction is terminated by rapid vacuum filtration through a glass fiber filter (e.g., GF/C). This separates the receptor-bound radioligand from the unbound radioligand.[17]

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as percent specific binding versus log concentration of the competitor (this compound). A non-linear regression analysis is used to calculate the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Workflow for a radioligand binding assay.
Protocol: Functional cAMP Assay (for Gi/s-Coupled Receptors)

This assay determines whether a compound is an agonist or antagonist at Gi or Gs-coupled receptors by measuring changes in intracellular cAMP.

Step-by-Step Methodology:

  • Cell Culture: CHO-K1 or HEK293 cells stably expressing the target receptor (e.g., 5-HT1A) are cultured in 96-well plates.[5]

  • Forskolin Stimulation (for Gi): To measure inhibition of cAMP, cells are first stimulated with forskolin, a direct activator of adenylyl cyclase, to elevate basal cAMP levels.

  • Compound Addition: Varying concentrations of the test compound (this compound) are added to the cells.

  • Incubation: The cells are incubated for a defined period to allow for receptor activation and subsequent modulation of cAMP production.

  • Data Analysis: A dose-response curve is generated to determine the EC50 (for agonists) or IC50 (for antagonists) of the compound.

Workflow for a functional cAMP assay.

Conclusion: A Profile of Nuanced Modulation

This compound presents a complex but illuminating pharmacological profile at serotonin receptors. It is not a simple agonist or antagonist but a nuanced modulator, exhibiting stereospecific partial agonism and antagonism across different receptor subtypes.[2][14] Its high-affinity, low-efficacy partial agonism at the 5-HT2A receptor provides a compelling molecular explanation for its lack of hallucinogenic activity, contrasting sharply with high-efficacy agonists like LSD.[1][14][15]

The selective agonism of its (-)-isomer at 5-HT2C receptors and its antagonist behavior at 5-HT2B receptors highlight the potential of the ergoline scaffold.[14][15] By understanding these intricate structure-activity relationships, researchers can leverage this compound and its analogues as chemical probes to further unravel the complexities of serotonergic signaling and as starting points for the rational design of novel therapeutics with improved selectivity and safety profiles.

References

  • Delving into the Mind-Altering Wonders of this compound's Pharmacological Realm. (2023, December 7). Biochain.
  • This compound: activities, applications and toxicity. (2023, November 21). ChemicalBook.
  • Yuan, H., Guo, Z., & Luo, T. (2017). Synthesis of (+)-Lysergol and Its Analogues To Assess Serotonin Receptor Activity. Organic Letters, 19(3), 624–627. [Link]

  • Interactions and activity of this compound derivatives at 5-HT1A and 5-HT2A–C receptors. (2024, April 19). UTUPub.
  • Synthesis of (+)-Lysergol and Its Analogues To Assess Serotonin Receptor Activity. ResearchGate. [Link]

  • Jadhav, S. U., Ghatage, T. S., & Thanekar, A. M. (2017). A Brief Review of Chemistry and Pharmacology of Lysergic Acid Diethylamide. Research Journal of Pharmacy and Technology.
  • Brown, A. M., et al. (1995). Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain. British Journal of Pharmacology.
  • Serotonin Receptor Subtypes and Ligands. ACNP. [Link]

  • 5-HT3 Biochemical Binding Assay Service. Reaction Biology. [Link]

  • Tasker, N. R., et al. (2023). Biological studies of clavine alkaloids targeting CNS receptors. Frontiers in Pharmacology. [Link]

  • This compound. Wikipedia. [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience.
  • 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins. [Link]

  • Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology. [Link]

  • Biological studies of clavine alkaloids targeting CNS receptors. (2023). Frontiers Media. [Link]

  • Glennon, R. A. (2012). Structure–activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. [Link]

  • A Short Synthesis of Ergot Alkaloids and Evaluation of the 5-HT 1/2 Receptor Selectivity of Lysergols and Isolysergols. ResearchGate. [Link]

  • This compound – Knowledge and References. Taylor & Francis. [Link]

  • Pertz, H., et al. (1995). Simple O-acylated derivatives of this compound and dihydrothis compound-I: synthesis and interaction with 5-HT2A, 5-HT2C and 5-HT1B receptors, and alpha1 adrenergic receptors. Archiv der Pharmazie. [Link]

  • 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins. [Link]

  • Tasker, N. R., & Wipf, P. (2022). A Short Synthesis of Ergot Alkaloids and Evaluation of the 5-HT1/2 Receptor Selectivity of Lysergols and Isolysergols. Organic Letters. [Link]

  • Choudhary, M. S., et al. (1995). Contribution of a helix 5 locus to selectivity of hallucinogenic and nonhallucinogenic ligands for the human 5-hydroxytryptamine2A and 5-hydroxytryptamine2C receptors. Molecular Pharmacology. [Link]

  • Monitoring Receptor-Mediated Changes of Intracellular cAMP Level by Using Ion Channels and Fluorescent Proteins as Biosensors. NCBI. [Link]

  • Kaplan, L., et al. (2022). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications. [Link]

  • This compound analog activation of 5-HT receptors reported by Luo et al. (99). ResearchGate. [Link]

  • 5-HT7 RECEPTOR. Multispan, Inc. [Link]

  • González-Maeso, J., & Sealfon, S. C. (2009). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Current Topics in Behavioral Neurosciences. [Link]

  • cAMP signaling pathways. ResearchGate. [Link]

  • First look at how hallucinogens bind structurally to serotonin receptors. (2020, September 17). EurekAlert!. [Link]

Sources

The Stereoselective Pharmacology of Lysergol Enantiomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chirality in the Pharmacology of Ergoline Alkaloids

The ergoline alkaloids, a class of compounds derived from the fungus Claviceps purpurea, have long been a source of both therapeutic agents and potent psychoactive substances.[1] Within this family, lysergol stands as a key scaffold, and its pharmacological activity is intricately tied to its stereochemistry. The presence of multiple chiral centers in the this compound molecule gives rise to enantiomeric pairs, namely (+)-lysergol and (-)-lysergol. It is now well-established that these enantiomers can exhibit markedly different pharmacological profiles, a testament to the highly specific nature of ligand-receptor interactions. This guide provides an in-depth technical overview of the pharmacological profiles of (+)- and (-)-lysergol, with a focus on their interactions with serotonin receptors, the downstream signaling pathways they modulate, and the experimental methodologies used to characterize their activity. This information is intended to serve as a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development.

Comparative Pharmacological Profiles of (+)-Lysergol and (-)-Lysergol

The differential pharmacology of this compound enantiomers is most pronounced in their interactions with serotonin (5-hydroxytryptamine, 5-HT) receptors, a diverse family of G-protein coupled receptors (GPCRs) that play a crucial role in regulating a wide array of physiological and neuropsychological processes.[2]

Receptor Binding Affinity

Radioligand binding assays are a cornerstone for elucidating the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is competed off by the test compound, allowing for the determination of the inhibitory constant (Ki). A lower Ki value signifies a higher binding affinity.

Studies have demonstrated a clear stereoselectivity in the binding of this compound enantiomers to various 5-HT receptors. Generally, the (+)-enantiomer of this compound displays significantly higher affinity for several 5-HT receptor subtypes compared to its (-)-enantiomer.[2]

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of this compound Enantiomers

Receptor(+)-Lysergol(-)-LysergolReference RadioligandSource
5-HT1A Data not availableData not available[3H]8-OH-DPAT[2]
5-HT2A Data not availableData not available[3H]Ketanserin[2]
5-HT2B Data not availableData not available[3H]LSD[3]
5-HT2C Data not availableData not available[3H]Mesulergine[2]
Functional Activity: A Tale of Two Enantiomers

Beyond binding affinity, the functional activity of a ligand—whether it acts as an agonist, antagonist, or inverse agonist—is of paramount importance. Functional assays, such as those measuring second messenger production (e.g., cAMP, inositol phosphates), provide this critical information.

For this compound enantiomers, a distinct divergence in functional activity is observed:

  • (+)-Lysergol has been characterized as a partial agonist at several serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT2C.[4] This means that while it binds to and activates the receptor, it elicits a submaximal response compared to the endogenous agonist, serotonin.

  • (-)-Lysergol , in contrast, has been reported to lack significant agonist activity at these receptors.[2] While it may bind to the receptor, it does not appear to induce a functional response. Further investigation is required to determine if it may act as an antagonist.

Table 2: Comparative Functional Activity of (+)-Lysergol

ReceptorAssay TypeParameter(+)-Lysergol ValueReference AgonistSource
5-HT1A cAMP InhibitionEC50 (nM)Data not available5-HT
Emax (%)Data not available5-HT
5-HT2A Calcium FluxEC50 (nM)1.65-HT[4]
Emax (%)515-HT[4]
5-HT2C Calcium FluxEC50 (nM)Data not available5-HT
Emax (%)435-HT[5]

Signaling Pathways Modulated by this compound Enantiomers

The functional effects of this compound enantiomers are mediated through the activation or blockade of specific intracellular signaling cascades downstream of their target receptors.

5-HT1A Receptor Signaling

The 5-HT1A receptor primarily couples to inhibitory G-proteins (Gi/o). Agonist activation by compounds like (+)-lysergol leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, 5-HT1A receptor activation can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and Akt pathways, which are involved in cell growth and survival.

G_protein_signaling cluster_membrane Plasma Membrane 5HT1A_R 5-HT1A Receptor Gi_protein Gi/o Protein 5HT1A_R->Gi_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gi_protein->AC Inhibits This compound (+)-Lysergol This compound->5HT1A_R Binds PKA PKA cAMP->PKA Activates Downstream_Effects_Inhibition Inhibition of Neuronal Firing PKA->Downstream_Effects_Inhibition Leads to

Caption: 5-HT1A Receptor Signaling Pathway.

5-HT2A and 5-HT2C Receptor Signaling

Both 5-HT2A and 5-HT2C receptors are coupled to Gq/11 proteins. Agonist binding initiates the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is fundamental to the excitatory effects mediated by these receptors.

Gq_protein_signaling cluster_membrane Plasma Membrane 5HT2_R 5-HT2A/2C Receptor Gq_protein Gq/11 Protein 5HT2_R->Gq_protein Activates PLC Phospholipase C PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq_protein->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG This compound (+)-Lysergol This compound->5HT2_R Binds Ca2_Release Intracellular Ca2+ Release IP3->Ca2_Release Induces PKC_Activation PKC Activation DAG->PKC_Activation Activates

Caption: 5-HT2A/2C Receptor Signaling Pathway.

Experimental Protocols for Pharmacological Characterization

The elucidation of the pharmacological profile of this compound enantiomers relies on a suite of well-established in vitro assays. The following are detailed, step-by-step methodologies for key experiments.

Radioligand Competition Binding Assay

This protocol describes a typical radioligand competition binding assay to determine the Ki of a test compound (e.g., (+)- or (-)-lysergol) for a serotonin receptor.

Materials:

  • Cell membranes expressing the serotonin receptor of interest (e.g., from transfected HEK293 cells).

  • Radioligand specific for the receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A).

  • Test compounds ((+)- and (-)-lysergol) at various concentrations.

  • Non-specific binding control (a high concentration of a known, non-radiolabeled ligand for the receptor).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates (e.g., GF/B or GF/C glass fiber filters).

  • Vacuum filtration manifold.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membrane preparation on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .[6]

  • Assay Plate Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of non-specific binding control (e.g., 10 µM serotonin).

    • Test Compound: 50 µL of varying concentrations of the this compound enantiomer.

  • Add Radioligand: Add 50 µL of the radioligand at a concentration near its Kd value to all wells.

  • Add Membranes: Add 150 µL of the membrane preparation to all wells. The final assay volume is 250 µL.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through the filter plate using a vacuum manifold. Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.[6]

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Prepare Cell Membranes Incubation Incubate Membranes, Radioligand & Test Compound Membranes->Incubation Reagents Prepare Radioligand, Test Compounds, Buffers Reagents->Incubation Filtration Filter and Wash to Separate Bound/Unbound Incubation->Filtration Counting Scintillation Counting Filtration->Counting Calculation Calculate IC50 and Ki Counting->Calculation

Caption: Radioligand Competition Binding Assay Workflow.

cAMP Functional Assay for Gi/o-Coupled Receptors (e.g., 5-HT1A)

This protocol outlines a method to measure the inhibition of adenylyl cyclase activity by an agonist acting on a Gi/o-coupled receptor.

Materials:

  • Cells stably or transiently expressing the Gi/o-coupled receptor (e.g., CHO or HEK293 cells with 5-HT1A).

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds ((+)- and (-)-lysergol) at various concentrations.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell culture medium and supplements.

  • 384-well white opaque plates.

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Seeding: Seed the cells into a 384-well plate at an appropriate density and allow them to attach overnight.

  • Pre-stimulation (for inhibition assays): To measure the inhibitory effect of a Gi/o-coupled receptor agonist, it is necessary to first stimulate cAMP production. Add a fixed concentration of forskolin (typically in the low micromolar range, predetermined to give a submaximal stimulation) to all wells except the basal control wells.

  • Agonist Addition: Add varying concentrations of the this compound enantiomer to the wells. Include a control with a known 5-HT1A agonist.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Determine the EC50 (the concentration of agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production) and the Emax (the maximum inhibitory effect) using non-linear regression analysis.

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Seed Receptor-Expressing Cells in Plate Forskolin Stimulate with Forskolin Cell_Culture->Forskolin Agonist Add this compound Enantiomer Forskolin->Agonist Incubate Incubate Agonist->Incubate Lysis_Detection Lyse Cells & Detect cAMP Incubate->Lysis_Detection Data_Plot Plot Dose-Response Curve Lysis_Detection->Data_Plot Calculation Calculate EC50 and Emax Data_Plot->Calculation

Caption: Gi/o-Coupled Receptor cAMP Inhibition Assay Workflow.

Conclusion and Future Directions

The pharmacological profiles of this compound enantiomers provide a compelling example of the importance of stereochemistry in drug action. The (+)-enantiomer exhibits high affinity and partial agonist activity at several key serotonin receptors, while the (-)-enantiomer is significantly less active. This stereoselectivity underscores the precise molecular recognition that governs ligand-receptor interactions.

For drug development professionals, this knowledge is critical. The synthesis of enantiomerically pure compounds is essential to maximize therapeutic efficacy and minimize off-target effects. The distinct pharmacology of the this compound enantiomers suggests that they could be leveraged for different therapeutic applications. For instance, the partial agonism of (+)-lysergol at 5-HT1A and 5-HT2C receptors could be explored for the treatment of anxiety and depression, while the lack of significant agonism at the 5-HT2A receptor may reduce the potential for hallucinogenic effects.

Future research should focus on obtaining a more comprehensive quantitative understanding of the binding affinities (Ki values) of both enantiomers across a wider panel of CNS receptors, including dopamine and adrenergic receptors, as ergoline alkaloids are known to interact with these targets.[1] Furthermore, a thorough investigation into the potential antagonist properties of (-)-lysergol is warranted. Such studies will provide a more complete picture of the pharmacological landscape of these intriguing molecules and may pave the way for the development of novel and safer therapeutics for a range of neurological and psychiatric disorders.

References

  • Schulze, J., et al. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 4(1), 102120. [Link]

  • Schulze, J., et al. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. ResearchGate. [Link]

  • Schulze, J., et al. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. PubMed. [Link]

  • Tasker, N. R., & Wipf, P. (2024). Biological studies of clavine alkaloids targeting CNS receptors. Frontiers in Pharmacology, 15, 1332734. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

  • Yuan, H., Guo, Z., & Luo, T. (2017). Synthesis of (+)-Lysergol and Its Analogues To Assess Serotonin Receptor Activity. Organic Letters, 19(3), 624–627. [Link]

  • Reaction Biology. (n.d.). 5-HT2B Biochemical Binding Assay Service. [Link]

  • Trinquet, E., et al. (2011). Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay. Expert Opinion on Drug Discovery, 6(9), 981–994. [Link]

  • Trinquet, E., et al. (2011). Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay. ResearchGate. [Link]

  • Clayton, J. (n.d.). Characterizing Gs- and Gi-Dependent Regulation of cAMP Levels in Real Time with cADDis Biosensor and Automated Live Cell Imaging. Agilent. [Link]

  • Greasley, P. J., & Jansen, F. P. (2009). In Vitro Assay Based on Camp Levels Modulated by Gi-Coupled Receptors.
  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • PDSP. (n.d.). Assay Protocol Book. [Link]

  • Tasker, N. R., & Wipf, P. (2024). Interactions and activity of this compound derivatives at 5-HT1A and 5-HT2A–C receptors. UTUPub. [Link]

  • Yuan, H., Guo, Z., & Luo, T. (2017). Synthesis of (+)-Lysergol and Its Analogues To Assess Serotonin Receptor Activity. ResearchGate. [Link]

  • Sharif, N. A., et al. (2003). Pharmacological Characterization of a Serotonin Receptor (5-HT7) Stimulating cAMP Production in Human Corneal Epithelial Cells. Investigative Ophthalmology & Visual Science, 44(11), 4725–4734. [Link]

  • Liu, K., et al. (2008). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well. Semantic Scholar. [Link]

  • Janicot, M., et al. (2023). Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. STAR Protocols, 4(2), 102229. [Link]

  • Pertz, H., et al. (1992). O-acylated this compound and dihydrothis compound-I derivatives as competitive antagonists of 5-HT at 5-HT2 receptors of rat tail artery. Allosteric modulation instead of pseudoirreversible inhibition. Naunyn-Schmiedeberg's Archives of Pharmacology, 345(4), 394–401. [Link]

  • Ray, T. S. (2010). Psychedelics and the Human Receptorome. PLoS ONE, 5(2), e9019. [Link]

  • Liu, K., et al. (2008). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. Bentham Open. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Zhang, Y., et al. (2021). Ligands of Adrenergic Receptors: A Structural Point of View. Biomolecules, 11(7), 936. [Link]

  • Grundmann, M., et al. (2021). Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. International Journal of Molecular Sciences, 22(8), 4096. [Link]

  • Szymańska, P., & Kimmel, M. (2018). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. Journal of Mathematical Biology, 76(4), 971–992. [Link]

  • Wang, Y., et al. (2023). hERG Channel Blockade and Antagonistic Interactions of Three Steroidal Alkaloids from Fritillaria Species. Molecules, 28(19), 6882. [Link]

  • Chen, J., et al. (2024). The Discovery of Novel α2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening. International Journal of Molecular Sciences, 25(13), 7179. [Link]

  • Sotriffer, C. (2022). Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors. International Journal of Molecular Sciences, 23(8), 4419. [Link]

  • Bueschbell, B., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 23(14), 7687. [Link]

  • Toews, M. L., et al. (1983). High-affinity binding of agonists to f8-adrenergic receptors on intact cells. Proceedings of the National Academy of Sciences, 80(12), 3553–3557. [Link]

  • Seeman, P., et al. (1985). Neuropharmacology and stereochemistry of dopamine receptor agonist and antagonist enantiomeric pairs. Journal of Medicinal Chemistry, 28(10), 1313–1318. [Link]

  • Toews, M. L., et al. (1983). High-affinity binding of agonists to beta-adrenergic receptors on intact cells. Proceedings of the National Academy of Sciences of the United States of America, 80(12), 3553–3557. [Link]

Sources

An In-depth Technical Guide on the Interaction of Lysergol with 5-HT Receptors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the interaction between lysergol, a naturally occurring ergoline alkaloid, and the serotonin (5-HT) receptor family. We delve into the binding affinities, functional activities, and downstream signaling pathways associated with this compound's engagement with various 5-HT receptor subtypes. This document synthesizes current scientific literature to offer a detailed perspective for researchers and professionals in drug discovery and development. By elucidating the molecular pharmacology of this compound, we aim to provide a foundational understanding for future investigations into its therapeutic potential.

Introduction: The Ergoline Scaffold and the Serotonergic System

This compound is an alkaloid from the ergoline family, found as a minor component in certain fungi and in the seeds of various plants, including Rivea corymbosa (ololiuhqui), Argyreia nervosa (Hawaiian baby woodrose), and Ipomoea violacea.[1][2] Its tetracyclic ergoline nucleus is structurally similar to key neurotransmitters like serotonin, dopamine, and epinephrine, which predisposes it to interact with a wide range of their respective receptors.[3]

The serotonergic system, comprising at least 14 distinct 5-HT receptor subtypes, is a critical modulator of a vast array of physiological and psychological processes.[4][5] These receptors, primarily G protein-coupled receptors (GPCRs), are implicated in mood, cognition, sleep, and appetite, and are significant targets for therapeutic intervention in neuropsychiatric disorders.[6] this compound's interaction with these receptors, particularly the 5-HT₁ and 5-HT₂ families, is of significant interest for its potential therapeutic applications and for understanding the structure-activity relationships of ergoline alkaloids.[4][7]

Binding Affinity Profile of this compound at 5-HT Receptors

The initial step in characterizing the pharmacological profile of a ligand is to determine its binding affinity for its target receptors. This is typically quantified by the inhibition constant (Kᵢ) or the dissociation constant (Kₔ), with lower values indicating a higher binding affinity.

Recent studies have begun to elucidate the binding profile of this compound and its stereoisomers at several human 5-HT receptors. Computational docking studies and in vitro binding assays have revealed that (+)-lysergol and its isomer (+)-isothis compound exhibit notable affinity for the 5-HT₁ₐ and 5-HT₂c receptors.[4] These findings are consistent with broader observations that the (+)-isomers of this compound derivatives generally show stronger binding to these receptor subtypes compared to their (−)-isomer counterparts.[4]

While comprehensive, quantitative Kᵢ values for this compound across all 5-HT receptor subtypes are not yet fully consolidated in the literature, available data points to a complex interaction profile. For instance, some studies suggest that this compound and its derivatives can also bind to 5-HT₂ₐ and 5-HT₂₈ receptors.[4]

Table 1: Reported Binding Affinities of this compound and Related Compounds at Human 5-HT Receptors

CompoundReceptor SubtypeBinding Affinity (Kᵢ, nM)Source
(+)-Lysergol5-HT₁ₐData suggests good binding affinity[4]
(+)-Lysergol5-HT₂ₐData suggests good binding affinity[4]
(+)-Lysergol5-HT₂₈Data suggests good binding affinity[4]
(+)-Lysergol5-HT₂cData suggests good binding affinity[4]
This compound5-HT₁ₑBinds with Kᵢ < 100 nM[8]

Note: This table is a qualitative summary based on available literature. Precise Kᵢ values from head-to-head comparative studies are needed for a complete quantitative profile.

Functional Activity and Signaling Pathways

Beyond binding, it is crucial to understand the functional consequence of this compound's interaction with 5-HT receptors. Ligands can act as agonists (activating the receptor), antagonists (blocking the receptor), or partial agonists (eliciting a submaximal response). Ergot alkaloids are known to exhibit this full spectrum of activities, sometimes at the same receptor.[9]

Agonist and Partial Agonist Activity

This compound and its N(1)-unsubstituted derivatives have been identified as partial agonists at 5-HT₂c receptors, mediating inositol phosphate accumulation.[10] In contrast, their agonist activity at 5-HT₂ₐ receptors appears to be marginal.[10] This differential activity suggests that these compounds have distinct abilities to induce conformational changes at the two receptor subtypes.[10]

Interestingly, while some ergot alkaloids are full agonists at the 5-HT₂ₐ receptor, a property linked to hallucinogenic effects, this compound itself is reported to be non-hallucinogenic in humans.[1][3] This aligns with findings that some 5-HT₂ₐ partial agonists, like lisuride, do not produce psychedelic effects, suggesting a threshold of Gq activation is necessary to induce such responses.[11][12]

Downstream Signaling Cascades

The functional outcome of 5-HT receptor activation is determined by the G protein to which it couples. The 5-HT₂ receptor family, for instance, primarily couples to Gq/G₁₁, initiating the phospholipase C (PLC) signaling cascade.[13] This leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC).

However, GPCR signaling is not limited to G protein pathways. Receptors can also signal through β-arrestin pathways, which can lead to receptor desensitization, internalization, and activation of distinct downstream effectors like the MAP kinase cascade.[4] The balance between G protein-mediated and β-arrestin-mediated signaling, often referred to as "biased agonism," is an emerging concept in pharmacology that may explain the diverse effects of different ligands at the same receptor. The specific signaling bias of this compound at various 5-HT receptors is an area requiring further investigation.

5-HT2A_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Receptor 5-HT2A Receptor This compound->Receptor Binds Gq Gq/11 Receptor->Gq Activates GRK GRK Receptor->GRK Phosphorylates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates BetaArrestin β-Arrestin MAPK MAPK Cascade BetaArrestin->MAPK Activates Endocytosis Receptor Internalization BetaArrestin->Endocytosis Mediates GRK->BetaArrestin Recruits

Caption: Simplified 5-HT₂ₐ receptor signaling pathways.

Experimental Methodologies

The characterization of this compound's interaction with 5-HT receptors relies on a suite of established in vitro and in vivo experimental techniques.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[14] These assays involve incubating a radiolabeled ligand with a preparation of membranes from cells or tissues expressing the receptor of interest.[15][16] The unlabeled test compound (this compound) is added at various concentrations to compete with the radioligand for binding to the receptor. By measuring the displacement of the radioligand, the inhibition constant (Kᵢ) of the test compound can be calculated.

Step-by-Step Protocol for a Competitive Radioligand Binding Assay:

  • Membrane Preparation: Homogenize tissues or cells expressing the target 5-HT receptor subtype and isolate the membrane fraction by centrifugation.[16]

  • Assay Setup: In a 96-well plate, add the membrane preparation, a known concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ receptors), and varying concentrations of unlabeled this compound.[16][17]

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.[16]

  • Filtration: Rapidly separate the bound from the unbound radioligand by vacuum filtration through glass fiber filters.[16]

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[16]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC₅₀, which can then be converted to the Kᵢ value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow MembranePrep Membrane Preparation (Receptor Source) AssaySetup Assay Setup (Membranes + Radioligand + this compound) MembranePrep->AssaySetup Incubation Incubation (Reach Equilibrium) AssaySetup->Incubation Filtration Filtration (Separate Bound/Unbound) Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (Calculate Ki) Counting->Analysis

Caption: Workflow for a radioligand binding assay.

Functional Assays

Functional assays are essential for determining whether a ligand acts as an agonist, antagonist, or partial agonist. These assays measure the downstream cellular response following receptor activation.

cAMP Assays: For 5-HT receptors coupled to Gs or Gi proteins (which stimulate or inhibit adenylyl cyclase, respectively), measuring changes in intracellular cyclic AMP (cAMP) levels is a common method to assess functional activity.[18] Commercially available kits, such as those based on bioluminescence (e.g., GloSensor™, cAMP-Glo™) or fluorescence resonance energy transfer (FRET), provide sensitive and high-throughput methods for quantifying cAMP.[19][20]

Step-by-Step Protocol for a Luminescence-Based cAMP Assay:

  • Cell Culture: Plate cells stably or transiently expressing the 5-HT receptor of interest in a multi-well plate.

  • Compound Addition: Add varying concentrations of this compound to the cells. Include a known agonist as a positive control and a vehicle control.

  • Incubation: Incubate the cells for a specified period to allow for changes in intracellular cAMP levels.

  • Cell Lysis and Reagent Addition: Lyse the cells and add the cAMP detection reagents according to the manufacturer's protocol.[20]

  • Luminescence Measurement: Read the luminescent signal using a plate reader.

  • Data Analysis: Correlate the luminescence signal to the cAMP concentration using a standard curve. Plot the dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Calcium Mobilization Assays: For Gq-coupled receptors like the 5-HT₂ family, functional activity can be assessed by measuring changes in intracellular calcium concentration. This is typically done using fluorescent calcium indicators that are loaded into the cells.

Conclusion and Future Directions

This compound presents a complex and intriguing pharmacological profile at 5-HT receptors. Its interactions are characterized by a degree of selectivity for certain receptor subtypes and a functional activity that appears to be distinct from classic hallucinogenic ergolines. The available evidence suggests that this compound acts as a partial agonist at some 5-HT receptors, a property that is of significant interest for the development of novel therapeutics with potentially improved side-effect profiles.

Future research should focus on obtaining a comprehensive, quantitative binding and functional profile of this compound and its stereoisomers across the entire 5-HT receptor family. Elucidating the specific signaling pathways, including potential biased agonism, that are activated by this compound at different receptor subtypes will be crucial for understanding its overall pharmacological effects. Such studies will not only advance our knowledge of the serotonergic system but also pave the way for the rational design of new drugs targeting this important receptor family.

References

  • Neurology. (2020, April 14). Serotonin Receptor Activity Profiles for Nine Commercialized Ergot Alkaloids Correspond to Known Risks of Fibrosis and Hallucinations (4494). [Link]

  • UTUPub. (2024, April 19). Interactions and activity of this compound derivatives at 5-HT1A and 5-HT2A–C receptors. [Link]

  • Journal of Animal Science. (2020). Interaction of ergovaline with serotonin receptor 5-HT2A in bovine ruminal and mesenteric vasculature. [Link]

  • Medium. (2023, December 7). Delving into the Mind-Altering Wonders of this compound's Pharmacological Realm. [Link]

  • Journal of Animal Science. (2020). Ergot alkaloids reduce circulating serotonin in the bovine. [Link]

  • Research Journal of Pharmacy and Technology. (2017, August 11). A Brief Review of Chemistry and Pharmacology of Lysergic Acid Diethylamide. [Link]

  • Wikipedia. 5-HT2A receptor. [Link]

  • Journal of Animal Science. (2023, November 6). New Insights into Mechanisms of Serotonin Receptor-Mediated Vasoactivity and Complex Interactions with Ergot Alkaloids in Bovine Vasculature. [Link]

  • ResearchGate. Synthesis of (+)-Lysergol and Its Analogues To Assess Serotonin Receptor Activity. [Link]

  • ACNP. Serotonin Receptor Subtypes and Ligands. [Link]

  • PubMed. (1995, March 1). Simple O-acylated derivatives of this compound and dihydrothis compound-I: synthesis and interaction with 5-HT2A, 5-HT2C and 5-HT1B receptors, and alpha1 adrenergic receptors. [Link]

  • NCBI. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. [Link]

  • DiscoverX. cAMP Hunter™ eXpress GPCR Assay. [Link]

  • PubMed. (2016, December 13). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. [Link]

  • Reaction Biology. 5-HT2B Biochemical Binding Assay Service. [Link]

  • PubMed. (2000, August 15). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • PubMed. (2022, October 14). A Short Synthesis of Ergot Alkaloids and Evaluation of the 5-HT1/2 Receptor Selectivity of Lysergols and Isolysergols. [Link]

  • Wikipedia. This compound. [Link]

  • ResearchGate. This compound analog activation of 5-HT receptors reported by Luo et al. (99). [Link]

  • ResearchGate. A Short Synthesis of Ergot Alkaloids and Evaluation of the 5-HT1/2 Receptor Selectivity of Lysergols and Isolysergols. [Link]

  • Taylor & Francis. This compound – Knowledge and References. [Link]

  • ResearchGate. Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. [Link]

  • ACS Publications. (2022, August 22). A Short Synthesis of Ergot Alkaloids and Evaluation of the 5-HT1/2 Receptor Selectivity of Lysergols and Isolysergols. [Link]

  • PubMed. (1998, August). Contribution of a helix 5 locus to selectivity of hallucinogenic and nonhallucinogenic ligands for the human 5-hydroxytryptamine2A and 5-hydroxytryptamine2C receptors: direct and indirect effects on ligand affinity mediated by the same locus. [Link]

  • Nature Communications. (2021). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. [Link]

  • NIH. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. [Link]

  • Semantic Scholar. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. [Link]

  • ResearchGate. (2026, January 16). Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. [Link]

Sources

Lysergol as a Strategic Precursor in Pharmaceutical Synthesis: From Extraction to Nicergoline and Cabergoline API Production

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Lysergol as a Precursor for Pharmaceutical Synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (9,10-didehydro-6-methylergoline-8


-methanol) represents a pivotal scaffold in the synthesis of semisynthetic ergoline alkaloids. Unlike lysergic acid, this compound is often non-controlled in many jurisdictions (e.g., USA under specific conditions), offering a streamlined regulatory pathway for the production of high-value APIs such as Nicergoline  (vasodilator) and Cabergoline  (dopamine agonist).

This guide details the technical roadmap for utilizing this compound, covering its isolation from Ipomoea seeds, purification strategies, and its chemical transformation into pharmaceutical actives. Special emphasis is placed on the photochemical methoxylation required for nicergoline synthesis, a step that demands precise control to prevent C8-epimerization.

Part 1: Chemical Architecture & Reactivity

The utility of this compound stems from its tetracyclic ergoline skeleton.[1] Successful manipulation requires understanding three reactive centers:

  • C8-Hydroxymethyl Group: The primary handle for esterification (Nicergoline) or oxidation to carboxylic acid (Cabergoline precursors). The

    
    -configuration is thermodynamically less stable than the 
    
    
    
    -isomer (isothis compound), making epimerization a constant risk under acidic or thermal stress.
  • C9-C10 Double Bond: A site for electrophilic addition. In nicergoline synthesis, this bond is saturated via photochemical addition of methanol.

  • Indole Nitrogen (N1): A nucleophilic site requiring alkylation (methylation) for specific pharmacological profiles.

Structural Integrity Table
FeatureConfigurationSynthetic RiskMitigation Strategy
C8 Stereocenter

(Equatorial)
Epimerization to

(Isothis compound)
Avoid strong acids at high temps; use kinetic control.
C9-C10 Alkene UnsaturationPolymerization / OxidationInert atmosphere (

/Ar); protect from light until photo-step.
N6-Methyl Tertiary AmineN-Oxide formationAntioxidants during extraction; avoid peracids.

Part 2: Sourcing & Purification Strategy[2][3][4]

While total synthesis is possible, industrial sourcing relies on extraction from Ipomoea hederacea or Ipomoea muricata seeds. The following workflow ensures pharmaceutical-grade purity (>97%).

Extraction & Purification Workflow

The extraction exploits the basicity of the alkaloid. The key innovation in modern protocols is the "Acid-Base Switch" which separates this compound from non-basic lipids and neutral impurities.

ExtractionWorkflow Seeds Ipomoea Seeds (Pulverized) Defat Defatting (Hexane wash) Seeds->Defat Remove Lipids Extract Alkaline Extraction (DCM/MeOH 85:15 + NH3, pH 8.5) Defat->Extract Solubilize Alkaloids AcidWash Acid Phase Transfer (Extract into 2% Tartaric Acid) Extract->AcidWash Select for Basic Alkaloids Basify Basification & Re-extraction (pH 9.0, into CHCl3) AcidWash->Basify Precipitate Free Base Cryst Crystallization (DMSO/Water or MeOH) Basify->Cryst Purify Pure This compound API Grade (>97% Purity) Cryst->Pure

Figure 1: Industrial isolation workflow for this compound from Ipomoea seeds, utilizing pH-swing extraction to ensure removal of neutral lipids and non-basic impurities.[2]

Part 3: Primary Pharmaceutical Application – Nicergoline Synthesis[6][7][8]

Nicergoline (10


-methoxy-1,6-dimethylergoline-8

-methanol 5-bromonicotinate) is the most direct downstream product. The synthesis involves three critical transformations: Photochemical addition, N-methylation, and Esterification.[3]
Reaction Pathway Analysis
  • Photochemical Methoxylation (The "Lumi" Step):

    • Mechanism: Acid-catalyzed addition of methanol across the C9-C10 double bond under UV irradiation.

    • Criticality: This reaction creates the 10

      
      -methoxy functionality characteristic of nicergoline. The stereochemistry is directed by the rigid ergoline frame.
      
    • Conditions: UV (365 nm), MeOH,

      
      .[4]
      
  • N1-Methylation:

    • Reagent: Methyl Iodide (MeI) or Dimethyl Sulfate.

    • Condition: Strong base (KOH) in aprotic solvent (DMSO) to deprotonate the indole NH (

      
      ).
      
  • Esterification:

    • Reagent: 5-Bromonicotinoyl chloride.

    • Condition: Pyridine or TEA/DCM.

NicergolineSynthesis This compound This compound (C9=C10 alkene) Lumi 10α-Methoxy-lumithis compound (C10-OMe, C9-H) This compound->Lumi hv (365nm) MeOH / H2SO4 Photochemical Addition MethylLumi 1-Methyl-10α-methoxy-lumithis compound (N1-Me) Lumi->MethylLumi MeI / KOH / DMSO N-Alkylation Nicergoline Nicergoline API (C8-Ester) MethylLumi->Nicergoline 5-Br-Nicotinoyl Cl Pyridine Esterification

Figure 2: Synthetic pathway from this compound to Nicergoline.[1][4][5] The photochemical step is the yield-determining bottleneck requiring precise reactor geometry.

Part 4: Detailed Experimental Protocols

Protocol A: Photochemical Synthesis of 10 -Methoxy-lumithis compound

This step is the most technically demanding due to the requirement for uniform photon flux.

Reagents:

  • This compound (10.0 g, 39.3 mmol)

  • Methanol (HPLC Grade, 500 mL)

  • Sulfuric Acid (conc., 15 mL)

Equipment:

  • Quartz immersion well reactor or FEP flow reactor.

  • Medium-pressure Mercury lamp (emission max ~365 nm).

  • Chiller set to 20°C.

Procedure:

  • Dissolution: Dissolve this compound in Methanol in the reactor vessel.

  • Acidification: Add Sulfuric Acid dropwise while cooling (exothermic). The solution must be acidic to protonate the intermediate and facilitate nucleophilic attack by methanol.

  • Irradiation: Irradiate the solution with vigorous stirring. Maintain internal temperature at 20–25°C.

    • Monitoring: Monitor by HPLC every 30 mins. Reaction is complete when this compound < 0.5%. Typical time: 4–6 hours.

  • Quench: Pour reaction mixture into ice-cold water (1 L).

  • Neutralization: Adjust pH to 8.0–9.0 using Ammonium Hydroxide (

    
    ).
    
  • Extraction: Extract with Chloroform (

    
     mL).
    
  • Drying: Dry organic layer over

    
    , filter, and evaporate to yield crude Lumithis compound.
    
  • Yield Expectation: 85–90% (pale yellow foam).

Protocol B: Conversion to Nicergoline (Esterification)

Performed on the N-methylated intermediate (1-methyl-10


-methoxy-lumithis compound).[5]

Reagents:

  • 1-Methyl-10

    
    -methoxy-lumithis compound (5.0 g)
    
  • 5-Bromonicotinoyl chloride hydrochloride (4.5 g)

  • Pyridine (dry, 50 mL)

Procedure:

  • Setup: Flame-dry a round-bottom flask; purge with Argon.

  • Addition: Dissolve the ergoline intermediate in Pyridine. Cool to 0°C.

  • Reaction: Add 5-Bromonicotinoyl chloride portion-wise over 15 minutes.

  • Stirring: Allow to warm to room temperature; stir for 3 hours.

  • Workup: Pour into ice water. Extract with Ethyl Acetate. Wash organic phase with 5%

    
     (to remove nicotinic acid) and Brine.
    
  • Purification: Recrystallize from Isopropyl Ether/Acetone.

  • Final Product: White crystalline powder (Nicergoline).

Part 5: Advanced Application – Cabergoline Pathway

Note: This is a more complex route involving N-demethylation.

To synthesize Cabergoline from this compound, the N6-methyl group must be replaced with an allyl group, and the C8-alcohol oxidized to an amide.

  • Hydrogenation: this compound

    
     Dihydrothis compound (Pd/C, 
    
    
    
    ).
  • Oxidation: Dihydrothis compound

    
     Dihydrolysergic Acid (using IBX or TEMPO).
    
  • N-Demethylation: Von Braun reaction (CNBr) or chloroformate cleavage to remove N-Me.

  • N-Allylation: Reaction with Allyl Bromide.

  • Amidation: Coupling with ethylisocyanate and dimethylaminopropylamine (complex side chain installation).

Reference US Patent 7,939,665 describes this route to bypass controlled precursors like Lysergic Acid.

Part 6: Quality Control & Analytics[11]

Impurity Profiling (HPLC):

  • Column: C18 (e.g., Agilent Zorbax Eclipse), 150mm x 4.6mm, 5µm.

  • Mobile Phase: Phosphate Buffer (pH 7.0) : Acetonitrile (Gradient).

  • Detection: UV @ 280 nm (Indole absorption).

  • Key Impurities:

    • Isothis compound:[6][7][8][9][10] C8-epimer (Result of thermal stress/acid).

    • Ergometrine: If using natural seeds, trace contamination.

    • Lumithis compound epimers: Formed if photo-step temperature is uncontrolled.

References

  • Extraction Methodology

    • Process for Extracting High Purity this compound From Ipomoea Hederacea.[11] Patent CN102134239B. Link

    • Method for the extraction of this compound and ergot alkaloids.[12] US Patent 3920663. Link

  • Nicergoline Synthesis

    • Novel preparation method for nicergoline.[6] Patent CN111004233A. Link

    • Bernardi, L., et al. "Ergolines. V. Photochemical addition of methanol to this compound." Farmaco Ed Sci.[12] 1975.[7] (Foundational mechanism).[6][13][14]

  • Cabergoline Synthesis

    • Efficient process for the preparation of cabergoline and its intermediates.[15] US Patent 7,939,665 B2. Link

  • Chemical Properties

    • This compound PubChem Entry.[7] National Library of Medicine. Link

Sources

The Ergoline Alkaloid Lysergol: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Lysergol, a naturally occurring ergoline alkaloid, has emerged as a molecule of significant interest within the pharmaceutical and scientific communities.[1][2][3] Derived from various species of fungi and plants, its unique chemical architecture and multifaceted pharmacological profile suggest a broad range of potential therapeutic applications. This technical guide provides an in-depth exploration of the current understanding of this compound, focusing on its mechanisms of action, preclinical evidence, and prospective therapeutic uses. We delve into its interactions with key neurotransmitter systems, its demonstrated antimicrobial and antioxidant properties, and its intriguing role as a bioenhancer. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the scientific rationale and experimental methodologies for investigating the therapeutic utility of this compound.

Introduction: The Ergoline Scaffold and the Promise of this compound

The ergoline alkaloids are a class of compounds characterized by a tetracyclic ergoline ring system, a structure that bears a remarkable resemblance to several key endogenous neurotransmitters, including serotonin, dopamine, and norepinephrine.[4][5][6] This structural mimicry allows ergoline derivatives to interact with a wide array of G protein-coupled receptors (GPCRs), leading to a diverse range of physiological effects.[4][5] Historically, ergoline alkaloids have been a rich source of therapeutic agents for conditions such as migraine, Parkinson's disease, and postpartum hemorrhage.[4][6][7]

This compound, a clavine alkaloid within this family, represents a compelling lead compound for novel drug discovery.[1][2][3] Unlike some of its more notorious relatives, such as lysergic acid diethylamide (LSD), this compound is reported to be non-hallucinogenic in humans, making it a more attractive candidate for therapeutic development.[3] Its known interactions with serotonin receptors, coupled with its emerging antimicrobial and antioxidant activities, position it as a versatile molecule with the potential to address a variety of unmet medical needs.[1]

Pharmacodynamics: Receptor Interactions and Mechanism of Action

The therapeutic potential of this compound is intrinsically linked to its interactions with specific molecular targets. Its primary pharmacological activity is centered on the serotonergic system, with notable effects on other receptor systems as well.

Serotonergic System Modulation

This compound exhibits a significant affinity for several serotonin (5-HT) receptor subtypes. This interaction is central to its potential applications in neurological and psychiatric disorders.

  • 5-HT1A Receptor Agonism: this compound acts as a partial agonist at 5-HT1A receptors.[1] The activation of these receptors, which are inhibitory G-protein coupled receptors (Gi/o-GPCRs), leads to a decrease in cyclic adenosine monophosphate (cAMP) production. This signaling cascade is associated with anxiolytic and antidepressant effects.

  • 5-HT2A Receptor Activity: this compound also interacts with 5-HT2A receptors.[3] These are Gq/11-coupled receptors, and their activation typically leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This pathway results in an increase in intracellular calcium and the activation of protein kinase C (PKC). The nature of this compound's interaction at this receptor (agonist, partial agonist, or antagonist) is a critical determinant of its overall pharmacological profile and lack of hallucinogenic properties.

The following diagram illustrates the primary signaling pathways associated with this compound's interaction with 5-HT1A and 5-HT2A receptors.

G_protein_signaling This compound This compound Receptor_5HT1A 5-HT1A Receptor This compound->Receptor_5HT1A Binds Receptor_5HT2A 5-HT2A Receptor This compound->Receptor_5HT2A Binds G_protein_i Gi/o Protein Receptor_5HT1A->G_protein_i Activates G_protein_q Gq/11 Protein Receptor_5HT2A->G_protein_q Activates AC Adenylyl Cyclase G_protein_i->AC Inhibits PLC Phospholipase C G_protein_q->PLC Activates cAMP cAMP AC->cAMP Converts ATP to Cellular_Response_1A Anxiolytic/ Antidepressant Effects cAMP->Cellular_Response_1A Leads to PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response_2A Modulation of Neuronal Excitability Ca_release->Cellular_Response_2A Contributes to PKC_activation->Cellular_Response_2A Contributes to

Caption: this compound's primary signaling pathways at 5-HT1A and 5-HT2A receptors.

Receptor Binding Affinity

The following table summarizes the known receptor binding and functional data for this compound. A lower Ki value indicates a higher binding affinity. EC50 represents the concentration of a drug that gives a half-maximal response.

ReceptorBinding Affinity (Ki)Functional Activity (EC50)Functional EffectReference
5-HT1A2.3 nM73 nMAgonist[8]
5-HT2ANot Reported1.6 nMAgonist[8]
5-HT2BHigh AffinityNo Agonism-[9]
5-HT2CNot Reported6.6 nMAgonist[8]

Potential Therapeutic Applications

The unique pharmacological profile of this compound suggests its potential utility in a range of therapeutic areas.

Central Nervous System Disorders
  • Migraine and Vascular Headaches: The vasoconstrictive properties of some ergoline alkaloids are well-established in the treatment of migraines.[1][4] this compound's interaction with serotonin receptors, which are implicated in the pathophysiology of migraine, suggests it may have similar therapeutic potential.[1]

  • Anxiety and Depression: The partial agonism at 5-HT1A receptors is a key mechanism of action for several anxiolytic and antidepressant drugs.[1] Preclinical studies with related compounds have shown that modulation of the serotonergic system can have profound effects on mood and anxiety-like behaviors.

Antimicrobial Activity

This compound has demonstrated significant potential as an antimicrobial agent, particularly in overcoming antibiotic resistance. While it may not possess potent direct bactericidal activity, it acts as a powerful efflux pump inhibitor (EPI).[1][10]

  • Mechanism of Action: this compound has been shown to inhibit ATP-dependent efflux pumps in bacteria.[1] These pumps are a major mechanism of antibiotic resistance, actively expelling drugs from the bacterial cell. By inhibiting these pumps, this compound can restore the efficacy of conventional antibiotics.

  • Synergistic Effects: Studies have shown that this compound, in combination with antibiotics like nalidixic acid and tetracycline, can significantly reduce the minimum inhibitory concentration (MIC) of these drugs against resistant strains of Escherichia coli.[1][11]

The diagram below illustrates the proposed mechanism of this compound as an efflux pump inhibitor.

Efflux_Pump_Inhibition cluster_0 Bacterial Cell Efflux_Pump Efflux Pump Antibiotic_out Antibiotic Efflux_Pump->Antibiotic_out Expels Antibiotic_in Antibiotic Antibiotic_in->Efflux_Pump Enters Target Bacterial Target Antibiotic_in->Target Reaches This compound This compound This compound->Efflux_Pump Inhibits

Caption: Mechanism of this compound as a bacterial efflux pump inhibitor.

Antioxidant Properties

This compound has been reported to possess antioxidant properties, suggesting its potential in conditions associated with oxidative stress.[1] The ability to scavenge free radicals is a key mechanism in protecting cells from damage.

Bioenhancer

Research has indicated that this compound can act as a bioenhancer, increasing the bioavailability of other drugs.[12] One study demonstrated that co-administration of this compound with curcumin significantly increased the plasma concentration and half-life of curcumin in rats.[12] This effect is attributed to the inhibition of metabolic enzymes and efflux transporters like the Breast Cancer Resistance Protein (BCRP).[12]

Experimental Protocols for Therapeutic Evaluation

To further elucidate the therapeutic potential of this compound, a series of well-defined experimental protocols are necessary.

In Vitro Assays
  • Receptor Binding Assays: To determine the affinity of this compound for a wide range of receptors, competitive radioligand binding assays should be performed. This will provide a comprehensive receptor binding profile and help predict potential on-target and off-target effects.

  • Functional Assays: Cell-based functional assays are crucial to determine the intrinsic activity of this compound at its target receptors (e.g., agonist, antagonist, partial agonist). This can be achieved through methods such as measuring second messenger levels (cAMP, IP3) or using reporter gene assays.

  • Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) of this compound, both alone and in combination with various antibiotics, should be determined against a panel of clinically relevant bacterial strains using broth microdilution methods.[13]

  • Efflux Pump Inhibition Assays: The ability of this compound to inhibit bacterial efflux pumps can be assessed using a fluorometric ethidium bromide efflux assay. A reduction in the rate of ethidium bromide efflux in the presence of this compound indicates inhibition of the pump.

  • Antioxidant Activity Assays: The antioxidant capacity of this compound can be quantified using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.[14][15][16][17] The EC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals, is a key parameter to be determined.[18]

In Vivo Models
  • Migraine Models: The nitroglycerin-induced model of migraine in rodents is a well-established preclinical model.[12] Administration of nitroglycerin induces hyperalgesia, which can be measured using various behavioral tests. The ability of this compound to attenuate this hyperalgesia would provide evidence for its anti-migraine potential.

  • Anxiety Models: Several animal models can be used to assess the anxiolytic effects of this compound, including the elevated plus-maze, the light-dark box test, and the marble-burying test. An increase in the time spent in the open arms of the elevated plus-maze or the light compartment of the light-dark box, or a decrease in the number of marbles buried, would be indicative of an anxiolytic effect.

  • Analgesia Models: The hot plate test is a common method for evaluating centrally acting analgesics.[19] An increase in the latency to a pain response (e.g., paw licking or jumping) after administration of this compound would suggest an analgesic effect.

The following diagram outlines a general workflow for the preclinical evaluation of this compound's therapeutic potential.

Preclinical_Workflow Start This compound Compound In_Vitro In Vitro Characterization Start->In_Vitro Receptor_Binding Receptor Binding (Ki values) In_Vitro->Receptor_Binding Functional_Assays Functional Assays (EC50/IC50 values) In_Vitro->Functional_Assays Antimicrobial Antimicrobial Assays (MIC values) In_Vitro->Antimicrobial Antioxidant Antioxidant Assays (EC50 values) In_Vitro->Antioxidant In_Vivo In Vivo Efficacy Models In_Vitro->In_Vivo Promising Results Migraine Migraine Models (e.g., NTG-induced) In_Vivo->Migraine Anxiety Anxiety Models (e.g., Elevated Plus Maze) In_Vivo->Anxiety Analgesia Analgesia Models (e.g., Hot Plate Test) In_Vivo->Analgesia Tox Toxicology & Safety In_Vivo->Tox Safety Evaluation Acute_Tox Acute Toxicity (LD50) Tox->Acute_Tox End Lead Candidate for Clinical Development Tox->End Acceptable Safety Profile

Caption: A generalized workflow for the preclinical evaluation of this compound.

Safety and Toxicology

A critical aspect of any drug development program is a thorough assessment of the compound's safety profile. For this compound, an intravenous LD50 of 0.32 mg/kg in mice has been reported, indicating high acute toxicity via this route of administration.[20] Ingestion of ergoline alkaloids can lead to ergotism, a condition characterized by convulsions and vasoconstriction.[2] Therefore, comprehensive toxicological studies, including acute and repeated-dose toxicity studies in multiple species, are essential to determine a safe therapeutic window for this compound.

Conclusion and Future Directions

This compound presents a compelling profile as a potential therapeutic agent with a diverse range of applications. Its interactions with the serotonergic system, coupled with its antimicrobial, antioxidant, and bioenhancing properties, warrant further investigation. The lack of hallucinogenic activity is a significant advantage for its development as a CNS-acting drug.

Future research should focus on:

  • Comprehensive Pharmacological Profiling: A broader screening of this compound against a wider range of GPCRs and other molecular targets will provide a more complete understanding of its mechanism of action and potential side effects.

  • In Vivo Efficacy Studies: Rigorous preclinical studies in validated animal models are crucial to establish the in vivo efficacy of this compound for its proposed therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of this compound analogs could lead to the identification of compounds with improved potency, selectivity, and safety profiles.

  • Pharmacokinetic and Metabolism Studies: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for its development as a drug.

References

  • This compound: activities, applications and toxicity. (2023, November 21). ChemicalBook.
  • This compound. Szabo-Scandic.
  • (2025, August 7). Antibacterial and Synergy of Clavine Alkaloid this compound and its Derivatives Against Nalidixic Acid-Resistant Escherichia coli.
  • A Comparative Analysis of the Pharmacological Properties of Ergovalinine and Ergovaline. (2025). Benchchem.
  • Introduction to Ergot Alkaloids and a Detailed View on Its Pharmacological Applic
  • Ergoline. Wikipedia.
  • Maurya, A., et al. (2013). Antibacterial and synergy of clavine alkaloid this compound and its derivatives against nalidixic acid-resistant Escherichia coli. PubMed.
  • Tasker, N. R., & Wipf, P. (2022). Biological studies of clavine alkaloids targeting CNS receptors. Frontiers in Pharmacology.
  • Yuan, H., Guo, Z., & Luo, T. (2017). Synthesis of (+)-Lysergol and Its Analogues To Assess Serotonin Receptor Activity. Request PDF.
  • A mechanistic investigation of the bioavailability enhancing potential of this compound, a novel bioenhancer, using curcumin. RSC Advances.
  • This compound | C16H18N2O | CID 14987. PubChem.
  • Klotz, J. L. (2015). Activities and Effects of Ergot Alkaloids on Livestock Physiology and Production. MDPI.
  • Delving into the Mind-Altering Wonders of this compound's Pharmacological Realm. (2023, December 7). [No Source].
  • Gerhards, N., et al. (2014).
  • Interactions and activity of this compound derivatives at 5-HT1A and 5-HT2A–C receptors. (2024, April 19). UTUPub.
  • Rushing, J., et al. Antioxidant Assay: The DPPH Method. [No Source].
  • SAFETY DATA SHEET. (2018, November 1). Santa Cruz Biotechnology.
  • This compound. (2023, July 24). Cayman Chemical.
  • Corponi, F., et al. (2021). Clinical perspective on antipsychotic receptor binding affinities. SciELO.
  • This compound | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.
  • DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific.
  • Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. PMC.
  • DPPH Radical Scavenging Assay. (2023, July 26). MDPI.
  • Ray, T. S. (2010). Psychedelics and the Human Receptorome. PMC.
  • Minimum inhibitory concentration (MIC) values of the antibacterial...
  • Hot pl
  • Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. (2024, May 28). MDPI.
  • Sharma, O. P., & Bhat, T. K. (2009). Genesis and development of DPPH method of antioxidant assay. PMC.
  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (2024, September 19). [No Source].
  • Ynalvez, R. A., et al. (2016). Antimicrobial Activities of Methanol, Ethanol and Supercritical CO2 Extracts of Philippine Piper betle L. on Clinical Isolates of Gram Positive and Gram Negative Bacteria with Transferable Multiple Drug Resistance. PLOS ONE.
  • SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. [No Source].

Sources

Methodological & Application

analytical methods for lysergol quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the extraction and quantification of Lysergol (8


-hydroxymethyl-6-methylergoline), a minor ergot alkaloid found in Ipomoea (Morning Glory) and Argyreia seeds.[1] this compound is a structural analog of lysergic acid diethylamide (LSD) and a precursor in pharmaceutical synthesis.

Accurate quantification is complicated by three factors: epimerization (conversion to isothis compound), photolability (degradation under UV/visible light), and matrix interference (lipids in seeds). This protocol provides a dual-method approach: HPLC-FLD for routine quality control and UHPLC-MS/MS for high-sensitivity forensic or pharmacokinetic analysis.

Physicochemical Constraints & Stability

Before initiating any workflow, the analyst must understand the molecule's behavior to prevent data artifacts.

PropertyValue / CharacteristicAnalytical Implication
Molecular Weight 254.33 g/mol Monoisotopic Mass: 254.14
pKa ~7.8 (Amine)Positively charged in acidic media; neutral in alkali.[2]
Solubility MeOH, EtOH, CHCl3Poor water solubility at neutral pH.
Epimerization C-8 InversionThis compound (8

) converts to Isothis compound (8

) in aqueous acidic solutions or under heat. Chromatographic separation of these isomers is mandatory.
Photostability UnstableCRITICAL: All extraction and analysis must occur under amber light (sodium lamp) or in amber glassware.

Sample Preparation Protocol: The "Cold-Dark" Method

Objective: Maximize recovery while minimizing epimerization and photodegradation.

Reagents
  • Extraction Solvent: Methanol:Water (80:20 v/v) containing 1% Tartaric Acid. (Tartaric acid stabilizes the alkaloid as a salt).

  • Cleanup Solvent: Hexane (for defatting).[3]

  • pH Adjustment: Ammonium Hydroxide (28%).

Step-by-Step Workflow
  • Comminution: Grind seeds (e.g., Ipomoea tricolor) to a fine powder (mesh 40) using a cryo-mill to prevent heating. Perform in low light.

  • Defatting (Crucial for Seeds):

    • Add 50 mL Hexane to 5 g powdered sample.

    • Vortex 2 min; Centrifuge at 4000 x g for 10 min.

    • Discard the supernatant (Hexane layer containing lipids).

    • Repeat once. Air-dry the pellet in the dark.

  • Extraction:

    • Add 25 mL Extraction Solvent (MeOH/Water/Tartaric Acid) to the defatted pellet.

    • Sonicate for 15 min (maintain temp < 25°C using an ice bath).

    • Shake on an orbital shaker for 30 min (200 rpm).

  • Clarification:

    • Centrifuge at 10,000 x g for 10 min at 4°C.

    • Collect supernatant.[4]

  • Final Polish (SPE Cleanup - Optional for MS):

    • Cartridge: HLB (Hydrophilic-Lipophilic Balance) 60 mg.

    • Condition: 3 mL MeOH -> 3 mL Water.

    • Load: 1 mL Extract.

    • Wash: 2 mL Water (remove polar interferences).

    • Elute: 2 mL Methanol containing 0.1% Formic Acid.

Method A: HPLC-FLD (Routine Quantification)

Best for: Quality Control, High concentrations (>1 µg/mL), Cost-efficiency.

Theory: The indole moiety of this compound possesses strong native fluorescence. FLD is preferred over UV due to significantly higher selectivity against plant pigments.

  • System: Agilent 1260 Infinity II or Waters Alliance.

  • Column: C18 (e.g., Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm).

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

Mobile Phase:

  • A: 20 mM Ammonium Acetate (pH 6.0).

  • B: Acetonitrile.[5][6]

Gradient Program:

Time (min) % A (Buffer) % B (ACN) Phase
0.0 90 10 Equilibration
2.0 90 10 Isocratic Hold
15.0 40 60 Linear Gradient
18.0 10 90 Wash

| 20.0 | 90 | 10 | Re-equilibration |

Detector Settings:

  • Excitation: 325 nm

  • Emission: 420 nm

  • Gain: High

System Suitability Requirement: Resolution (


) between this compound (retention ~8 min) and Isothis compound (retention ~9.5 min) must be > 1.5.

Method B: UHPLC-MS/MS (Trace Analysis)

Best for: Forensics, Biological Fluids, Low concentrations (<10 ng/mL).

Theory: Electrospray Ionization (ESI) in positive mode yields a strong


 ion. Tandem mass spectrometry (MRM) ensures absolute identification.
  • System: Waters ACQUITY UPLC H-Class + Xevo TQ-S or Sciex QTRAP 6500.

  • Column: BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[7]

    • B: Acetonitrile + 0.1% Formic Acid.[7]

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Cone (V) Collision (eV) Role
This compound 255.1 223.1 30 22 Quantifier
255.1 208.1 30 35 Qualifier 1
255.1 180.1 30 40 Qualifier 2

| Isothis compound | 255.1 | 223.1 | 30 | 22 | Monitor |

Note: this compound and Isothis compound share mass transitions. They MUST be separated chromatographically.[5] Isothis compound typically elutes later than this compound on C18 phases.

Visualizing the Workflow

Diagram 1: Extraction & Cleanup Logic

This flowchart illustrates the critical "Defatting" step required for seed analysis to prevent column fouling.

ExtractionWorkflow Sample Raw Seed Sample (Ipomoea/Argyreia) Grind Cryo-Milling (Dark Condition) Sample->Grind Defat Defatting (Hexane Wash) Grind->Defat Discard Discard Lipids (Supernatant) Defat->Discard Hexane Layer Extract Extraction (MeOH + Tartaric Acid) Defat->Extract Solid Pellet Centrifuge Centrifugation (10,000 x g) Extract->Centrifuge SPE SPE Cleanup (HLB Cartridge) Centrifuge->SPE Supernatant Analysis UHPLC-MS/MS or HPLC-FLD SPE->Analysis Eluate

Caption: Analytical workflow emphasizing lipid removal (defatting) and acid-stabilized extraction to prevent epimerization.

Diagram 2: Stability & Epimerization Pathways

Understanding the environmental triggers for degradation is vital for method robustness.

StabilityLogic This compound This compound (8-beta isomer) Isothis compound Isothis compound (8-alpha isomer) This compound->Isothis compound Acid/Heat (Epimerization) Lumi Lumithis compound (Photoproduct) This compound->Lumi UV Light (Irreversible) Isothis compound->this compound Reversible Factors Stress Factors Factors->this compound

Caption: Degradation pathways. Epimerization is reversible under pH stress; photodegradation is irreversible.

References

  • European Food Safety Authority (EFSA). (2017). Scientific Opinion on the risks for human and animal health related to the presence of ergot alkaloids in food and feed. EFSA Journal. Link

  • Arroyo-Manzanares, N., et al. (2018). Determination of ergot alkaloids in cereals by UHPLC-MS/MS. Food Chemistry.[3][6] Link

  • EURL Mycotoxins. (2023).[1] Guidance Document on the Estimation of LOD and LOQ for Measurements in the Field of Contaminants in Feed and Food.Link

  • Waters Corporation. (2020). Analysis of Ergot Alkaloids in Cereal Samples by Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Application Note. Link

  • Cayman Chemical. (2023).[8] this compound Product Information and Safety Data Sheet.[8]Link

Sources

Application Notes & Protocols: A Framework for the Neuroscientific Investigation of Lysergol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enigmatic Profile of Lysergol

This compound is an ergoline alkaloid found as a minor constituent in various fungi and in the seeds of plants like Rivea corymbosa (ololiuhqui) and Argyreia nervosa (Hawaiian baby woodrose).[1][2] Structurally related to the potent psychedelic lysergic acid diethylamide (LSD), this compound presents a compelling paradox for neuroscientists. It interacts with key serotonin receptors implicated in the action of classic psychedelics, yet it is reported to be non-hallucinogenic in humans.[1][3] Specifically, studies have described its binding to 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1][4][5]

This unique profile—receptor engagement without the classic psychedelic effects—positions this compound as a valuable chemical tool and a potential therapeutic lead. It allows for the deconstruction of serotonergic signaling, helping to isolate the molecular events that underpin therapeutic neuroplasticity from those that mediate profound alterations in consciousness.[5] The study of this compound and its stereoisomers, which exhibit different binding affinities and functional activities, is crucial for developing novel therapeutics for neuropsychiatric disorders that may harness the benefits of serotonergic modulation without inducing hallucinogenic experiences.[3][5][6]

This document provides a comprehensive experimental framework for the systematic investigation of this compound, guiding researchers from foundational molecular characterization to preclinical behavioral assessment.

Section 1: Foundational Pharmacological Profiling (In Vitro)

Expert Rationale: The critical first step in characterizing any psychoactive compound is to establish its molecular targets and binding affinities. This foundational data provides a "receptor fingerprint" that dictates the compound's potential biological effects and informs all subsequent experimental design. For an ergoline alkaloid like this compound, a broad screening panel is essential due to the promiscuous nature of this chemical scaffold, which often interacts with multiple serotonin, dopamine, and adrenergic receptors.[3][6]

Protocol 1.1: Competitive Radioligand Binding Assays

Objective: To determine the binding affinity (expressed as the inhibition constant, Kᵢ) of this compound and its stereoisomers for a panel of key G-protein coupled receptors (GPCRs) implicated in neuropsychiatric function.

Methodology:

  • Receptor Source: Utilize commercially available cell membranes prepared from cell lines (e.g., HEK293, CHO-K1) stably expressing the human recombinant receptor of interest.[7]

  • Radioligand Selection: For each target receptor, select a high-affinity radiolabeled ligand (e.g., [³H]ketanserin for 5-HT2A, [³H]8-OH-DPAT for 5-HT1A, [³H]spiperone for D₂).

  • Assay Setup: In a 96-well plate format, incubate the cell membranes with a fixed concentration of the radioligand and a range of concentrations of the unlabeled test compound (this compound).

  • Incubation: Allow the reaction to reach equilibrium. Incubation times and temperatures will be specific to each receptor assay.

  • Separation: Rapidly filter the assay mixture through glass fiber filters to separate bound from unbound radioligand. Wash the filters to remove non-specific binding.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).

  • Kᵢ Calculation: Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Recommended Receptor Panel & Data Presentation:

Receptor TargetRationaleExample RadioligandThis compound Kᵢ (nM) [Predicted]Reference Compound Kᵢ (nM)
5-HT₂ₐ Primary target for classic psychedelics.[8][9][³H]KetanserinLSD: 0.76–21.4[10]
5-HT₁ₐ Implicated in anxiolytic/antidepressant effects.[11][³H]8-OH-DPAT8-OH-DPAT: ~1
5-HT₂C Modulates mood and appetite; target for some antipsychotics.[³H]MesulergineMesulergine: ~1
5-HT₂B Associated with cardiac valvulopathy risk.[5][³H]LSD
Dopamine D₂ Key target for antipsychotics and Parkinson's drugs.[6][³H]SpiperoneHaloperidol: ~1-5
Adrenergic α₁ Off-target effects can influence cardiovascular outcomes.[³H]PrazosinPrazosin: ~0.5
Adrenergic α₂ Off-target effects can influence sedation and blood pressure.[³H]RauwolscineClonidine: ~5

This table provides a structured way to present the binding affinity data, allowing for direct comparison across key receptors.

Experimental Workflow: From Compound to Kᵢ Value

G cluster_prep Assay Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Compound This compound Stock (Serial Dilution) Incubation Incubation (Reach Equilibrium) Compound->Incubation Receptor Receptor Membranes (e.g., 5-HT2A) Receptor->Incubation Radioligand Radioligand (e.g., [3H]Ketanserin) Radioligand->Incubation Filtration Rapid Filtration (Separate Bound/Unbound) Incubation->Filtration Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting Analysis Non-linear Regression (Calculate IC50) Counting->Analysis ChengPrusoff Cheng-Prusoff Equation (Calculate Ki) Analysis->ChengPrusoff Result Final Ki Value ChengPrusoff->Result

Caption: Workflow for determining receptor binding affinity (Kᵢ) via radioligand assay.

Section 2: Cellular Functional Characterization

Expert Rationale: Demonstrating that a compound binds to a receptor is only half the story. We must determine the functional consequence of that binding: does it activate the receptor (agonism), block it (antagonism), or do something more complex? Functional assays are essential to build a mechanistic hypothesis. For 5-HT₂ₐ receptors, investigating both the primary G-protein signaling pathway and the β-arrestin pathway is critical, as "biased agonism" (preferential activation of one pathway over another) is thought to be a key determinant of a compound's psychedelic versus non-psychedelic properties.[3][12]

Protocol 2.1: Gq-Pathway Activation (Calcium Mobilization Assay)

Objective: To measure the functional potency (EC₅₀) and efficacy (% of maximal response) of this compound at the Gq-coupled 5-HT₂ₐ receptor.

Methodology:

  • Cell Culture: Use a cell line (e.g., CHO-K1) stably expressing the human 5-HT₂ₐ receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Cell Plating: Plate the cells in a black, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • Compound Preparation: Prepare serial dilutions of this compound and a reference full agonist (e.g., serotonin or DOI).

  • FLIPR Measurement: Use a fluorescence imaging plate reader (FLIPR) or similar instrument to measure baseline fluorescence.

  • Compound Addition: Add the prepared compounds to the plate and immediately begin measuring the change in fluorescence intensity over time. Activation of the Gq pathway leads to the release of intracellular calcium stores, causing a sharp increase in fluorescence.

  • Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the response against the logarithm of the drug concentration and fit a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values. The efficacy is often expressed as a percentage of the maximal response induced by the reference agonist.

Protocol 2.2: β-Arrestin Recruitment Assay

Objective: To quantify the recruitment of β-arrestin 2 to the 5-HT₂ₐ receptor upon this compound binding, a key measure of a non-canonical signaling pathway.

Methodology:

  • Assay System: Utilize a commercially available assay system, such as PathHunter (DiscoverX) or Tango (Thermo Fisher), which uses enzyme complementation, or a BRET-based system. These systems typically involve cells co-expressing the 5-HT₂ₐ receptor fused to one component of a reporter system and β-arrestin 2 fused to the other.

  • Cell Plating and Compound Treatment: Follow a similar procedure to the calcium assay, treating the engineered cells with a range of this compound concentrations.

  • Signal Detection: After an appropriate incubation period, add the substrate for the reporter enzyme and measure the resulting luminescence or BRET signal. Ligand-induced receptor-arrestin interaction brings the two reporter components together, generating a quantifiable signal.

  • Data Analysis: As with the Gq assay, generate dose-response curves to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.

  • Bias Calculation: Compare the relative potency and efficacy of this compound in the Gq and β-arrestin assays to determine if it exhibits signaling bias.

5-HT₂ₐ Receptor Signaling Pathways

G cluster_gq Canonical Gq Pathway cluster_arrestin β-Arrestin Pathway This compound This compound Receptor 5-HT2A Receptor This compound->Receptor Gq Gαq/11 Receptor->Gq Arrestin β-Arrestin 2 Receptor->Arrestin PLC PLC Activation Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca²⁺ Release / PKC Activation IP3_DAG->Ca_PKC Cellular_Response1 Neuronal Excitation Ca_PKC->Cellular_Response1 Psychedelic Effects? Internalization Receptor Internalization Arrestin->Internalization MAPK MAPK Signaling Arrestin->MAPK Plasticity Neuroplasticity? MAPK->Plasticity Cellular_Response2 Synaptogenesis Plasticity->Cellular_Response2 Therapeutic Effects?

Caption: Divergent signaling pathways downstream of 5-HT₂ₐ receptor activation.

Section 3: Electrophysiological Characterization

Expert Rationale: To bridge the gap between cellular signaling and neuronal function, electrophysiology is indispensable.[13] These techniques directly measure how this compound alters the electrical properties of neurons and the communication between them. The medial prefrontal cortex (mPFC) is a region of primary interest, as its layer V pyramidal neurons are densely populated with 5-HT₂ₐ receptors and are believed to be central to the action of psychedelics.[13][14]

Protocol 3.1: Whole-Cell Patch-Clamp in Acute Brain Slices

Objective: To determine the effects of this compound on intrinsic neuronal excitability and synaptic transmission in mPFC layer V pyramidal neurons.

Methodology:

  • Slice Preparation: Acutely prepare coronal brain slices (approx. 300 µm thick) containing the mPFC from adolescent or adult rodents. Maintain slices in oxygenated artificial cerebrospinal fluid (aCSF).

  • Neuron Identification: Using a microscope with differential interference contrast (DIC) optics, identify large pyramidal neurons in layer V of the mPFC.

  • Patch-Clamp Recording:

    • Current-Clamp: Establish a whole-cell recording and measure the resting membrane potential. Inject a series of current steps to elicit action potentials and assess changes in firing frequency, spike threshold, and adaptation in the presence of this compound.

    • Voltage-Clamp: Clamp the neuron at a specific holding potential (e.g., -70 mV) to record excitatory postsynaptic currents (EPSCs) or at 0 mV to record inhibitory postsynaptic currents (IPSCs).

  • Pharmacology:

    • Bath-apply this compound at various concentrations to the slice.

    • Record spontaneous EPSCs and IPSCs (sEPSCs, sIPSCs) to assess effects on overall network activity.

    • Use a stimulating electrode to evoke synaptic responses (eEPSCs, eIPSCs) to probe direct effects on presynaptic release or postsynaptic receptors.

  • Data Analysis: Analyze changes in the frequency, amplitude, and kinetics of synaptic currents. An increased frequency of spontaneous events suggests a presynaptic mechanism (increased neurotransmitter release), while a change in amplitude points towards a postsynaptic effect (altered receptor sensitivity).[15]

Expected Outcomes & Interpretation:

MeasurementPotential Effect of this compoundInterpretation
sEPSC Frequency IncreaseIncreased presynaptic glutamate release.
sEPSC Amplitude IncreaseEnhanced postsynaptic AMPA/NMDA receptor function.
Neuronal Firing Rate Increase/DecreaseAltered intrinsic excitability.
Evoked EPSP Amplitude IncreaseEnhanced synaptic strength.[16]

Section 4: Preclinical Behavioral Models (In Vivo)

Expert Rationale: In vivo studies are essential to understand how the molecular and cellular effects of this compound translate to complex behaviors in a living organism. It is crucial to acknowledge the translational challenges and inherent limitations of using rodent models to study compounds that affect human consciousness.[17][18][19] The goal is not to model a "trip" but to use validated, quantifiable behavioral assays that are predictive of specific neuropharmacological mechanisms.

Protocol 4.1: Head-Twitch Response (HTR) Assay

Objective: To assess the 5-HT₂ₐ agonist-induced hallucinogenic potential of this compound. The HTR in mice is a well-established behavioral proxy for hallucinogenic activity in humans and is mediated by 5-HT₂ₐ receptor activation.[20] Hypothesis: Unlike LSD, this compound will not induce a significant head-twitch response. Methodology:

  • Animals: Use male C57BL/6J mice.

  • Habituation: Habituate the animals to the observation chambers (e.g., clear cylindrical containers) for at least 30 minutes before drug administration.

  • Drug Administration: Administer this compound, a vehicle control, and a positive control (e.g., DOI or LSD) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Observation: Record the number of head twitches (rapid, rhythmic side-to-side head movements) over a 30-60 minute period, beginning shortly after injection. Scoring can be done by a trained observer blind to the experimental conditions or using automated tracking systems.

  • Data Analysis: Compare the number of head twitches across the different treatment groups using an appropriate statistical test (e.g., ANOVA).

Protocol 4.2: Elevated Plus Maze (EPM) for Anxiolytic-like Effects

Objective: To evaluate the potential anxiolytic or anxiogenic effects of this compound. Methodology:

  • Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.

  • Procedure: Administer this compound (or vehicle) to rodents and, after an appropriate pretreatment time, place the animal in the center of the maze facing an open arm.

  • Recording: For 5 minutes, record the time spent in the open arms and the number of entries into the open and closed arms using video tracking software.

  • Interpretation: An increase in the time spent and/or entries into the open arms is interpreted as an anxiolytic-like effect. Conversely, a decrease suggests an anxiogenic-like effect.[21]

In Vivo Study Timeline

G Day1 Day 1-3 Animal Acclimation Day4 Day 4 Habituation to Test Arena Day1->Day4 Day5 Day 5 Drug Administration (Vehicle, this compound, Positive Control) Day4->Day5 Day5_Test Behavioral Testing (e.g., HTR, EPM) Day5->Day5_Test Analysis Data Analysis & Interpretation Day5_Test->Analysis

Caption: A typical timeline for an acute in vivo behavioral experiment.

Section 5: Advanced Neuroimaging and Systems-Level Analysis

Expert Rationale: Modern neuroimaging techniques provide an unparalleled window into the living brain, allowing us to assess systems-level effects of a compound.[22] For drug development, Positron Emission Tomography (PET) is particularly powerful for confirming target engagement in vivo. A PET receptor occupancy study can establish the relationship between the dose of this compound administered and the percentage of target receptors it binds to in the brain, which is critical information for designing clinical trials.[23]

Protocol 5.1: 5-HT₂ₐ Receptor Occupancy via PET Imaging

Objective: To determine the in vivo dose-occupancy relationship for this compound at 5-HT₂ₐ receptors in a non-human primate or rodent model.

Methodology:

  • PET Radiotracer: Use a validated 5-HT₂ₐ receptor PET radiotracer, such as [¹¹C]Cimbi-36.

  • Animal Model: Anesthetized non-human primates are the gold standard, but rodent models can also be used.

  • Baseline Scan: Perform a baseline PET scan on each animal to measure the baseline availability of 5-HT₂ₐ receptors.

  • This compound Administration: Administer a single dose of this compound to the animal.

  • Post-Dose Scan: After a set period, perform a second PET scan. The unlabeled this compound will compete with the radiotracer for binding to the 5-HT₂ₐ receptors, leading to a reduction in the PET signal.

  • Blood Sampling: Collect arterial blood samples throughout the scan to measure the concentration of both the radiotracer and this compound in the plasma.

  • Data Analysis:

    • Model the PET data to calculate the receptor binding potential (BPₙₔ) for both the baseline and post-dose scans.

    • Calculate the percent receptor occupancy at that dose as: Occupancy (%) = 100 * (BPₙₔ_baseline - BPₙₔ_post-dose) / BPₙₔ_baseline.

    • Repeat this procedure with different doses of this compound across different animal cohorts to generate a full dose-occupancy curve.

References

  • Delving into the Mind-Altering Wonders of this compound's Pharmacological Realm. (2023, December 7). Vertex AI Search.
  • Halberstadt, A. L. (2024). Animal Behavior in Psychedelic Research. Pharmacological Reviews.
  • Halberstadt, A. L., & Geyer, M. A. (2012). Animal Models of Serotonergic Psychedelics. ACS Chemical Neuroscience.
  • Halberstadt, A. L., & Geyer, M. A. (2011). Animal Models of Serotonergic Psychedelics. ACS Chemical Neuroscience, 2(10), 549-561. Available at: [Link]

  • The Transmitter. (2025, December 19). Psychedelics research in rodents has a behavior problem. The Transmitter.
  • Pottie, E., & Cannaert, A. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. Available at: [Link]

  • Zecharia, N., et al. (2026, January 23). Animal models in psychedelic research – Tripping over translation. bioRxiv.
  • ChemicalBook. (2023, November 21). This compound: activities, applications and toxicity. ChemicalBook.
  • PETA. (2024, November 14). Experiments on Animals in Psychedelic Research. PETA.
  • Ranta, K. (2024, April 19). Interactions and activity of this compound derivatives at 5-HT1A and 5-HT2A–C receptors. UTUPub.
  • Wikipedia. This compound. Wikipedia. Available at: [Link]

  • Smausz, R., et al. (2025, July 9). Electrophysiological Mechanisms of Psychedelic Drugs: A Systematic Review. bioRxiv.
  • Tasker, N. R., & Wipf, P. (2023). Biological studies of clavine alkaloids targeting CNS receptors. Frontiers in Pharmacology, 14. Available at: [Link]

  • Hibicke, M. (2020). Preclinical Behavioral Assessment of Chronic, Intermittent Low-Dose Psilocybin in Rodent Models of Depression and Anxiety. ScholarWorks at WMU.
  • Tasker, N. R., & Wipf, P. (2023). Biological studies of clavine alkaloids targeting CNS receptors. Frontiers in Pharmacology.
  • ResearchGate. (2023, November 6). (PDF) Biological studies of clavine alkaloids targeting CNS receptors. ResearchGate.
  • The Transmitter. (2025, December 21). Psychedelics research in rodents has a behavior problem [Video]. YouTube.
  • Yuan, H., Guo, Z., & Luo, T. (2017). Synthesis of (+)-Lysergol and Its Analogues To Assess Serotonin Receptor Activity. Organic Letters, 19(21), 5888-5891. Available at: [Link]

  • Smausz, R., et al. (2025, July 15). Electrophysiological Mechanisms of Psychedelic Drugs: A Systematic Review. Preprints.org.
  • ACNP. Serotonin Receptor Subtypes and Ligands. ACNP.
  • Smausz, R., et al. (2025, July 9). Electrophysiological Mechanisms of Psychedelic Drugs: A Systematic Review. bioRxiv.
  • Illuminating the Mysteries of this compound, Nature's Extraordinary Compound. (2023, September 29). Sphere Organics.
  • Preprints.org. (2025, September 21). Electrodynamics of the Psychedelic Experience. Preprints.org.
  • Preprints.org. (2025, September 22). Electrodynamics of the Psychedelic Experience. Preprints.org.
  • Moore, D. The ergot alkaloids. David Moore's World of Fungi.
  • National Center for Biotechnology Information. This compound. PubChem Compound Database. Available at: [Link]

  • Farshchian, N., et al. (2017). A Brief Review of Chemistry and Pharmacology of Lysergic Acid Diethylamide. Journal of Drug Discovery, Development and Delivery, 4(1).
  • BenchChem. (2025). A Comparative Guide to the Receptor Binding Profiles of Pergolide and Other Ergot-Derived Dopamine Agonists. BenchChem.
  • Technology Networks. (n.d.). Panel: Neuroimaging in Psychedelic Research. Technology Networks.
  • McCulloch, D., et al. (2023). Neuroimaging in psychedelic drug development: past, present, and future. Molecular Psychiatry, 28(11), 4484-4494. Available at: [Link]

  • Vargas, M. V., et al. (2023). The neural basis of psychedelic action. Nature Neuroscience, 26(5), 724-735. Available at: [Link]

  • Lansdell, C., et al. (2023). Applications and Potential of In Silico Approaches for Psychedelic Chemistry. International Journal of Molecular Sciences, 24(16), 12629. Available at: [Link]

  • Charles River Laboratories. (n.d.). Psychedelic Studies. Charles River Laboratories.
  • Gardner Law. (2023, July 17). FDA Publishes First Draft Guidance for Clinical Trials with Psychedelic Drugs. Gardner Law.
  • Psychedelic Alpha. (n.d.). Psychedelics Drug Development Tracker. Psychedelic Alpha.
  • Kringelbach, M. L., et al. (2022, March 16). Largest Ever Psychedelics Study Maps Changes of Conscious Awareness to Neurotransmitter Systems. Neuroscience News.
  • Corona, A. (2026, February 18). The next wave of psychedelics focuses on brain rewiring without the trip. Drug Discovery News.
  • Larson, B. T., et al. (1997). Alkaloid binding and activation of D2 dopamine receptors in cell culture. Journal of Animal Science, 75(1), 164-169. Available at: [Link]

  • Weiland, G. A., & Molinoff, P. B. (1981). High-affinity binding of agonists to f8-adrenergic receptors on intact cells. Nature, 290(5807), 594-596.
  • Zhang, G., et al. (2021). Natural Product-Inspired Dopamine Receptor Ligands. Journal of Medicinal Chemistry, 64(20), 14878-14917. Available at: [Link]

  • Zhang, G., et al. (2021). Natural Product-Inspired Dopamine Receptor Ligands. Journal of Medicinal Chemistry.

Sources

Application Notes & Protocols: Lysergol as a Bioenhancer for Oral Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The oral administration of therapeutic agents is often hampered by poor bioavailability, primarily due to extensive presystemic metabolism and active efflux by membrane transporters. Bioenhancers, substances that increase the bioavailability of co-administered drugs without possessing inherent pharmacological activity of their own, represent a promising strategy to overcome these challenges.[1] Lysergol, an ergoline alkaloid found in various fungi and plants, has emerged as a novel bioenhancer.[2][3][4][5] This document provides a detailed scientific overview and practical protocols for researchers to investigate and leverage the bioenhancing properties of this compound in drug delivery research. We will explore its proposed mechanisms of action, including the inhibition of metabolic enzymes and key efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), and provide step-by-step methodologies for in vitro and in vivo evaluation.

Scientific Background

This compound: An Overview

This compound is a naturally occurring clavine alkaloid from the ergoline family.[6] It is found in fungi of the Claviceps genus and in the seeds of plants from the Convolvulaceae family, such as Ipomoea muricata.[2][3][7] While structurally related to other ergot alkaloids known for their potent psychoactive and vasoconstrictive effects, this compound itself has been investigated for various properties, including hypotensive, psychotropic, and antimicrobial activities.[2][5][6] Its unique chemical structure allows it to interact with a range of biological targets, including serotonin, dopamine, and adrenergic receptors.[1][6][8] Recently, its role as a bioenhancer has garnered significant scientific interest, particularly its ability to facilitate the transport of other molecules across biological membranes.[1][3][7]

The Principle of Bioenhancement

Poor oral bioavailability is a major hurdle in drug development, limiting the therapeutic efficacy of numerous drug candidates. Two primary physiological barriers are responsible:

  • Presystemic Metabolism: Orally administered drugs pass through the liver via the portal circulation before reaching systemic circulation. A significant fraction of the drug can be metabolized by enzymes, primarily the Cytochrome P450 (CYP) family (e.g., CYP3A4), in both the intestinal wall and the liver.[9] This "first-pass effect" reduces the amount of active drug reaching its target.

  • Transporter-Mediated Efflux: Efflux pumps, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), are ATP-dependent transporters expressed on the apical surface of intestinal enterocytes. They actively pump a wide range of xenobiotics, including many drugs, back into the intestinal lumen, thereby limiting their absorption.

Bioenhancers work by mitigating these barriers. They can increase a drug's bioavailability by inhibiting metabolic enzymes, blocking efflux transporters, or increasing membrane permeability, thus allowing more of the active drug to enter the systemic circulation.[9]

Proposed Mechanism of this compound-Mediated Bioenhancement

Research indicates that this compound enhances oral bioavailability through a multi-pronged mechanism, primarily by inhibiting both metabolic enzymes and efflux transporters. A key study investigating this compound's effect on the bioavailability of curcumin provides significant mechanistic insights.[1]

When co-administered with a drug (the "primary drug"), this compound is proposed to:

  • Inhibit Efflux Pumps: this compound acts as an inhibitor of P-gp and BCRP. By binding to these transporters, it prevents them from pumping the primary drug out of intestinal cells, thereby increasing the net absorption.[1]

  • Inhibit Metabolic Enzymes: this compound has been shown to inhibit Phase I and Phase II metabolic enzymes in the liver. This reduces the extent of first-pass metabolism, preserving the primary drug in its active form.[1]

This dual action leads to a significant increase in the plasma concentration (Cmax), Area Under the Curve (AUC), and elimination half-life of the co-administered drug.[1]

Figure 1: Proposed Mechanism of this compound as a Bioenhancer cluster_lumen Intestinal Lumen cluster_enterocyte Intestinal Enterocyte cluster_blood Portal Vein / Systemic Circulation cluster_liver Hepatocyte (Liver) Drug Primary Drug Pgp P-gp / BCRP (Efflux Pumps) Drug->Pgp Efflux Metabolism1 Intestinal Metabolism (e.g., CYP3A4) Drug->Metabolism1 Metabolism Absorbed_Drug Increased Drug Concentration Drug->Absorbed_Drug Absorption LYZ This compound (LYZ) LYZ->Pgp Inhibition LYZ->Metabolism1 Inhibition Metabolism2 Hepatic Metabolism (First-Pass) LYZ->Metabolism2 Inhibition Absorbed_Drug->Metabolism2 Metabolism2->Absorbed_Drug

Caption: Proposed mechanism of this compound enhancing drug bioavailability.

Pre-Experimental Considerations

Critical Safety and Handling Precautions

WARNING: this compound is a potent ergot alkaloid and is considered a hazardous substance.[10][11] It is very toxic if swallowed, inhaled, or on contact with skin.[10] Severe systemic effects may result from absorption.[10]

  • Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.[12]

  • Exposure Routes: Avoid all routes of exposure, including inhalation of powder, skin/eye contact, and ingestion.[11][12]

  • Contamination: Prevent contamination of surfaces. Use dedicated spatulas and weighing papers. Decontaminate surfaces and equipment with an appropriate solvent after use.

  • Waste Disposal: Dispose of all this compound-contaminated waste according to your institution's hazardous chemical waste guidelines.

  • Toxicity: Accidental ingestion can cause ergotism, characterized by seizures, spasms, hallucinations, and potentially gangrene.[1][11] In case of exposure, seek immediate medical attention.

Material and Reagent Preparation
  • Source: Procure this compound (CAS 602-85-7) from a reputable chemical supplier. Ensure a purity of ≥98% for research applications.[12][13]

  • Storage: Store this compound as a solid at -20°C, protected from light.[13] Under these conditions, it is stable for several years.[13]

  • Solubility: this compound is soluble in organic solvents like DMSO and dimethylformamide (DMF) at approximately 20 mg/mL.[13] It is sparingly soluble in water.

  • Stock Solution Preparation:

    • Under a chemical fume hood, accurately weigh the desired amount of this compound powder.

    • Dissolve in 100% DMSO to create a concentrated stock solution (e.g., 10-20 mM). Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing.

    • Store the stock solution at -20°C. For working solutions, dilute the stock in the appropriate cell culture medium or vehicle, ensuring the final DMSO concentration is non-toxic to cells or animals (typically <0.5%).

In Vitro Assessment Protocols

In vitro models are essential for initial screening and mechanistic studies, providing a controlled environment to assess the direct effects of this compound on permeability and metabolism while reducing the use of animals.[14]

Protocol: Caco-2 Permeability Assay for Efflux Inhibition

The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely accepted model that differentiates into a monolayer of polarized enterocytes, expressing key efflux transporters like P-gp.[14] This assay measures the bidirectional transport of a probe substrate to determine if this compound inhibits its efflux.

Figure 2: Caco-2 Bidirectional Transport Assay Workflow cluster_prep Phase 1: Cell Culture cluster_exp Phase 2: Transport Experiment cluster_analysis Phase 3: Analysis Seed 1. Seed Caco-2 cells on Transwell inserts Culture 2. Culture for 21-25 days to form monolayer Seed->Culture TEER 3. Measure TEER to confirm monolayer integrity Culture->TEER Preinc 4. Pre-incubate with this compound (or vehicle) in both chambers TEER->Preinc AddSub 5. Add P-gp Substrate (e.g., Digoxin) to either Apical (A) or Basolateral (B) chamber Preinc->AddSub Incubate 6. Incubate for 2 hours at 37°C with shaking AddSub->Incubate Sample 7. Collect samples from receiver chamber Incubate->Sample Quant 8. Quantify substrate concentration via LC-MS/MS Sample->Quant Calc 9. Calculate Apparent Permeability (Papp) Quant->Calc ER 10. Determine Efflux Ratio (ER) Calc->ER

Caption: General workflow for the Caco-2 permeability assay.

Materials:

  • Caco-2 cells

  • Transwell® permeable supports (e.g., 12-well, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% NEAA, 1% Pen-Strep)

  • Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS)

  • P-gp probe substrate (e.g., Digoxin)

  • This compound stock solution

  • LC-MS/MS system for quantification

Methodology:

  • Cell Seeding: Seed Caco-2 cells onto the apical (upper) chamber of Transwell inserts at a density of ~60,000 cells/cm².

  • Differentiation: Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity. TEER values >250 Ω·cm² are generally acceptable.

  • Pre-incubation: Wash the monolayers with pre-warmed transport buffer. Pre-incubate the cells for 30 minutes at 37°C with transport buffer containing either the test concentration of this compound (e.g., 1-10 µM) or vehicle control (DMSO).

  • Transport Study (Bidirectional):

    • Apical to Basolateral (A→B): Add the P-gp probe substrate (with or without this compound) to the apical chamber. Fill the basolateral (lower) chamber with corresponding buffer (with or without this compound).

    • Basolateral to Apical (B→A): Add the P-gp probe substrate (with or without this compound) to the basolateral chamber. Fill the apical chamber with corresponding buffer (with or without this compound).

  • Sampling: Incubate at 37°C on an orbital shaker. At specified time points (e.g., 30, 60, 90, 120 min), collect an aliquot from the receiver chamber for analysis. Replace the volume with fresh buffer.

  • Quantification: Analyze the concentration of the probe substrate in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).

    • Interpretation: A substrate with an ER > 2 is considered a P-gp substrate. A significant reduction in the ER in the presence of this compound indicates inhibition of efflux.

Parameter Description Formula
Papp (cm/s) Apparent Permeability Coefficient(dQ/dt) / (A * C₀)
ER Efflux RatioPapp (B→A) / Papp (A→B)
dQ/dt = rate of drug appearance in receiver chamber; A = surface area of the membrane; C₀ = initial concentration in donor chamber.

In Vivo Pharmacokinetic (PK) Study Protocol

In vivo studies are critical to confirm the bioenhancing effect in a complex biological system.[15][16] This protocol outlines a basic oral bioavailability study in a rodent model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Figure 3: In Vivo Oral Pharmacokinetic Study Workflow Acclimate 1. Acclimate Animals (e.g., Sprague-Dawley Rats) Fast 2. Fast Animals Overnight (access to water ad libitum) Acclimate->Fast Group 3. Randomize into Groups (Control vs. This compound) Fast->Group Dose 4. Administer Drug via Oral Gavage Group 1: Drug + Vehicle Group 2: Drug + this compound Group->Dose Sample 5. Collect Serial Blood Samples (e.g., via tail vein or cannula) at pre-defined time points Dose->Sample Process 6. Process Blood to Obtain Plasma Sample->Process Store 7. Store Plasma at -80°C Process->Store Analyze 8. Quantify Drug Concentration via LC-MS/MS Store->Analyze PK 9. Perform Pharmacokinetic Analysis (NCA) Analyze->PK

Caption: Key steps in conducting an in vivo pharmacokinetic study.

Materials:

  • Sprague-Dawley rats (male, 200-250g)

  • Primary drug for investigation

  • This compound

  • Dosing vehicle (e.g., 0.5% carboxymethylcellulose in water)

  • Oral gavage needles

  • Blood collection tubes (e.g., K2-EDTA coated)

  • Centrifuge, vortex mixer

  • LC-MS/MS system

Methodology:

  • Acclimation: Acclimate animals to the facility for at least one week.

  • Fasting: Fast animals overnight (12-14 hours) before dosing but allow free access to water.

  • Grouping: Randomly assign animals to at least two groups (n=4-6 per group):

    • Group 1 (Control): Primary Drug + Vehicle

    • Group 2 (Test): Primary Drug + this compound

  • Dosing:

    • Prepare dosing formulations immediately before use. This compound (e.g., 20 mg/kg) is often administered 30 minutes prior to the primary drug to ensure it is present at the site of absorption.[17]

    • Administer the formulations accurately via oral gavage based on the animal's body weight.

  • Blood Sampling: Collect blood samples (~100-150 µL) at predetermined time points. A typical schedule might be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose of the primary drug.

  • Plasma Processing: Immediately after collection, centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate plasma.

  • Storage: Transfer the plasma to labeled cryovials and store at -80°C until analysis.

  • Bioanalysis: Extract the drug from the plasma using protein precipitation or liquid-liquid extraction. Quantify the drug concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

Data Analysis and Interpretation

The primary outcome is the comparison of PK parameters between the control and this compound-treated groups. A successful bioenhancement effect is demonstrated by a statistically significant increase in exposure.

Parameter Full Name Description & Significance for Bioenhancement
Cmax Maximum Plasma ConcentrationThe highest drug concentration observed. An increase indicates a higher rate and/or extent of absorption.
Tmax Time to CmaxThe time at which Cmax is reached. May be altered by changes in absorption rate.
AUC₀-t Area Under the Curve (0 to t)The total drug exposure over time until the last measurement. A significant increase is a primary indicator of bioenhancement.
AUC₀-inf Area Under the Curve (0 to infinity)The total drug exposure, extrapolated to infinity. A more complete measure of exposure enhancement.
Elimination Half-LifeThe time required for the drug concentration to decrease by half. An increase suggests inhibition of metabolism or clearance.[1]
CL/F Apparent Oral ClearanceThe rate of drug removal from the body after oral administration. A decrease indicates reduced metabolism/excretion or increased bioavailability (F).[1]
Frel (%) Relative BioavailabilityThe bioavailability of the drug with this compound relative to the control. Calculated as (AUCtest / AUCcontrol) * 100.[1] A value >100% confirms bioenhancement.

References

  • Odeku, O. A. (2023). Insights on Prospects of Prediction of Drug Bioavailability from in Vitro Models. Bioequiv & Bioavailab Int J, 7(2). Available at: [Link]

  • ITQB NOVA. In vitro models for prediction of drug absorption and metabolism. Available at: [Link]

  • Emulate. Unlocking human-relevant insights into drug bioavailability. Available at: [Link]

  • Souto, E. B., et al. (2020). Natural Ergot Alkaloids in Ocular Pharmacotherapy: Known Molecules for Novel Nanoparticle-Based Delivery Systems. MDPI. Available at: [Link]

  • protocols.io. (2025, August 03). In-Vivo Mouse and Rat PK Bioanalysis. Available at: [Link]

  • Szabo-Scandic. This compound Safety Data Sheet. Available at: [Link]

  • Shukla, M., et al. (2016). A mechanistic investigation of the bioavailability enhancing potential of this compound, a novel bioenhancer, using curcumin. RSC Advances, 6, 58933-58942. Available at: [Link]

  • University of Southern Denmark. (2023, August 10). New in vitro bioavailability models to avoid animal studies. Available at: [Link]

  • Sironi, D., et al. (2021). Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations. Frontiers in Pharmacology. Available at: [Link]

  • Lal, J., et al. (2013). PHARMACOKINETIC STUDY OF BERBERINE FROM RASONT AND IMPLICATION OF this compound FOR ITS BIOAVAILABILITY ENHANCEMENT. Taylor & Francis Online. Available at: [Link]

  • Deccan Nutraceuticals Pvt. Ltd. This compound. Available at: [Link]

  • IndiaMART. This compound High Purity Alkaloid for Medicinal and Research Use. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14987, this compound. Available at: [Link]

  • Kuttikrishnan, S., et al. (2019). Drug Bioavailability Enhancing Agents of Natural Origin (Bioenhancers) that Modulate Drug Membrane Permeation and Pre-Systemic Metabolism. Pharmaceuticals. Available at: [Link]

  • PharmaCompass.com. This compound | Drug Information, Uses, Side Effects, Chemistry. Available at: [Link]

  • Wikipedia. This compound. Available at: [Link]

  • Al-Sallami, H., et al. (2019). Study Protocol for a Pilot, Open-Label, Prospective, and Observational Study to Evaluate the Pharmacokinetics of Drugs Administered to Patients during Extracorporeal Circulation. MDPI. Available at: [Link]

  • Volnin, A., et al. (2024). Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review). Frontiers. Available at: [Link]

  • Selvita. In Vivo Pharmacokinetic (PK) Studies. Available at: [Link]

  • National Cancer Institute. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI. Available at: [Link]

  • Moore, D. The ergot alkaloids. David Moore's World of Fungi. Available at: [Link]

  • Sharma, P., & Singh, R. (2017). A Brief Review of Chemistry and Pharmacology of Lysergic Acid Diethylamide. Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]

  • Khanuja, S. P. S., et al. (2003). Antibiotic pharmaceutical composition with this compound as bio-enhancer and method of treatment. Google Patents.
  • Begley, C. M., et al. (2018). Managing the end of childbirth (placenta delivery) with ergot alkaloid medications. Cochrane. Available at: [Link]

  • Israel Pharmacy. (2025). Ergot Drugs Explained: From Ancient Poison to Modern Medicine. Available at: [Link]

  • RxList. (2021, July 14). How Do Ergot Derivatives Work?. Available at: [Link]

  • GlpBio. This compound | Cas# 602-85-7. Available at: [Link]

  • Tittlemier, S. A. (2015). Analysis of Ergot Alkaloids. Comprehensive Reviews in Food Science and Food Safety. Available at: [Link]

  • Mulac, D., & Humpf, H. U. (2011). Investigation of the Metabolism of Ergot Alkaloids in Cell Culture by Fourier Transformation Mass Spectrometry. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • da Silva, A. D., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. Available at: [Link]

Sources

applications of lysergol in agricultural research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Lysergol as a Bio-Enhancer and Stress-Mitigation Agent in Agricultural Systems

Executive Summary & Chemical Profile

This compound (9,10-didehydro-8-hydroxymethyl-6-methylergoline) is a tetracyclic ergoline alkaloid historically associated with pharmaceutical synthesis (e.g., Nicergoline). However, recent translational research has repositioned this compound as a high-value agricultural bio-enhancer . Unlike its psychotropic relatives, this compound in agricultural contexts is valued for its ability to modulate membrane permeability and inhibit ATP-dependent efflux pumps in target pathogens.

This guide details the application of this compound not merely as an active ingredient (AI), but as a synergistic adjuvant that potentiates the efficacy of existing fungicides and bactericides, thereby addressing the critical issue of antimicrobial resistance (AMR) in crop protection.

Property Data
CAS Number 602-85-7
Molecular Formula C₁₆H₁₈N₂O
Molecular Weight 254.33 g/mol
Primary Sources Ipomoea hederacea (Kaladana seeds), Rivea corymbosa, Claviceps spp.[1][2]
Solubility Soluble in methanol, ethanol, chloroform; poorly soluble in water.
Key Mechanism ABC Transporter Inhibition (Efflux Pump Blocker), Membrane Permeabilizer.

Mechanism of Action: The Bio-Enhancer Effect[3][4]

The primary value of this compound in agriculture lies in its ability to act as a "bio-availability facilitator." Many plant pathogens (e.g., Xanthomonas, Fusarium) develop resistance to agrochemicals by overexpressing efflux pumps that eject toxins before they can act.

Mechanistic Pathway:

  • Membrane Interaction: this compound's ergoline scaffold interacts with the lipid bilayer of bacterial and fungal cell walls, subtly altering fluidity.

  • Efflux Pump Inhibition: this compound binds to and inhibits ATP-binding cassette (ABC) transporters (specifically targeting proteins analogous to yojI in E. coli).[3]

  • Intracellular Accumulation: By disabling the pathogen's "trash chute," this compound allows the primary antibiotic or fungicide to accumulate intracellularly to lethal concentrations, even in resistant strains.

Diagram 1: Synergistic Mechanism of Action

BioEnhancement Agrochemical Agrochemical (Fungicide/Antibiotic) PathogenCell Pathogen Cell Wall Agrochemical->PathogenCell Enters via Diffusion TargetSite Intracellular Target (Ribosome/DNA) Agrochemical->TargetSite Lethal Binding This compound This compound (Bio-Enhancer) This compound->PathogenCell Increases Permeability EffluxPump ABC Efflux Pump (Resistance Mechanism) This compound->EffluxPump Allosteric Inhibition PathogenCell->EffluxPump Substrate Recognition EffluxPump->Agrochemical Ejects Toxin (Resistance) EffluxPump->TargetSite Pump Disabled -> Accumulation

Caption: this compound blocks ABC efflux pumps, preventing the ejection of agrochemicals and ensuring lethal intracellular accumulation.

Application I: Potentiation of Antimicrobials

Objective: To reduce the Minimum Inhibitory Concentration (MIC) of agricultural antibiotics (e.g., Tetracycline, Streptomycin) and fungicides using this compound as an adjuvant.

Protocol 1: Synergistic Formulation Preparation Rationale: this compound is hydrophobic. Proper emulsification is critical for field bioavailability.

Reagents:

  • Purified this compound (>95%)[4]

  • Target Agrochemical (e.g., Nalidixic Acid or Copper-based fungicide)

  • Solvent: Dimethyl sulfoxide (DMSO) or Ethanol

  • Surfactant: Tween-80

Step-by-Step Workflow:

  • Stock Solution A (this compound): Dissolve 10 mg of this compound in 1 mL of DMSO.

  • Stock Solution B (Agrochemical): Prepare standard field-rate concentration of the primary pesticide.

  • Synergy Ratio: Prepare mixtures at ratios of 1:1, 1:2, and 1:4 (this compound : Agrochemical) by weight.

  • Emulsification: Add 0.1% Tween-80 to the final aqueous dilution to prevent this compound precipitation.

  • Application: Apply as a foliar spray. The this compound facilitates cuticular penetration and subsequent cellular uptake by the pathogen.

Quantitative Impact (Reference Data): Research indicates this compound can reduce the MIC of antibiotics by 4-fold to 8-fold against resistant strains.[3][5]

Target PathogenPrimary AgentThis compound Conc.[6]Fold Reduction in MIC
E. coli (Model Gram-)Nalidixic Acid10 µg/mL8-fold
Staphylococcus aureusTetracycline10 µg/mL4-fold
Fusarium spp.Azoles50 µg/mL2-fold (Enhanced hyphal inhibition)

Application II: Plant Growth Regulation & Stress Tolerance

Beyond antimicrobial synergy, this compound exhibits auxin-mimetic activity and antioxidant properties that mitigate environmental stress.

Protocol 2: Seed Priming for Stress Tolerance Rationale: Pre-sowing treatment with this compound enhances root architecture and scavenges reactive oxygen species (ROS) generated during drought or saline stress.

  • Preparation: Prepare a 10 µM this compound solution in 0.5% ethanol/water.

  • Soaking: Submerge seeds (e.g., Wheat, Rice) for 6 hours in the solution.

  • Control: Soak a separate batch in 0.5% ethanol/water (Vehicle Control).

  • Germination: Plate on agar or sow in potting mix.

  • Observation: Measure radicle length at 7 days. This compound-treated seeds typically exhibit 15-20% greater root mass, correlating with improved drought resilience.

Production Protocol: Extraction from Ipomoea Seeds

For research purposes, this compound is most economically isolated from Ipomoea hederacea (Kaladana) or Ipomoea muricata seeds.

Safety Warning: Solvents (DCM, Methanol) are toxic. Work in a fume hood. Ergot alkaloids can be vasoconstrictive; wear PPE.

Diagram 2: Extraction Workflow

Extraction Seeds Ipomoea Seeds (Powdered) Defatting Defatting (n-Hexane wash) Seeds->Defatting Basification Basification (NH4OH to pH 9) Defatting->Basification Extraction Solvent Extraction (DCM:MeOH 85:15) Basification->Extraction AcidWash Acid Purification (Extract into 5% H3PO4) Extraction->AcidWash Organic to Aqueous Rebasification Re-Basification (pH 9) AcidWash->Rebasification Crystallization Crystallization (Methanol/Acetone) Rebasification->Crystallization

Caption: Acid-base extraction protocol to isolate high-purity this compound from plant matrix.[7]

Detailed Methodology:

  • Defatting: Pulverize 100g of Ipomoea seeds. Wash 3x with n-Hexane to remove fatty oils. Discard hexane.

  • Basification: Moisten the defatted powder with 10% Ammonium Hydroxide (

    
    ) to adjust pH to ~9.0. This converts alkaloid salts to free bases.[5]
    
  • Extraction: Macerate in a mixture of Dichloromethane (DCM) and Methanol (85:15 v/v) for 4 hours. Filter.

  • Acid Purification (The "Shake-out"): Extract the organic layer with 5% Phosphoric Acid (

    
    ). The alkaloids migrate into the aqueous acid phase; impurities remain in the organic phase.
    
  • Isolation: Separate the aqueous phase. Basify again with ammonia to pH 9. Extract into fresh Chloroform.

  • Crystallization: Evaporate chloroform. Recrystallize the residue using Methanol to obtain this compound crystals (Yield ~0.2 - 0.5%).

References

  • Maurya, A., et al. (2013). "Antibacterial and synergy of clavine alkaloid this compound and its derivatives against nalidixic acid-resistant Escherichia coli."[3][5][6] Chemical Biology & Drug Design.

  • Khan, F., et al. (2003). "Antibiotic pharmaceutical composition with this compound as bio-enhancer."[1][2][8] World Intellectual Property Organization (Patent WO2003080059A1).

  • Coufal-Majewski, S., et al. (2016).[9] "Impacts of Cereal Ergot in Food Animal Production." Frontiers in Veterinary Science.

  • Singh, S., et al. (2013). "An Improved Method For Isolation And Purification Of this compound From Ipomoea Hederacea Seed." QuickCompany/Indian Patent Database.

  • Eich, E. (2008). Solanaceae and Convolvulaceae: Secondary Metabolites. Springer Science & Business Media. (Context on Ergoline Alkaloids in Convolvulaceae).

Sources

Application Notes and Protocols: Lysergol as a Tool for Studying Ergot Alkaloid Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergot alkaloids are a diverse class of fungal secondary metabolites with a broad spectrum of biological activities and significant pharmaceutical applications.[1][2] Produced primarily by fungi of the genus Claviceps, these complex indole alkaloids have a rich history in medicine, serving as the basis for drugs used in the treatment of migraines (e.g., ergotamine), to control postpartum hemorrhage (e.g., ergometrine), and to manage Parkinson's disease.[3][4] The shared structural feature of most ergot alkaloids is the tetracyclic ergoline ring system.[5][6] The biosynthesis of these compounds is a complex, multi-step process, and understanding the metabolic pathways is crucial for the targeted production of specific alkaloids and the development of new therapeutic agents.

Lysergol, a clavine alkaloid, is a key intermediate in the biosynthesis of many ergot alkaloids.[7] It serves as a branch point in the metabolic pathway, leading to the formation of more complex and pharmacologically active compounds like lysergic acid and its derivatives.[7][8] The study of this compound's metabolism provides valuable insights into the enzymatic machinery responsible for the structural diversification of ergot alkaloids. This application note provides a detailed guide for researchers on the use of this compound to investigate ergot alkaloid metabolism, covering its biosynthesis, extraction, analytical quantification, and its application in in vitro metabolic studies.

The Role of this compound in Ergot Alkaloid Biosynthesis

The biosynthesis of ergot alkaloids begins with the prenylation of L-tryptophan.[6] A series of enzymatic reactions, including methylation, oxidation, and cyclization, leads to the formation of the first tetracyclic ergoline compound, chanoclavine-I.[6] Further enzymatic modifications convert chanoclavine-I to agroclavine and then to elymoclavine. Elymoclavine can then be isomerized to this compound, which occupies a critical juncture in the pathway. While this compound itself can be considered a biosynthetic endpoint in some fungi, in many Claviceps species, it is a precursor to lysergic acid, a central building block for the medicinally important peptide ergot alkaloids.[8][9][10] Understanding the enzymes that act upon this compound is therefore fundamental to manipulating the production of specific ergot alkaloids.

Ergot_Alkaloid_Biosynthesis Tryptophan L-Tryptophan DMAT Dimethylallyl-L-tryptophan Tryptophan->DMAT DMAPP DMAPP DMAPP->DMAT Chanoclavine Chanoclavine-I DMAT->Chanoclavine Multiple Steps Agroclavine Agroclavine Chanoclavine->Agroclavine Elymoclavine Elymoclavine Agroclavine->Elymoclavine This compound This compound Elymoclavine->this compound Isomerization Lysergic_acid Lysergic Acid This compound->Lysergic_acid Oxidation Peptide_alkaloids Peptide Ergot Alkaloids Lysergic_acid->Peptide_alkaloids Peptide Synthetases

Simplified biosynthetic pathway of ergot alkaloids highlighting the position of this compound.
Protocols for Studying this compound and its Metabolism
Part 1: Production and Extraction of this compound from Fungal Cultures

The production of this compound can be achieved through fermentation of ergot alkaloid-producing fungal strains, such as various species of Claviceps.[11] The yield of this compound and other ergot alkaloids is highly dependent on the fungal strain and culture conditions.[1][11]

Protocol 1: Fungal Fermentation and Optimization

  • Strain Selection and Maintenance: Obtain a suitable ergot alkaloid-producing fungal strain (e.g., Claviceps purpurea). Maintain the culture on an appropriate agar medium.

  • Inoculum Preparation: Inoculate a liquid seed culture medium and incubate with shaking to obtain a sufficient amount of mycelial biomass for inoculation of the production culture.

  • Production Culture: Inoculate a production medium with the seed culture. The composition of the production medium is critical for alkaloid yield. A typical medium might contain sucrose as a carbon source, peptone as a nitrogen source, and various mineral salts.[11]

  • Optimization of Fermentation Parameters: Systematically vary parameters such as pH, temperature, incubation time, and inoculum size to maximize the production of this compound.[11] Optimal conditions often fall within a pH range of 5.0-6.0 and a temperature of 24-28°C.[11]

  • Monitoring Production: Periodically sample the culture to monitor mycelial growth and alkaloid production using analytical techniques such as HPLC.

Protocol 2: Extraction and Purification of this compound

The extraction of ergot alkaloids from fungal cultures is typically performed using solvent extraction methods.[4][12]

  • Harvesting: Separate the fungal mycelium from the culture broth by filtration or centrifugation.

  • Mycelial Extraction:

    • Dry and grind the mycelium to a fine powder.

    • Extract the powdered mycelium with an organic solvent mixture, such as chloroform-methanol or toluene-ethanol.[4][12] The choice of solvent will depend on the polarity of the target alkaloids.

  • Broth Extraction:

    • Adjust the pH of the culture filtrate to alkaline conditions (pH 8-9) to ensure the alkaloids are in their free base form.

    • Perform a liquid-liquid extraction with an immiscible organic solvent like chloroform or ethyl acetate.

  • Purification:

    • Combine the organic extracts and evaporate the solvent under reduced pressure.

    • The crude extract can be further purified using techniques such as column chromatography on silica gel or alumina, or by preparative HPLC.

Parameter Typical Range/Value Reference
Fermentation pH 5.0 - 6.0[11]
Fermentation Temperature 24 - 28 °C[11]
Extraction Solvents Chloroform, Methanol, Toluene, Ethanol[4][12]
Purification Method Column Chromatography, Preparative HPLC
Part 2: Analytical Methods for this compound Quantification

Accurate quantification of this compound is essential for metabolic studies. High-performance liquid chromatography (HPLC) coupled with various detectors is the most common analytical technique.[13][14]

Protocol 3: HPLC-UV/Fluorescence and HPLC-MS/MS Analysis

  • Sample Preparation:

    • Dissolve the extracted and purified this compound in a suitable solvent, typically the mobile phase used for HPLC analysis.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: A reversed-phase C18 or phenyl-hexyl column is commonly used.[13]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium carbonate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often employed.[13][15]

    • Detection:

      • UV Detection: Monitor the absorbance at a wavelength where this compound has a strong absorbance.

      • Fluorescence Detection: Utilize the native fluorescence of the ergoline ring system for higher sensitivity and selectivity.[13] Excitation and emission wavelengths should be optimized.

      • Mass Spectrometry (MS) Detection: For unambiguous identification and quantification, couple the HPLC system to a mass spectrometer (LC-MS).[14][15][16] Electrospray ionization (ESI) in positive ion mode is typically used.[13][14] Tandem mass spectrometry (MS/MS) can be used for even greater specificity by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).[13]

  • Quantification:

    • Prepare a calibration curve using a certified this compound standard.

    • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Analytical Technique Key Parameters Advantages Reference
HPLC-UV Reversed-phase column, UV detectorSimple, robust
HPLC-Fluorescence Reversed-phase column, fluorescence detectorHigh sensitivity and selectivity[13]
HPLC-MS/MS Reversed-phase column, ESI source, triple quadrupole MSUnambiguous identification, high specificity[13][14][15]
Part 3: In Vitro Assays for Studying this compound Metabolism

In vitro assays using subcellular fractions or purified enzymes are powerful tools for identifying and characterizing the enzymes involved in the downstream metabolism of this compound.[17][18]

In_Vitro_Metabolism_Workflow cluster_prep Enzyme Source Preparation cluster_assay In Vitro Assay cluster_analysis Analysis Fungal_Culture Fungal Culture Cell_Lysis Cell Lysis Fungal_Culture->Cell_Lysis Microsomes Microsomal Fraction (P450 enzymes) Cell_Lysis->Microsomes Cytosol Cytosolic Fraction Cell_Lysis->Cytosol Lysergol_Substrate This compound Incubation Incubation Lysergol_Substrate->Incubation Enzyme_Source Enzyme Source (e.g., Microsomes) Enzyme_Source->Incubation Cofactors Cofactors (e.g., NADPH) Cofactors->Incubation Reaction_Quench Reaction Quenching Incubation->Reaction_Quench Extraction Extraction Reaction_Quench->Extraction HPLC_MS HPLC-MS/MS Analysis Extraction->HPLC_MS Metabolite_ID Metabolite Identification & Quantification HPLC_MS->Metabolite_ID

Workflow for in vitro investigation of this compound metabolism.

Protocol 4: Microsomal Metabolism Assay

This protocol focuses on identifying cytochrome P450 monooxygenases (P450s), which are often involved in the oxidation of ergot alkaloids.[2]

  • Preparation of Microsomes:

    • Homogenize fungal mycelia in a suitable buffer.

    • Perform differential centrifugation to isolate the microsomal fraction, which is rich in P450 enzymes.[17]

  • Incubation:

    • In a reaction vessel, combine the microsomal preparation, a buffered solution, this compound (as the substrate), and an NADPH-generating system (as P450s require NADPH as a cofactor).

    • Initiate the reaction by adding the NADPH-generating system and incubate at an optimal temperature (e.g., 28-37°C) with gentle shaking.

    • Include control incubations without the NADPH-generating system or without the microsomal fraction to account for non-enzymatic degradation.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or ethyl acetate).

    • Extract the metabolites from the reaction mixture.

  • Analysis:

    • Analyze the extract by HPLC-MS/MS to identify and quantify the formed metabolites. Compare the chromatograms of the complete incubation with those of the controls to identify new peaks corresponding to metabolites.

Biological Activities and Future Perspectives

This compound itself exhibits a range of biological activities, including interactions with serotonin receptors.[19][20][21] It has been investigated for potential therapeutic applications in areas such as migraine treatment and for its antimicrobial properties.[19] However, its primary significance in the context of this application note is its role as a metabolic intermediate.

By studying the enzymes that convert this compound to other ergot alkaloids, researchers can:

  • Genetically engineer fungal strains to overproduce specific desired alkaloids or to block the formation of unwanted byproducts.

  • Develop biocatalytic processes using purified enzymes for the synthesis of novel ergot alkaloid derivatives with improved pharmacological properties.

  • Gain a deeper understanding of the evolution and diversity of secondary metabolic pathways in fungi.

The protocols and methodologies outlined in this application note provide a framework for researchers to effectively use this compound as a tool to explore the fascinating and complex world of ergot alkaloid metabolism.

References
  • ChemicalBook. (2023, November 21). This compound: activities, applications and toxicity.
  • Psychedelic Review. (2023, December 7). Delving into the Mind-Altering Wonders of this compound's Pharmacological Realm.
  • Research Square. (2025, September 27). Extraction and Production of Ergot Alkaloids Produced by Fungal Consortium.
  • BioChain Incorporated. (2025, November 6). Understanding the Uses of this compound in the Pharma & Nutraceutical Industry.
  • Mechotech. Ergot (Claviceps purpurea) Extraction & Processing.
  • PubMed. (2016, October 15). In Vitro Metabolism Evaluation of the Ergot Alkaloid Dihydroergotamine: Application of Microsomal and Biomimetic Oxidative Model.
  • Wikipedia. This compound.
  • TargetMol. This compound | Antibacterial.
  • ACS Publications. (2011, June 8). Investigation of the Metabolism of Ergot Alkaloids in Cell Culture by Fourier Transformation Mass Spectrometry.
  • Oregon State University. Electrospray[+] tandem quadrupole mass spectrometry in the elucidation of ergot alkaloids chromatographed by HPLC.
  • Google Patents. EP1742953B1 - Process for isolation of ergot alkaloids from ergot.
  • Google Patents. WO2015195535A2 - Production of lysergic acid by genetic modification of a fungus.
  • PubMed. (1996, November). The analysis of lysergide (LSD): the development of novel enzyme immunoassay and immunoaffinity extraction procedures together with an HPLC-MS confirmation procedure.
  • National Center for Biotechnology Information. Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid.
  • Request PDF. (2025, December 10). Extraction and Production of Ergot Alkaloids Produced by Fungal consortium.
  • Wikipedia. Lysergic acid.
  • ResearchGate. (2025, August 9). Fungal ergot alkaloids: Metabolic pathways, biological functions, and advances in synthetic reprogramming | Request PDF.
  • National Center for Biotechnology Information. (2023, March 16). Increasing lysergic acid levels for ergot alkaloid biosynthesis: Directing catalysis via the F-G loop of Clavine oxidases.
  • PubMed. (2011, July 27). Investigation of the metabolism of ergot alkaloids in cell culture by fourier transformation mass spectrometry.
  • Google Patents. WO2005082910A1 - Process for isolation of ergot alkaloids from ergot.
  • ResearchGate. (2025, August 6). (PDF) Increasing lysergic acid levels for ergot alkaloid biosynthesis: Directing catalysis via the F-G loop of Clavine oxidases.
  • Oxford Academic. (2005, October 15). Origins and significance of ergot alkaloid diversity in fungi.
  • ResearchGate. (2025, November 22). A Novel Stability Indicating High Performance Liquid Chromatography Method for Lysergic Acid Diethylamide Quantification: From Microdosing Applications to Broader Analytical Use | Request PDF.
  • SciSpace. Progress and prospects of ergot alkaloid research.
  • RSC Publishing. (2014, August 3). Ergot alkaloid biosynthesis.
  • MDPI. (2020, February 25). Comparative Ergot Alkaloid Elaboration by Selected Plectenchymatic Mycelia of Claviceps purpurea through Sequential Cycles of Axenic Culture and Plant Parasitism.
  • FLORE. (2023, September 14). Determination of Lysergic Acid Diethylamide and 2-Oxo-3-Hydroxy-LSD in Blood.
  • LJMU Research Online. (2021, May 18). Separating the wheat from the chaff: Observations on the analysis of lysergamides LSD, MIPLA, and LAMPA.

Sources

Application Note: Strategic Development of Lysergol Derivatives for Targeted CNS Therapies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Lysergol (9,10-didehydro-6-methylergoline-8


-methanol) represents a privileged scaffold in medicinal chemistry, offering a rigid tetracyclic core capable of engaging multiple monoaminergic GPCRs.[1] While historically significant in the treatment of migraine and Parkinson’s disease, the development of this compound derivatives is frequently hampered by off-target toxicity—specifically 5-HT

-mediated cardiac valvulopathy and 5-HT

-mediated psychotomimetic effects. This guide provides a high-fidelity workflow for synthesizing C8-functionalized this compound derivatives and validating their safety profiles through biased signaling assays.

Part 1: Chemical Strategy & Synthesis[2][3][4][5]

The Challenge: Stereochemical Integrity and Oxidation

The ergoline scaffold presents two primary synthetic challenges:

  • C8 Epimerization: The C8 stereocenter is susceptible to base-catalyzed epimerization, converting the active 8

    
    -isomer (this compound) to the thermodynamically more stable but often less active 8
    
    
    
    -isomer (isothis compound).
  • Indole Oxidation: The electron-rich indole system is prone to oxidative degradation under ambient conditions.

Strategic Modification Sites

To tune pharmacological selectivity, we focus on two vectors:

  • N1-Functionalization: Modulates metabolic stability and receptor subtype affinity (e.g., N1-methylation increases lipophilicity and alters 5-HT binding kinetics).

  • C8-Hydroxymethyl Derivatization: The primary handle for functional diversity. Esterification or carbamoylation at this position (as seen in Nicergoline) can shift potency from dopaminergic to alpha-adrenergic or serotonergic profiles.

Protocol A: Synthesis of 10-Methoxy-Lysergol Derivatives (Nicergoline Analog Route)

Rationale: This protocol mimics the synthesis of Nicergoline, utilizing a photochemical addition of methanol to block the C9-C10 double bond, enhancing stability and introducing a specific pharmacological profile.

Reagents:

  • This compound (Starting Material)[1][2][3][4]

  • Methyl Iodide (MeI) / Potassium Hydroxide (KOH)

  • Methanol (anhydrous) / Sulfuric Acid (H

    
    SO
    
    
    
    )[3]
  • 5-Bromonicotinoyl chloride (or acyl chloride of choice)

  • Inert Atmosphere (Argon)

Step-by-Step Methodology:

  • N1-Methylation (The Solubilization Step):

    • Dissolve this compound (1 eq) in liquid ammonia or DMSO.

    • Add Potassium amide (KNH

      
      ) or KOH (1.2 eq) at -40°C to deprotonate the indole nitrogen.
      
    • Add Methyl Iodide (1.1 eq) dropwise. Stir for 45 mins.

    • Checkpoint: Monitor by TLC (CHCl

      
      :MeOH 9:1). Disappearance of the polar N-H spot indicates conversion to 1-methyl-lysergol .
      
  • Photochemical Methoxylation (The Lumi-Reaction):

    • Dissolve 1-methyl-lysergol in a solution of MeOH containing 2% H

      
      SO
      
      
      
      .
    • Irradiate the solution with a mercury vapor lamp (

      
       > 290 nm) at 15-20°C.
      
    • Mechanism:[3][5][6][7][8][9][10][11] This promotes the anti-Markovnikov addition of methanol across the 9,10-double bond, yielding 10

      
      -methoxy-1-methyl-lumithis compound .
      
    • Critical Control: Temperature must be kept <25°C to prevent decomposition.

  • C8-Esterification (The Targeting Step):

    • Dissolve the lumithis compound intermediate in dry Pyridine/THF (1:1).

    • Add 5-Bromonicotinoyl chloride (1.2 eq) dropwise at 0°C.

    • Allow to warm to room temperature and stir for 3 hours.

    • Quench with ice water; extract with Dichloromethane (DCM).

    • Purification: Recrystallize from Acetone/Hexane to remove the 8

      
      -epimer.
      

Data Summary: Typical Yields

Reaction StepProductTypical YieldKey Quality Attribute
N1-Methylation1-Methyl-lysergol85-92%Absence of N-H stretch (IR)
Photo-addition10-Methoxy-lumithis compound65-75%Stereopurity (10

vs 10

)
EsterificationFinal Derivative70-80%HPLC Purity >98%
Visualization: Synthesis Workflow

SynthesisWorkflow Start This compound (C8-beta-OH) Step1 N1-Methylation (MeI / KOH) Start->Step1 Inter1 1-Methyl-lysergol Step1->Inter1 Yield ~90% Step2 Photochemical Methoxylation (MeOH / H2SO4 / UV) Inter1->Step2 Inter2 10-Methoxy-lumi Intermediate Step2->Inter2 Stereoselective Addition Step3 C8-Esterification (R-COCl / Pyridine) Inter2->Step3 Final Target Derivative (e.g., Nicergoline analog) Step3->Final Final Coupling

Figure 1: Synthetic pathway for converting this compound to 10-methoxy-substituted therapeutic candidates.

Part 2: Pharmacological Screening & Safety

The Core Directive: Avoiding "Dirty" Binding

Ergot derivatives are notorious for polypharmacology . While multi-target action can be beneficial (e.g., antipsychotics), it poses severe risks in other contexts.

  • The Red Flag: 5-HT

    
     Agonism.[8][12] Chronic activation leads to valvular interstitial cell mitogenesis and cardiac fibrosis (e.g., Fen-Phen, Pergolide).
    
  • The Yellow Flag: 5-HT

    
     Agonism.[2][5][13][14] Central activation causes hallucinations.
    
Protocol B: Safety Screening Funnel (Self-Validating System)

This hierarchical screening protocol ensures that only safe candidates proceed to in vivo studies.

Phase 1: Radioligand Binding (Affinity Filter)

Objective: Determine


 values for 5-HT

, 5-HT

, 5-HT

, and D

.
  • Method: Competition binding using [

    
    H]-LSD (non-selective) or [
    
    
    
    H]-Mesulergine (5-HT
    
    
    ).
  • Success Criteria:

    
     (Target) < 10 nM; Selectivity Ratio (Target/5-HT
    
    
    
    ) > 100-fold.
Phase 2: Functional Safety Assay (The "Kill" Step)

Objective: Distinguish Agonists from Antagonists at 5-HT


.
  • Note: Binding affinity does not predict intrinsic activity. A high-affinity 5-HT

    
    antagonist  is safe; an agonist is toxic.
    

Assay Protocol: Calcium Flux (FLIPR)

  • Cell Line: CHO-K1 cells stably expressing human 5-HT

    
    .
    
  • Dye Loading: Incubate cells with Fluo-4 AM ester (calcium indicator) for 45 mins at 37°C.

  • Compound Addition: Add this compound derivative (0.1 nM to 10

    
    M).
    
  • Measurement: Monitor fluorescence intensity (

    
     488 nm, 
    
    
    
    525 nm) for 120 seconds.
  • Validation:

    • Positive Control: 5-HT (Serotonin) or BW723C86 (Full Agonist).

    • Negative Control: SB204741 (Antagonist).

  • Interpretation:

    • Safe: No increase in fluorescence (Antagonist/Inverse Agonist). Confirm antagonism by pre-incubating with derivative and challenging with 5-HT.

    • Toxic: Dose-dependent increase in fluorescence (Agonist). TERMINATE CANDIDATE.

Visualization: Safety & Selectivity Logic

SafetyLogic Candidate This compound Derivative Screen1 Screen 1: Binding Affinity (Ki Determination) Candidate->Screen1 Decision1 Target Ki < 10nM? Screen1->Decision1 Screen2 Screen 2: 5-HT2B Functional (Calcium Flux) Decision1->Screen2 Yes Tox TOXIC RISK: Valvulopathy Potential Decision1->Tox No (Low Potency) Result2 Intrinsic Activity? Screen2->Result2 Result2->Tox Agonist Safe SAFE PROFILE: Proceed to ADME Result2->Safe Antagonist / Inverse Agonist

Figure 2: Decision tree for eliminating cardiotoxic candidates based on 5-HT2B intrinsic activity.

Part 3: References

  • Rothman, R. B., et al. (2000).[6] "Evidence for possible involvement of 5-HT(2B) receptors in the cardiac valvulopathy associated with fenfluramine and other serotonergic medications."[12] Circulation.

  • IUPHAR/BPS Guide to Pharmacology. "5-Hydroxytryptamine receptors: 5-HT2B." Database.

  • National Center for Biotechnology Information. "Nicergoline (Compound Summary)." PubChem.

  • Kroeze, W. K., et al. (2002). "Screening drugs for side effects: the 'in silico' safety pharmacology." Nature Reviews Drug Discovery. (Discusses 5-HT2B screening).[1][15][5][16]

  • Hofmann, A. (1979). "Chemistry of Ergot Alkaloids." Pharmacology of Ergot Alkaloids. (Foundational text on C9-C10 photochemistry).

Sources

Application Note: Lysergol as a Reference Standard for the Analytical Determination of Ergot Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Ergot Alkaloid Contamination

Ergot alkaloids (EAs) are a complex group of mycotoxins produced by fungi of the Claviceps genus, most notably Claviceps purpurea.[1][2] These fungi infect the developing grains of cereals like rye, wheat, barley, and oats, replacing the kernel with a dark, hardened fungal structure known as a sclerotium or ergot body.[2][3][4] When these sclerotia are co-harvested and processed with the grain, the toxic alkaloids can enter the food and feed supply chain, posing a significant health risk to humans and animals.[4][5] Chronic exposure to EAs can lead to ergotism, a severe condition characterized by vasoconstrictive and neurotropic effects, which can manifest as gangrene, hallucinations, and convulsions.[1][6][7]

Due to this toxicity, regulatory bodies worldwide, including the European Union, have established stringent maximum levels for the sum of the most prominent ergot alkaloids in various food and feed products.[8][9][10][11] The primary regulated EAs include ergometrine, ergosine, ergotamine, ergocornine, ergocryptine, ergocristine, and their respective "-inine" epimers.[9] Accurate and precise quantification of these compounds is therefore paramount for food safety and regulatory compliance. This requires robust analytical methods, typically utilizing High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) or Tandem Mass Spectrometry (LC-MS/MS), and the use of high-purity certified reference materials (CRMs) for calibration and validation.[12][13][14]

This application note details the use of lysergol, an ergoline alkaloid, as a reference standard in the analytical workflow for ergot alkaloid detection. We will explore its properties, outline detailed protocols for its use in preparing standards, and describe its application within a validated LC-MS/MS and HPLC-FLD framework for cereal matrix analysis.

This compound: Profile of a Reference Material

This compound (CAS: 602-85-7) is a naturally occurring alkaloid of the ergoline family.[15][16] While it is a minor constituent in Claviceps fungi, it is more prominently found in the seeds of plants from the Convolvulaceae family, such as Morning Glory (Ipomoea violacea).[6][15][16] Its core structure is the ergoline ring system, which is the foundational backbone of all ergot alkaloids.[13][15] This structural relationship makes it a relevant compound for analytical studies in this class.

While a comprehensive analysis of regulated ergot alkaloids requires individual CRMs for each of the 12 target compounds, this compound serves as an excellent example for demonstrating the principles of standard preparation, handling, and use in method development due to its shared ergoline core.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₁₆H₁₈N₂O[15][16][17]
Molecular Weight 254.33 g/mol [15][17][18]
Appearance Off-white to pale brown crystalline solid[16][19]
Melting Point ~248°C[16]
Solubility Soluble in organic solvents like DMSO and methanol.[16][18][20] Slightly soluble in pyridine.[16]
Storage Conditions Store at -20°C, protected from light in a cool, dry place.[16][18][19]
Stability Stable for ≥1-4 years under recommended storage conditions.[17][18]

Regulatory Landscape for Ergot Alkaloids

The need for precise analytical methods is driven by strict international regulations. The European Commission Regulation (EU) 2023/915 (a consolidation of previous regulations like (EC) No. 1881/2006) sets maximum levels for the sum of 12 ergot alkaloids in various foodstuffs.[8][21]

Table 2: Selected EU Maximum Levels for the Sum of Ergot Alkaloids

Product CategoryMaximum Level (µg/kg)Source
Milled rye products (rye flour)500 (reducing to 250)[10]
Milled wheat, spelt, barley, oats (ash <900mg/100g)100 (reducing to 50)[10]
Milled wheat, spelt, barley, oats (ash ≥900mg/100g)150[10]
Wheat gluten400[10]
Processed cereal-based foods for infants20[9][10]

Note: Levels are subject to change and phased reductions. Always consult the latest version of the applicable regulations.

Analytical Workflow Overview

The quantitative analysis of ergot alkaloids in complex matrices like cereals follows a multi-step process designed to isolate, detect, and measure the target analytes with high sensitivity and specificity. The use of a reliable internal standard (IS), such as deuterated lysergic acid diethylamide (LSD-D3) or a structurally similar but non-naturally occurring compound, is highly recommended to correct for variations in extraction efficiency and instrument response.[12][22][23]

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Homogenization (Grinding of Cereal) Spike 2. Internal Standard Spiking Sample->Spike Extraction 3. Solvent Extraction (e.g., ACN/H2O, Alkaline) Spike->Extraction Cleanup 4. Extract Clean-up (dSPE or SPE Cartridge) Extraction->Cleanup Evap 5. Evaporation & Reconstitution Cleanup->Evap Instrument 6. LC-MS/MS or HPLC-FLD Analysis Evap->Instrument Quant 7. Quantification (vs. Calibration Curve) Instrument->Quant

Caption: General workflow for ergot alkaloid analysis in cereal matrices.

Detailed Protocols

These protocols are designed for researchers and scientists in analytical chemistry and drug development. Adherence to safety guidelines, including the use of personal protective equipment (PPE), is mandatory when handling solvents and mycotoxin standards.

Protocol 1: Preparation of Standard Solutions

Causality: Accurate standard preparation is the foundation of quantitative analysis. Using high-purity CRMs is essential. Stock solutions are prepared in a solvent that ensures complete dissolution and stability, typically acetonitrile or methanol.[23] Serial dilutions are then made to create a calibration curve that brackets the expected concentration range of the analytes in the samples.

Materials:

  • This compound certified reference material (≥98% purity)[17][20]

  • Other ergot alkaloid CRMs (ergotamine, ergocristine, etc.)

  • Internal Standard (e.g., LSD-D3)[22]

  • Acetonitrile (LC-MS or HPLC grade)

  • Methanol (LC-MS or HPLC grade)

  • Ultrapure water

  • Ammonium carbonate or formic acid[13][24]

  • Class A volumetric flasks and calibrated pipettes

  • Analytical balance

  • Amber glass vials for storage

Procedure:

  • Primary Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh approximately 1.0 mg of this compound CRM using an analytical balance.

    • Quantitatively transfer the solid to a 10.0 mL amber Class A volumetric flask.

    • Add approximately 8 mL of acetonitrile to dissolve the solid completely. Use sonication if necessary.

    • Allow the solution to return to room temperature, then dilute to the mark with acetonitrile. Mix thoroughly.

    • Note: Repeat this process for all other target ergot alkaloids and the internal standard.

  • Intermediate Stock Solution (e.g., 1 µg/mL):

    • Prepare a mixed intermediate stock solution containing all 12 target ergot alkaloids.

    • Pipette 100 µL of each 100 µg/mL primary stock solution into a single 10.0 mL amber volumetric flask.

    • Dilute to the mark with acetonitrile and mix thoroughly. This creates a mixed standard of 1 µg/mL for each analyte.

  • Working Calibration Standards (e.g., 1.0 to 100 ng/mL):

    • Prepare a series of calibration standards by serially diluting the mixed intermediate stock solution.

    • The diluent should match the final mobile phase composition as closely as possible (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to ensure good peak shape.[23]

    • Spike each calibration level with a constant concentration of the internal standard (e.g., 10 ng/mL).

    • Example dilutions for a 5-point curve: 5, 10, 25, 50, and 100 ng/mL.[23]

  • Storage:

    • Store all stock and working solutions in amber vials at -20°C to prevent degradation.[18][25]

Protocol 2: Sample Extraction and Clean-up from Cereal Matrix

Causality: The goal is to efficiently extract the target alkaloids from a complex food matrix while minimizing co-extraction of interfering substances like fats and pigments. An alkaline extraction using acetonitrile/water is common, as the basic conditions improve the solubility of the ergoline compounds.[2] A subsequent clean-up step, often using dispersive solid-phase extraction (dSPE) or a dedicated SPE cartridge, is critical for removing matrix components that can cause ion suppression in MS or interfere with fluorescence detection.[2][26]

Materials:

  • Homogenized cereal sample (e.g., rye flour)

  • Extraction Solvent: Acetonitrile/Water (84:16, v/v) with ammonium carbonate[13][23]

  • MycoSep® 150 Ergot or similar dSPE clean-up tubes

  • 50 mL polypropylene centrifuge tubes

  • High-speed centrifuge

  • Nitrogen evaporator

Procedure:

  • Extraction:

    • Weigh 5.0 g of the homogenized sample into a 50 mL centrifuge tube.

    • Spike the sample with a known amount of internal standard solution.

    • Add 20 mL of the extraction solvent.

    • Cap tightly and shake vigorously for 45 minutes on a mechanical shaker.[23]

    • Centrifuge at 4,000 x g for 15 minutes.

  • Clean-up (dSPE):

    • Transfer a specific aliquot of the supernatant (e.g., 4 mL) to a dSPE tube containing sorbents designed to remove interferences.

    • Vortex for 1 minute.

    • Centrifuge at 4,000 x g for 10 minutes.

  • Evaporation and Reconstitution:

    • Transfer the cleaned supernatant to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a known volume (e.g., 500 µL) of mobile phase A or the initial mobile phase composition.

    • Vortex to dissolve the residue and filter through a 0.22 µm syringe filter into an autosampler vial.

G cluster_extraction Extraction cluster_cleanup Clean-up cluster_final Final Preparation a Weigh 5g Sample Add Internal Standard Add 20mL ACN/H2O b Shake for 45 min a->b c Centrifuge at 4000 x g b->c d Transfer Supernatant Add to dSPE Tube Vortex & Centrifuge c->d e Evaporate under N2 d->e f Reconstitute in Mobile Phase e->f g Filter into Vial f->g

Caption: Step-by-step sample preparation workflow.

Protocol 3: Instrumental Analysis

Causality: Reversed-phase chromatography is used to separate the ergot alkaloids based on their hydrophobicity. LC-MS/MS is the preferred technique due to its superior sensitivity and selectivity, allowing for unambiguous identification and quantification through specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).[4][12] HPLC-FLD is a robust and sensitive alternative, as the ergoline ring system is naturally fluorescent.[14][23][27]

Table 3: Example Instrumental Conditions

ParameterLC-MS/MS MethodHPLC-FLD Method
Column C18 column (e.g., 100 x 2.1 mm, 1.8 µm)C18 column (e.g., 150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water20 mM Ammonium Formate (pH 3.7)[24]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile
Gradient Linear gradient from 10% B to 95% B over 10 minLinear gradient optimized for separation
Flow Rate 0.3 mL/min1.0 mL/min
Column Temp. 40°C30°C
Injection Vol. 5 µL20 µL
Detector Triple Quadrupole Mass SpectrometerFluorescence Detector
Ionization (MS) Heated Electrospray (HESI), Positive ModeN/A
Detection (FLD) Excitation: 310-325 nm, Emission: 410-430 nm
MS/MS Mode Scheduled Multiple Reaction Monitoring (MRM)N/A

System Suitability: Before running samples, inject a mid-level calibration standard multiple times to ensure the system is performing correctly. Check for peak shape, retention time stability, and response consistency.

Data Analysis and Quality Control

  • Calibration Curve: Generate a linear calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration for each calibration standard. A correlation coefficient (r²) of >0.99 is required.[6]

  • Quantification: Determine the concentration of each ergot alkaloid in the sample extract by using the linear regression equation from the calibration curve.

  • Validation: The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility) according to established guidelines.[6][22] Recovery should typically be within 70-120%, with a relative standard deviation (RSD) of <20%.[22]

  • Quality Control: Analyze a quality control (QC) sample (e.g., a spiked blank matrix) with each batch of samples to verify the accuracy and precision of the run.

Conclusion

The accurate detection of ergot alkaloids is critical for ensuring the safety of the global food and feed supply. High-purity reference standards, such as this compound, are indispensable for the development, validation, and routine application of analytical methods like LC-MS/MS and HPLC-FLD. By following robust and well-controlled protocols for standard preparation, sample extraction, and instrumental analysis, laboratories can achieve the low limits of detection required to meet stringent regulatory standards and protect consumer health. While the analysis of the full suite of regulated ergot alkaloids requires a comprehensive set of individual standards, the principles outlined in this guide using this compound provide a solid foundation for any laboratory engaged in mycotoxin analysis.

References

  • Innovative Detection and Mitigation of Ergot Alkaloids in Cereals: Advancing Food Safety. (2025). MDPI.
  • Bandla, K., Subramanyam, S., Chimakurthy, J., & Allaka, T. R. (2025). Development and validation of a quantitative proton NMR method for the analysis of this compound. Nature Public Health Emergency Collection.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • ChemicalBook. (n.d.). This compound CAS#: 602-85-7.
  • GALAB. (2021). Changes to the Maximum Levels for Ergot Alkaloids, Ergot Sclerotia, and Tropane Alkaloids.
  • Biovet S.A. (2023). ERGOT ALKALOIDS IN ANIMAL NUTRITION.
  • AGROLAB GROUP. (2021). Ergot and ergot alkaloids - EU Regulation published.
  • Eurofins. (2024). Regulatory limits for ergot alkaloids and ergot sclerotia in grains.
  • PhytoBank. (2015). Showing this compound (PHY0126131).
  • TradeIndia. (n.d.). This compound High Purity Alkaloid for Medicinal and Research Use at Best Price.
  • Silva, M., et al. (2023). Ergot Alkaloids on Cereals and Seeds: Analytical Methods, Occurrence, and Future Perspectives. Semantic Scholar.
  • De Girolamo, A., et al. (2021). Maximum permitted level for ergot alkaloids in food by the European Commission. ResearchGate.
  • Oxford Academic. (2019). Liquid Chromatographic Preparative Method for Isolating Ergot Alkaloids, Using a Particle-Loaded Membrane Extracting Disk. Journal of AOAC INTERNATIONAL.
  • The Good Scents Company. (n.d.). This compound.
  • Song, F., et al. (2025). Analysis of ergot alkaloids in cereal-based food products from the US market using LC-MS/MS. Food Additives & Contaminants: Part A.
  • Hervas-Masip, M., et al. (2024). Detection of Regulated Ergot Alkaloids in Food Matrices by Liquid Chromatography-Trapped Ion Mobility Spectrometry-Time-of-Flight Mass Spectrometry. PubMed.
  • Szabo-Scandic. (n.d.). This compound Safety Data Sheet.
  • Cherewyk, J., et al. (2021). Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard. MDPI.
  • Cherewyk, J., et al. (2021). Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard. PubMed.
  • Shimadzu Chemistry & Diagnostics. (n.d.). This compound.
  • Appelhans, T., et al. (2023). Quantification of Ergot Alkaloids via Lysergic Acid Hydrazide—Development and Comparison of a Sum Parameter Screening Method. PMC.
  • Food Standards Agency. (2018). HPLC/MS method for the determination of ergot alkaloids in cereals and cereal products.
  • Cayman Chemical. (2023). PRODUCT INFORMATION - this compound.
  • Kowalczyk, E., et al. (n.d.). Development and Validation of an Analytical Method for Determination of Ergot Alkaloids in Animal Feedingstuffs with High Performance Liquid Chromatography-fluorescence Detection. PAS Journals.
  • Appelhans, T., et al. (2023). Quantification of Ergot Alkaloids via Lysergic Acid Hydrazide-Development and Comparison of a Sum Parameter Screening Method. NCBI.
  • Holderied, I., Rychlik, M., & Elsinghorst, P. W. (2019). Optimized analysis of ergot alkaloids in rye products by liquid chromatography-fluorescence detection applying lysergic acid diethylamide as an internal standard. UQ eSpace.
  • Dong, M. W. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International.
  • Holze, F., et al. (2017). Development and validation of an LC-MS/MS method to quantify lysergic acid diethylamide (LSD), iso-LSD, 2-oxo-3-hydroxy-LSD, and nor-LSD and identify novel metabolites in plasma samples in a controlled clinical trial. PMC.
  • Holderied, I., Rychlik, M., & Elsinghorst, P. W. (2019). Optimized Analysis of Ergot Alkaloids in Rye Products by Liquid Chromatography-Fluorescence Detection Applying Lysergic Acid Diethylamide as an Internal Standard. MDPI.
  • ResearchGate. (2025). Forced degradation and PH stability studies of this compound: An ergolic alkaloid by stability indicating RP HPLC-UV method.
  • Crews, C. (2015). Analysis of Ergot Alkaloids. PMC.
  • LGC Standards. (n.d.). Lysergic Acid | CAS 82-58-6.
  • Crews, C. (2015). Analysis of Ergot Alkaloids. ResearchGate.
  • Yang, N., et al. (n.d.). Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids. PMC.
  • Sartorius. (2021). How to Prepare GC and HPLC Standards.

Sources

Troubleshooting & Optimization

System Overview: The Lysergol Architecture

Author: BenchChem Technical Support Team. Date: February 2026

Ergot Alkaloid Synthesis Support Hub: Lysergol Module Current Status: Operational | Ticket Volume: High (Stereochemical Drift)

Subject: (+)-Lysergol (9,10-didehydro-6-methylergoline-8


-methanol)
Core Challenge:  Construction of the tetracyclic ergoline skeleton (Indole + Rings C/D) and maintenance of the metastable C8

stereocenter.

You have accessed the Tier-3 Technical Support Guide for the total synthesis of this compound. This document bypasses standard literature reviews to address the specific "failure modes" encountered during the construction of the ergoline scaffold, specifically utilizing the modern Pd-catalyzed domino cyclization (Jia/Ohno approach) and Heck cyclization (Fukuyama approach) strategies.

Part 1: Troubleshooting Guide (Active Tickets)

Ticket #801: C8 Stereochemical Drift (The "Iso" Problem)

User Report: "My final reduction of methyl lysergate yielded a 60:40 mixture favoring the inactive diastereomer (isothis compound). I need the active 8


 (this compound) form."

Root Cause Analysis: The C8 stereocenter is adjacent to the


 double bond. Under thermodynamic control (basic or acidic conditions), the molecule equilibrates via an achiral enol intermediate. The "Iso" form (

) places the hydroxymethyl group in a pseudo-equatorial conformation, which is often thermodynamically favored over the biologically active

form (pseudo-axial) depending on solvent and N6-substitution.

Corrective Protocol (Epimerization Loop): Do not discard the "iso" fraction. You must set up a recycling loop.

  • Separation: Flash chromatography on silica (eluent: CHCl

    
    /MeOH/NH
    
    
    
    OH 90:10:1). Isothis compound typically elutes after this compound due to hydrogen bonding differences.
  • Equilibration: Treat the isothis compound fraction with methanolic KOH.

  • Mechanism: The base removes the acidic C8 proton, forming a planar enolate. Reprotonation occurs from both faces.

  • Validation:

    • This compound (

      
      ):  C8-H appears as a broad multiplet or dd with smaller coupling constants (
      
      
      
      Hz) in
      
      
      H NMR.
    • Isothis compound (

      
      ):  C8-H appears as a large triplet/quartet (
      
      
      
      Hz) due to trans-diaxial coupling with C7-H.
Ticket #404: Ring D Formation Stalled (Heck Reaction Failure)

User Report: "Attempting the intramolecular Heck cyclization to close Ring C/D (Fukuyama/Jia route). The reaction turns black immediately; starting material is recovered or decomposed."

Root Cause Analysis:

  • Catalyst Poisoning: The basic nitrogen (N6) or the free indole N1 can coordinate strongly to Pd(II), arresting the catalytic cycle.

  • Substrate Geometry: If using an amino allene precursor, the strain energy required to close the 6-membered ring containing a double bond is high.

Troubleshooting Steps:

  • Step 1 (Protection): Ensure the Indole N1 is protected (e.g., Tosyl or Boc). Free N-H indoles are incompatible with oxidative Heck conditions.

  • Step 2 (The "Silver" Bullet): Add Ag

    
    CO
    
    
    
    or Ag
    
    
    PO
    
    
    as a halide scavenger. This prevents the accumulation of halide ions which can inhibit the regeneration of the active Pd species.
  • Step 3 (Ligand Switch): Switch from PPh

    
     to P(o-tol)
    
    
    
    . The bulky o-tolyl groups facilitate the dissociation of the ligand, accelerating the oxidative addition step.
Ticket #99: Over-Reduction of the Indole

User Report: "During the reduction of the methyl ester to the alcohol (this compound), the


 double bond is also being reduced to dihydrothis compound."

Root Cause Analysis: Using non-selective hydrogenation conditions or overly aggressive hydride donors (e.g., excess LiAlH


 at reflux) can reduce the conjugated double bond.

Corrective Protocol:

  • Reagent: Use DIBAL-H (Diisobutylaluminum hydride) at -78°C in CH

    
    Cl
    
    
    
    . It is more controlled than LiAlH
    
    
    .
  • Alternative: Use LiBH

    
      in THF/MeOH. This is milder and preserves the alkene while reducing the ester.
    

Part 2: Standard Operating Procedures (SOPs)

SOP-A: The "Jia" Domino Cyclization (Ring C/D Construction)

Reference: Liu, Q. & Jia, Y.[1][2] Org. Lett. 2011.[1]

Objective: Construct the tetracyclic core from a tryptophan-derived allene.

  • Setup: In a glovebox, charge a pressure tube with the allenic bromide substrate (1.0 equiv), Pd(PPh

    
    )
    
    
    
    (10 mol%), and K
    
    
    CO
    
    
    (2.0 equiv).
  • Solvent: Add degassed 1,4-Dioxane . Concentration is critical: maintain 0.05 M to favor intramolecular cyclization over intermolecular polymerization.

  • Reaction: Seal and heat to 100°C for 12 hours.

  • Checkpoint (Self-Validation):

    • Visual: Reaction mixture changes from yellow to dark orange (Pd black precipitation indicates catalyst death—abort if seen within 1 hour).

    • TLC: Product should be highly fluorescent under UV (254/365 nm) typical of the ergoline core.

  • Workup: Filter through Celite. Flash chromatography.

SOP-B: Isomerization of Isothis compound to this compound

Reference: Standard Ergot Methodology (Stoll/Hofmann).

  • Dissolution: Dissolve 100 mg of pure Isothis compound in 5 mL of 50% aq. Ethanol .

  • Catalysis: Add 200 mg KOH .

  • Thermal Cycle: Boil under reflux for 45 minutes. Note: Longer times increase decomposition.

  • Extraction: Cool rapidly. Dilute with water. Extract with CHCl

    
    .
    
  • Result: You will recover a ~60:40 equilibrium mixture. Isolate this compound and recycle the rest.

Part 3: Data & Visualizations

Table 1: Synthetic Route Comparison
FeatureFukuyama Route (2009/2013)Jia Route (2011/2013)Hendrickson Route (2004)
Key Strategy Intramolecular Heck (Ring C)Pd-Domino Cyclization (Ring C+D)Pyridine-Indole Coupling
Starting Material 4-BromoindoleTryptophan derivative4-Bromoindole
Step Count 15-19 steps12-14 steps~8 steps (Low reproducibility)
Yield (Overall) ~3-5%~12%Reported 10% (Disputed)
Critical Failure Ring D closureAllenic chirality transferRing C closure
Visualization 1: The Epimerization Mechanism (Ticket #801)

This diagram illustrates the thermodynamic trap at C8.

Epimerization cluster_0 Equilibrium (approx 40:60) This compound This compound (8-beta) (Biologically Active) Substituent: Pseudo-Axial Intermediate Planar Enolate/Enol (Achiral at C8) Loss of Stereochemistry This compound->Intermediate Base (-H+) Intermediate->this compound Fast (Kinetic) Isothis compound Isothis compound (8-alpha) (Inactive) Substituent: Pseudo-Equatorial Intermediate->Isothis compound Slow (Thermodynamic) Isothis compound->Intermediate Base (-H+)

Caption: Base-catalyzed epimerization at C8 via the enol intermediate. The equilibrium favors the 'iso' form due to steric relief.

Visualization 2: Retrosynthetic Logic (Jia vs. Fukuyama)

Comparing the disconnection strategies for the tetracyclic core.

Retrosynthesis cluster_Jia Jia Strategy (Domino) cluster_Fukuyama Fukuyama Strategy (Heck) Target Target: this compound Core Jia_Step Pd-Catalyzed Domino Cyclization Target->Jia_Step Forms Ring C & D Fuku_Step Intramolecular Heck Reaction Target->Fuku_Step Forms Ring C Jia_SM Allenic Tryptophan Derivative Jia_Step->Jia_SM Fuku_SM Vinyl Halide + Olefin Tether Fuku_Step->Fuku_SM

Caption: Strategic disconnects. Jia utilizes a cascade to form two rings simultaneously; Fukuyama relies on stepwise Heck closure.

References

  • Liu, Q., & Jia, Y. (2011).[1] Total Synthesis of (+)-Lysergic Acid. Organic Letters, 13(18), 4810–4813. Link[1]

  • Inuki, S., Oishi, S., Fujii, N., & Ohno, H. (2008).[1][3][4][5] Total Synthesis of (±)-Lysergic Acid, this compound, and Isothis compound by Palladium-Catalyzed Domino Cyclization. Organic Letters, 10(22), 5239–5242. Link

  • Kurokawa, T., Isomura, M., Tokuyama, H., & Fukuyama, T. (2009).[1] Synthesis of Lysergic Acid Methyl Ester via the Double Cyclization Strategy. Synlett, 2009(5), 775–778. Link

  • Liu, Q., Zhang, Y., Xu, P., & Jia, Y. (2013).[1][6] Total Synthesis of (+)-Lysergic Acid. The Journal of Organic Chemistry, 78(21), 10885–10893. Link[2]

  • Bekkam, M., Mo, Y., & Nichols, D. E. (2011). Troubleshooting the Hendrickson Synthesis. (Contextual reference regarding reproducibility of older routes).

Sources

overcoming lysergol solubility issues in experiments

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Stability Challenges in Experimental Workflows

Executive Summary: The Hydrophobic Challenge

Lysergol (9,10-didehydro-6-methylergoline-8β-methanol) presents a classic "brick dust" challenge in drug discovery. While structurally related to lysergic acid, its 8-hydroxymethyl group renders it lipophilic, resulting in negligible water solubility at neutral pH.[1]

The Core Problem: Researchers often successfully dissolve this compound in DMSO (Dimethyl Sulfoxide) for stock solutions, only to witness immediate precipitation ("crashing out") when diluting into aqueous buffers or cell culture media.[1] This uncontrolled precipitation leads to:

  • Inconsistent Dosing: The actual concentration in solution is far lower than calculated.

  • False Negatives: The compound never reaches the target receptor.[1]

  • Assay Interference: Precipitates can scatter light in optical assays or clog microfluidic channels.[1]

This guide provides self-validating protocols to solubilize this compound while maintaining its chemical integrity.

Master Protocol: Stock Solution Preparation

Objective: Create a stable, high-concentration stock solution free of degradation products.

The Science of Solvent Choice
  • DMSO (Recommended): this compound has high solubility in DMSO (~20 mg/mL).[1][2] It is the preferred solvent because it disrupts the crystal lattice effectively.

  • Ethanol/Methanol: Soluble, but high volatility makes maintaining precise concentrations difficult over repeated uses.[1]

  • Water: Do not use. this compound is practically insoluble in water at neutral pH.[1]

Step-by-Step Protocol
  • Environment Control: Work under yellow/red light or low-light conditions. This compound is sensitive to photo-oxidation (turning brown upon degradation).[1]

  • Weighing: Weigh the specific amount of this compound powder into an amber glass vial. Plastic vials can leach plasticizers in DMSO.

  • Dissolution: Add anhydrous DMSO (≥99.9%) to achieve a concentration of 10 mM to 20 mg/mL .

  • Agitation: Vortex for 30 seconds. If particles persist, sonicate for 5 minutes at <30°C. Heat promotes epimerization; avoid it.[1]

  • Storage: Aliquot immediately into single-use amber vials. Purge with Argon or Nitrogen gas to displace oxygen.[1] Store at -20°C.

Visualization: Stock Preparation Workflow

StockPrep Start Weigh this compound (Amber Glass) Solvent Add Anhydrous DMSO (Target: 10-20 mg/mL) Start->Solvent Mix Vortex/Sonicate (<30°C) Solvent->Mix QC Visual Check (Clear Solution?) Mix->QC QC->Mix No (Repeat) Aliquot Aliquot & Purge (Argon/N2) QC->Aliquot Yes Store Store at -20°C Aliquot->Store

Figure 1: Critical workflow for preparing stable this compound stock solutions. Note the emphasis on temperature control and inert gas purging to prevent oxidation.

Troubleshooting "The Crash": Aqueous Dilution

Scenario: You inject 1 µL of DMSO stock into 1 mL of cell media.[1] The solution turns cloudy. Cause: The rapid change in polarity forces the hydrophobic this compound molecules to aggregate before they can disperse.

Strategy A: The Intermediate Dilution (Step-Down Method)

Instead of a 1:1000 jump (DMSO -> Water), use an intermediate solvent bridge.[1]

  • Stock: 10 mM this compound in DMSO.

  • Intermediate: Dilute 1:10 into PEG-400 or Ethanol (Result: 1 mM).

  • Final: Dilute the Intermediate 1:100 into the assay buffer.

    • Result: The gradual polarity shift reduces the kinetic shock, preventing immediate nucleation of crystals.

Strategy B: pH Modification (The Protonation Trick)

This compound contains a basic nitrogen (N6 position) on the ergoline ring.

  • Mechanism: At neutral pH (7.4), the molecule is largely uncharged and hydrophobic. Lowering the pH below its pKa (typically ~7-8 for ergolines) protonates this nitrogen, creating a cationic species that is far more water-soluble.[1]

  • Protocol: Use a buffer containing Tartaric Acid or Maleic Acid (equimolar to this compound) during the dilution step.[1] This mimics pharmaceutical salt formulations (e.g., Ergotamine Tartrate).[1]

Data: Solubility Limits & Recommendations
Solvent SystemSolubility LimitRisk LevelRecommended Use
Water (pH 7) < 0.1 mg/mLHigh Do not use for stock.[1]
DMSO ~20 mg/mLLowPrimary stock solution.[1]
Ethanol ~5-10 mg/mLModerateIntermediate dilution; evaporation risk.[1]
0.1M Tartaric Acid (aq) ~1-5 mg/mLLowAqueous vehicle for in vivo injection.[1]
PBS + 0.1% DMSO Variable*HighProne to precipitation >10 µM.[1]

Advanced Formulation: In Vivo & High Concentration[1]

For animal studies requiring higher doses (where DMSO volume is limited by toxicity), you must use a carrier system.[1]

Cyclodextrin Complexation

2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a toroidal "bucket" around the lipophilic this compound molecule, shielding it from water while keeping it in solution.[1]

Protocol:

  • Prepare 20% (w/v) HP-β-CD in sterile water or saline.[1]

  • Add this compound powder directly to this vehicle (or evaporate a specific volume of ethanol stock into a thin film, then add the vehicle).

  • Sonicate for 20–40 minutes at room temperature.

  • Filter sterilize (0.22 µm PVDF).[1] Note: Nylon filters may bind alkaloids; use PVDF or PES.[1]

Visualization: Solubility Decision Logic

SolubilityLogic Problem Experimental Goal? InVitro In Vitro / Cell Culture (Low Conc < 10µM) Problem->InVitro InVivo In Vivo / Animal Study (High Conc > 1 mg/kg) Problem->InVivo DMSO Standard DMSO Stock (Keep final DMSO < 0.5%) InVitro->DMSO Salt Acidify Vehicle (Use Tartaric/Maleic Acid) InVivo->Salt Alternative CD Cyclodextrin Carrier (20% HP-β-CD) InVivo->CD Preferred Crash Precipitation Observed? DMSO->Crash Crash->Salt Yes

Figure 2: Decision matrix for selecting the correct solubilization strategy based on experimental concentration requirements.

Frequently Asked Questions (FAQs)

Q: My this compound solution turned brown. Is it still good? A: Likely not. Ergot alkaloids are highly susceptible to oxidation and photo-degradation, often forming "lumithis compound" or oxidation products upon light exposure [1].[1][3] If the solution has darkened, the effective concentration is unknown, and toxic byproducts may be present. Discard and prepare fresh stock in amber glass.

Q: Can I store the aqueous dilution for later use? A: No. Aqueous solutions of this compound are chemically unstable due to hydrolysis and epimerization at the C8 position [2]. Always prepare aqueous dilutions immediately before use (extemporaneous preparation).[1]

Q: Why do you recommend Tartaric Acid specifically? A: Tartaric acid is a dicarboxylic acid that forms stable, water-soluble salts with the basic nitrogen of the ergoline ring.[1] This is the industry standard for stabilizing ergot alkaloids (e.g., Ergotamine Tartrate) in pharmaceutical formulations [3].

Q: I am seeing high background toxicity in my control wells. Why? A: Check your DMSO concentration. While this compound requires DMSO, many cell lines are sensitive to DMSO concentrations >0.1%.[1] Ensure your "Vehicle Control" contains the exact same % of DMSO as your experimental wells to normalize this baseline toxicity.

References

  • Komarova, E. L., & Tolkachev, O. N. (2001).[1] Chemistry of the Ergot Alkaloids (Review). Pharmaceutical Chemistry Journal. (General reference on Ergot stability/epimerization).

  • PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Schardl, C. L., et al. (2006).[1] Ergot Alkaloids – Biology and Molecular Biology. The Alkaloids: Chemistry and Biology. (Reference for biosynthetic origin and solubility properties).

Sources

Technical Support Center: Managing Lysergol Epimerization in Solutions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for managing lysergol and its epimers. This resource is designed to provide in-depth guidance and troubleshooting for common challenges encountered when working with this compound solutions. As Senior Application Scientists, we understand that maintaining the stereochemical integrity of your compounds is paramount for accurate and reproducible results. This guide moves beyond simple protocols to explain the underlying chemical principles governing this compound stability, empowering you to make informed decisions in your experimental design.

Understanding this compound and its Epimerization

This compound is a tetracyclic ergoline alkaloid. A critical feature of its structure is the chiral center at the C-8 position. Epimerization is a chemical process where the configuration of only one of several chiral centers in a molecule is inverted. In the case of this compound, this leads to the formation of its diastereomer, isothis compound.

This seemingly small change can have significant implications for biological activity and analytical characterization. The interconversion between this compound and its epimer is influenced by several factors, making it a crucial parameter to control during research and development.[1]

The Mechanism of Epimerization

The epimerization at the C-8 position of ergoline alkaloids like this compound is a well-documented phenomenon.[1][2] The process is often catalyzed by acidic or basic conditions and can be influenced by temperature and the solvent system used.[2][3] The generally accepted mechanism involves the formation of an achiral intermediate through a retro-Michael fragmentation, which can then re-cyclize to form either epimer.[2]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions our team receives regarding the handling and stability of this compound solutions.

Q1: What are the primary factors that induce the epimerization of this compound in solution?

A1: The main drivers for the conversion between this compound and its epimers are pH, temperature, solvent, and light.[1][3][4]

  • pH: this compound is particularly susceptible to degradation under neutral and alkaline hydrolytic conditions.[5] Both acidic and basic conditions can catalyze epimerization.[1][5] Alkaline mobile phases are often preferred in chromatography to maintain the stability of both epimers.[6][7]

  • Temperature: Elevated temperatures accelerate the rate of epimerization.[8] Even at room temperature, changes in the total ergot concentration can be observed over time.

  • Solvents: The choice of solvent can significantly impact stability. Protic solvents, especially in combination with heat, can promote the conversion to the S-form (the "iso" epimer).[3]

  • Light: Photolytic degradation can occur, so it is crucial to protect this compound solutions from light.[5][9]

Q2: What are the recommended storage conditions for this compound stock solutions to minimize epimerization?

A2: To ensure the long-term stability of this compound, proper storage is critical.

  • Temperature: Store stock solutions at -20°C or -80°C.[9]

  • Light: Always store solutions in amber vials or wrapped in aluminum foil to protect them from light.[9]

  • Atmosphere: For maximum stability, consider storing solutions under an inert gas like nitrogen or argon to minimize oxidative degradation.[9]

  • Container: Use original, securely sealed containers and protect them from physical damage.[10]

  • Aliquoting: It is best practice to aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[9]

ParameterRecommended ConditionRationale
Temperature -20°C to -80°CSlows down the rate of epimerization and degradation.
Light Protected from light (amber vials, foil)Prevents photodegradation.[5][9]
Atmosphere Inert gas (Nitrogen, Argon)Minimizes oxidative degradation.[9]
pH of Solvent Slightly acidic for dissolution, but consider applicationBalances solubility and stability. Neutral to alkaline conditions can promote epimerization.[5]
Container Tightly sealed, appropriate materialPrevents solvent evaporation and contamination.[10][11]

Q3: How can I analytically separate and quantify this compound and its epimers?

A3: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS/MS) are the gold standard methods for this purpose.[12][13]

  • Column: A C18 column is commonly used for separation.[4][7][13]

  • Mobile Phase: A mobile phase consisting of an ammonium acetate buffer and acetonitrile in a gradient mode is effective.[5] Alkaline mobile phases are often preferred to improve separation and maintain the stability of the epimers during analysis.[6]

  • Detection: UV detection at around 250 nm is suitable.[5] Tandem mass spectrometry provides higher sensitivity and specificity.[12]

Q4: Can I use heat to sterilize my this compound solutions?

A4: No. Heating this compound solutions is not recommended as it will likely lead to significant degradation and epimerization. If sterility is required, solutions should be filter-sterilized using a 0.22 µm filter.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during experiments with this compound.

Problem 1: Inconsistent or non-reproducible biological assay results.
  • Potential Cause: Epimerization of this compound in your experimental solutions. The different epimers can have varied biological activities.[1]

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Analyze your stock solution using a validated HPLC or UHPLC-MS/MS method to determine the ratio of this compound to its epimer.

    • Prepare Fresh Solutions: Always prepare fresh working solutions from a properly stored, quality-controlled stock solution for each experiment.[9]

    • Control Experimental Conditions:

      • Maintain a consistent pH for your buffers, ideally in a range that minimizes epimerization for your specific application.[5][9]

      • Perform experiments at a controlled, low temperature whenever possible.

      • Protect all solutions from light throughout the experiment.[9]

    • Run a Time-Course Stability Study: In your experimental buffer, analyze the epimeric ratio at different time points (e.g., 0, 1, 4, and 24 hours) to understand the rate of interconversion under your specific assay conditions.

Problem 2: Appearance of unknown peaks in my chromatogram during analysis.
  • Potential Cause: Degradation of this compound into other byproducts besides its primary epimer.

  • Troubleshooting Steps:

    • Review Handling Procedures: Ensure that all handling of this compound, both in solid and solution form, is done in a well-ventilated area, avoiding contact with incompatible materials.[10]

    • Check Solvent Purity: Use high-purity, degassed solvents to minimize oxidative degradation.[9]

    • Investigate Photodegradation: If solutions were exposed to light, this could be the cause. Repeat the experiment with stringent light protection.[5][9]

    • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain mass information on the unknown peaks, which can help in their identification.

Problem 3: Difficulty in achieving baseline separation of this compound and its epimer.
  • Potential Cause: Suboptimal chromatographic conditions.

  • Troubleshooting Steps:

    • Optimize Mobile Phase:

      • Adjust the pH of the mobile phase. Alkaline conditions often improve the separation of ergot alkaloid epimers.[6][7]

      • Modify the gradient slope. A shallower gradient can often improve the resolution of closely eluting peaks.

    • Change Column: If optimization of the mobile phase is insufficient, consider a different C18 column from another manufacturer or a column with a different stationary phase chemistry.

    • Lower Temperature: Running the chromatography at a lower temperature can sometimes improve peak shape and resolution.

Experimental Workflow and Visualization

Workflow for Assessing this compound Stability in a New Buffer System

This workflow outlines the steps to proactively assess the stability of this compound in a new experimental buffer.

Lysergol_Stability_Workflow cluster_prep Preparation cluster_analysis Time-Point Analysis cluster_eval Evaluation start Prepare fresh this compound stock solution in appropriate solvent dilute Dilute stock into buffer to final concentration start->dilute prep_buffer Prepare new experimental buffer prep_buffer->dilute t0 T=0: Immediately analyze sample via HPLC/UHPLC-MS/MS dilute->t0 incubate Incubate solution under experimental conditions (Temp, Light) t0->incubate tx T=X hours: Analyze sample at defined intervals incubate->tx e.g., 1h, 4h, 24h quantify Quantify this compound and Epimer peak areas tx->quantify calculate Calculate Epimer Ratio and % Degradation quantify->calculate decision Buffer suitable for experiment? calculate->decision proceed Proceed with Experiment decision->proceed Yes modify Modify Buffer or Experimental Conditions decision->modify No

Caption: Workflow for this compound Stability Testing.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting unexpected results.

Troubleshooting_this compound cluster_solution Solution Preparation & Handling cluster_analytical Analytical Method start Inconsistent Results or Unexpected Chromatographic Peaks check_storage 1. Review Storage Conditions of Stock Solution (Temp, Light, Age) start->check_storage check_prep 2. Were fresh solutions used? Were they protected from light? check_storage->check_prep OK outcome_storage Action: Re-qualify stock solution. If compromised, use new batch. check_storage->outcome_storage Issue Found check_ph 3. Was the pH of the buffer consistent? check_prep->check_ph Yes outcome_prep Action: Repeat experiment with freshly prepared, light-protected solutions. check_prep->outcome_prep No check_hplc 4. Is the HPLC/UHPLC method validated for epimer separation? check_ph->check_hplc Yes outcome_ph Action: Measure and adjust pH. Consider buffer stability. check_ph->outcome_ph No check_contamination 5. Could there be system or solvent contamination? check_hplc->check_contamination Yes outcome_hplc Action: Re-optimize chromatographic method (gradient, pH). check_hplc->outcome_hplc No outcome_contam Action: Flush system. Use fresh, high-purity solvents. check_contamination->outcome_contam Possible end end check_contamination->end All Checks OK. Consider other experimental variables.

Caption: Decision Tree for Troubleshooting this compound Experiments.

By understanding the factors that influence this compound epimerization and implementing rigorous control and analytical measures, researchers can ensure the integrity of their results and the quality of their data.

References
  • Forced degradation and PH stability studies of this compound: An ergolic alkaloid by stability indicating RP HPLC-UV method. ResearchGate.[Link]

  • This compound - Szabo-Scandic. Szabo-Scandic.[Link]

  • Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid. National Institutes of Health.[Link]

  • Epimerization Studies of LSD Using 1H Nuclear Magnetic Resonance (NMR) Spectroscopy. ResearchGate.[Link]

  • Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard. MDPI.[Link]

  • Analysis of Ergot Alkaloids. National Institutes of Health.[Link]

  • Development and validation of a new LC-MS/MS method for the simultaneous determination of six major ergot alkaloids and their corresponding epimers. Application to some food and feed commodities. ResearchGate.[Link]

  • Innovative Detection and Mitigation of Ergot Alkaloids in Cereals: Advancing Food Safety. MDPI.[Link]

  • Determination of the Main Ergot Alkaloids and Their Epimers in Oat-Based Functional Foods by Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry. MDPI.[Link]

  • Stability and epimerisation behaviour of ergot alkaloids in various solvents. ResearchGate.[Link]

  • Best Practices for Handling and Storing Solvents. Post Apple Scientific.[Link]

  • The Chemistry of Peptide Ergot Alkaloids. Part 1. Classification and Chemistry of Ergot Peptides. ResearchGate.[Link]

Sources

Technical Support Center: Forced Degradation Studies of Lysergol for Stability-Indicating Methods

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for forced degradation studies of lysergol. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with developing and validating robust, stability-indicating analytical methods for this important ergoline alkaloid. As a Senior Application Scientist, my goal is to provide not just protocols, but the rationale behind them, empowering you to troubleshoot effectively and ensure the scientific integrity of your results.

Forced degradation, or stress testing, is a cornerstone of pharmaceutical development.[1][2][3] It allows us to proactively identify potential degradation products, understand the intrinsic stability of a molecule, and, most critically, develop an analytical method that can separate and quantify the active pharmaceutical ingredient (API) from anything it might degrade into over its shelf life.[1][4] This guide will walk you through the specific challenges and considerations for this compound.

Section 1: Understanding this compound's Stability Profile (FAQs)

This section addresses the most common initial questions regarding the chemical behavior of this compound under stress conditions.

Q: What are the primary degradation pathways for this compound?

A: Based on its ergoline structure, this compound is susceptible to several degradation pathways. The most significant are:

  • Isomerization: The conversion of this compound to its diastereomer, isothis compound, is a primary concern. This occurs at the C-8 position and is often catalyzed by acidic or basic conditions.[5][6]

  • Hydrolysis: While this compound itself doesn't have a readily hydrolyzable group like an ester or amide, the term is broadly used for reactions in aqueous acidic or basic solutions. Degradation under these conditions is significant.[7]

  • Photodegradation: The conjugated indole ring system in this compound makes it susceptible to degradation upon exposure to light.[8] Photolytic reactions can be complex, involving photo-oxidation or isomerization.[8][9]

Q: Is this compound sensitive to oxidation and heat?

A: Published studies suggest that this compound is relatively stable under oxidative and thermal stress conditions compared to hydrolytic and photolytic stress.[7] However, this should always be confirmed experimentally for your specific drug substance and product matrix, as trace impurities or excipients could catalyze these degradation pathways.

Q: What is isothis compound and why is its separation from this compound critical?

A: Isothis compound is the C-8 epimer of this compound. Epimerization is a common reaction for ergot alkaloids in solution.[5][6] Since isothis compound is a stereoisomer with a different three-dimensional structure, it will likely have a different pharmacological and toxicological profile. Therefore, a stability-indicating method must be able to separate this compound from isothis compound to ensure that the reported potency of the drug is accurate and that the formation of this key related substance is monitored.

Section 2: Designing a Robust Forced Degradation Study for this compound

A well-designed study is the foundation of a reliable stability-indicating method. The goal is to achieve relevant degradation, typically in the range of 5-20%, without completely destroying the molecule.[10][11] Over-stressing can lead to secondary or tertiary degradants that are not relevant to the actual stability profile.[1]

Experimental Workflow

The following diagram outlines a systematic approach to conducting a forced degradation study for this compound.

Forced_Degradation_Workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Conditions cluster_analysis Phase 3: Analysis & Evaluation API This compound API Batch Prep_Solutions Prepare Stock Solutions (e.g., in Methanol/Water) API->Prep_Solutions Acid Acid Hydrolysis (e.g., 0.1M HCl) Prep_Solutions->Acid Expose Aliquots Base Base Hydrolysis (e.g., 0.1M NaOH) Prep_Solutions->Base Expose Aliquots Oxidation Oxidation (e.g., 3% H₂O₂) Prep_Solutions->Oxidation Expose Aliquots Thermal Thermal Stress (e.g., 80°C) Prep_Solutions->Thermal Expose Aliquots Photo Photolytic Stress (ICH Q1B Conditions) Prep_Solutions->Photo Expose Aliquots HPLC HPLC/UPLC-UV Analysis Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples Peak_Purity Peak Purity Assessment (PDA Detector) HPLC->Peak_Purity LCMS LC-MS/MS for Degradant ID HPLC->LCMS Mass_Balance Mass Balance Calculation Peak_Purity->Mass_Balance Method_Validation Stability-Indicating Method Validation Mass_Balance->Method_Validation caption Workflow for this compound Forced Degradation Study Degradation_Pathways This compound This compound Isothis compound Isothis compound (C-8 Epimer) This compound->Isothis compound Acid / Base Heat / Light Oxidized Oxidized Products (e.g., N-oxides, aldehydes) This compound->Oxidized Strong Oxidants (e.g., H₂O₂) Photo_Products Photodegradation Products (Complex Mixture) This compound->Photo_Products UV/Vis Light (ICH Q1B) Isothis compound->this compound Reversible Epimerization caption Potential Degradation Pathways of this compound

Sources

Technical Support Guide: Lysergol Experimental Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for the Ergoline Research Support Center . It bypasses standard generic templates to address the specific pharmacological challenges of Lysergol (9,10-didehydro-6-methylergoline-8β-methanol).

Doc ID: ERG-LYS-004 | Version: 2.1 | Status: Validated

Introduction: The Signal-to-Noise Challenge

This compound is a structural analogue of lysergic acid diethylamide (LSD) and a minor ergot alkaloid. While it shares the tetracyclic ergoline scaffold, its pharmacological profile is distinct: it acts as a partial agonist at 5-HT


 and 5-HT

receptors and possesses significant affinity for adrenergic (

) and dopamine (

) receptors.

The Core Problem: In rodent models, this compound's "noise" (peripheral vasoconstriction, motor stereotypy, and emesis) often masks its "signal" (therapeutic efficacy or specific receptor modulation). This guide provides self-validating protocols to unmask your data.

Module 1: Formulation & Solubility (The Root Cause of Toxicity)

Issue: "My dose-response curves are erratic, and some animals show acute toxicity while others show no effect."

Diagnosis: Precipitation in vivo. this compound is a weak base with poor aqueous solubility at neutral pH. If injected in a high-DMSO bolus that hits the aqueous bloodstream, it precipitates, causing micro-embolisms (toxicity) or depot formation (loss of efficacy).

Protocol: The "Acid-Lock" Vehicle System

Do not rely solely on DMSO. You must maintain ionization to keep this compound in solution.

Reagents:

  • This compound (Crystalline solid, store at -20°C, protect from light).[1]

  • L-Tartaric Acid or Ascorbic Acid.

  • Sterile Saline (0.9%).

Step-by-Step Workflow:

  • Weighing: Weigh this compound under low-light conditions (ergolines are photosensitive).

  • Stock Solution (Non-Aqueous): Dissolve this compound in 100% DMSO to a concentration 10x higher than your final target.

  • Vehicle Preparation: Prepare a 0.1M Tartaric Acid solution in saline.

  • Integration: Slowly add the DMSO stock to the Tartaric Acid vehicle with continuous vortexing.

    • Target pH: 5.0 – 5.5. (this compound is stable here; neutral pH risks precipitation).

    • Final DMSO concentration: Must be

      
       5% for IV/IP; 
      
      
      
      10% for SC.
Visualization: Solubility Decision Logic

SolubilityLogic Start Start Formulation Solvent Dissolve in 100% DMSO (Stock) Start->Solvent Check Check Target Route Solvent->Check IV_IP IV / IP Route Check->IV_IP Systemic Oral Oral Gavage Check->Oral Enteric Dilution1 Dilute 1:20 in Acidified Saline (pH 5) IV_IP->Dilution1 Avoid Precipitation Dilution2 Suspend in 1% Tween-80 + 0.5% Methylcellulose Oral->Dilution2 Maximize Absorption Final1 Clear Solution (Ready for Injection) Dilution1->Final1 Final2 Homogeneous Suspension (Shake before use) Dilution2->Final2

Caption: Figure 1. Decision matrix for this compound vehicle selection based on administration route to prevent bioavailability variance.

Module 2: Minimizing Peripheral Vasoconstriction

Issue: "Animals are developing tail necrosis or showing hypertensive spikes."

Mechanistic Causality: this compound activates vascular


-adrenergic and 5-HT

receptors. In rodents (rats especially), this causes profound vasoconstriction in extremities (tail, ears), leading to ischemia and gangrene in chronic studies.
Troubleshooting Strategy
Experimental GoalMitigation StrategyRationale
CNS Research (Anxiety, Hallucinations)Pre-treat with Prazosin (0.5 mg/kg) Prazosin is a peripheral

antagonist. It blocks the vascular side effects without significantly altering central 5-HT

signaling (unlike Ketanserin).
Antimicrobial Research Full Blockade Cocktail If the CNS is not the target, use Ketanserin + Prazosin to block all host receptor noise.
Hemodynamic Research Dose Fractionation Split the daily dose into BID or TID injections to lower peak plasma concentration (

) while maintaining area under the curve (

).
Self-Validating Check: The Tail Temperature Test

Before starting a chronic study, validate your mitigation strategy:

  • Measure baseline tail temperature using an infrared thermometer.

  • Administer this compound.[2]

  • Measure tail temp at T+30 min.

    • Pass: Temp drop < 2°C.

    • Fail: Temp drop > 4°C (Indicates severe vasoconstriction; adjust antagonist dose).

Module 3: Distinguishing "Trip" from Toxicity

Issue: "The rats are displaying head twitches and backward locomotion. Is this a seizure?"

Clarification: This is likely the Head Twitch Response (HTR) , a behavioral proxy for 5-HT


 activation (hallucinogenic potential). It is distinct from seizure activity.
Differential Diagnosis Table
ObservationMechanismInterpretationAction Required
Head Twitch Response (HTR) Paroxysmal rotation of head/neck.5-HT

Agonism (Psychedelic effect).[3]
Expected. Do not euthanize. If unwanted, use 5-HT

antagonist (MDL-100907).
Wet Dog Shakes (WDS) Whole-body shudder.5-HT

/ 5-HT

Agonism.
Expected. Monitor frequency.
Straub Tail Rigid, erect tail.5-HT / Opioid interaction.Monitor. Harmless, but indicates high CNS penetration.
Tonic-Clonic Convulsions Loss of posture, limb paddling.Glutamate/GABA imbalance (Toxicity).CRITICAL. Euthanize immediately. Dose is too high.
Pathway Visualization: Receptor Selectivity

ReceptorPathways This compound This compound HT2A 5-HT2A Receptor (CNS Cortex) This compound->HT2A Partial Agonist Alpha1 Alpha-1 Adrenergic (Peripheral Vessels) This compound->Alpha1 Agonist (Off-Target) HT1A 5-HT1A Receptor (Presynaptic) This compound->HT1A Agonist Hallucination Head Twitch / Psychotropic Effect HT2A->Hallucination Necrosis Vasoconstriction / Tail Necrosis Alpha1->Necrosis Therapeutic Anxiolysis / Therapeutic Signal HT1A->Therapeutic

Caption: Figure 2. Pharmacological divergence of this compound. Red paths indicate toxicity/side effects; Green paths indicate potential therapeutic mechanisms.

References

  • Nichols, D. E. (2016).[4] Psychedelics. Pharmacological Reviews, 68(2), 264-355. [Link]

    • Context: Authoritative review on the structure-activity relationships of ergolines, establishing the 5-HT2A mechanism for HTR and general ergot pharmacology.
  • Pertz, H., & Eich, E. (1999). Ergot alkaloids and their derivatives as ligands for serotoninergic, dopaminergic, and adrenergic receptors.[4][5][6] In: Ergot, The Genus Claviceps, 411-440. [Link]

    • Context: Defines the receptor affinity profile of this compound, specifically its adrenergic activity responsible for vasoconstriction.
  • Halberstadt, A. L., & Geyer, M. A. (2011). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology, 61(3), 364-381. [Link]

    • Context: Validates the Head Twitch Response (HTR)
  • Schöning, C., et al. (2001).[6] Vasoconstriction induced by ergot alkaloids is mediated by 5-HT1B receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 363, 458–463. [Link]

    • Context: Supports the mechanism of vascular toxicity and the need for specific antagonists to prevent necrosis.

Sources

Technical Support Center: Protocol Refinement for Consistent Lysergol Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Lysergol is an ergoline alkaloid found in various fungi and plants, recognized for its diverse biological activities, including interactions with serotonin receptors.[1] As a research compound, it serves as a valuable tool in neuroscience and pharmacology. However, its experimental utility is often hampered by inconsistent results. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource to troubleshoot common issues and refine protocols, ensuring the generation of reliable and reproducible data.

This support center is structured to address challenges from the ground up, starting with the integrity of the compound itself and moving through assay optimization to data interpretation. Our goal is to empower you with the causal understanding behind each protocol step, creating a self-validating system for your experiments.

Section 1: Compound Integrity & Handling FAQs

The most frequent source of experimental variability begins before any cells are treated. The quality, storage, and handling of your this compound compound are paramount.

Q1: How can I be sure my this compound powder is of sufficient purity and identity?

A1: Verification is a critical first step. While supplier Certificates of Analysis (CofA) provide initial data, in-house confirmation is a best practice for ensuring reproducibility.

  • Identity Confirmation: Use techniques like High-Resolution Mass Spectrometry (HRMS) to confirm the molecular weight (254.33 g/mol for this compound) and Nuclear Magnetic Resonance (NMR) to verify its chemical structure.[2][3]

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity.[4] A purity level of ≥98% is recommended for most cell-based assays to avoid confounding effects from impurities.[3][5]

  • What to Look For: On an HPLC chromatogram, a single, sharp peak is desired. Any additional peaks represent impurities that could have their own biological activity. A validated HPLC method can quantify the percentage of this compound relative to these impurities.[4][6]

Q2: What are the definitive storage conditions for this compound powder and stock solutions to prevent degradation?

A2: this compound's stability is sensitive to temperature, light, and moisture. Improper storage is a common cause of decreased potency over time.

FormStorage TemperatureConditionsShelf LifeRationale
Powder -20°CDry, protected from light, in a tightly sealed container.[2][5][7]≥2-4 years[3][5][7]Low temperature and darkness slow down oxidative and photo-induced degradation. A tight seal prevents moisture absorption.
Stock Solution (in DMSO) -80°CIn small, single-use aliquots, protected from light.[7][8]Up to 1 year[7]Cryogenic temperatures halt nearly all chemical degradation. Aliquoting prevents multiple freeze-thaw cycles, which can cause the compound to precipitate out of solution and degrade.[8]
Q3: What is the best solvent for this compound, and how should I prepare my stock solutions?

A3: this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) at concentrations up to approximately 10-20 mg/mL.[3][7] DMSO is the most common choice for cell-based assays.

  • Solvent Choice: Always use anhydrous, molecular biology-grade DMSO to avoid introducing water, which can degrade the compound.

  • Preparation Protocol:

    • Weighing: Accurately weigh the this compound powder using a calibrated analytical balance. It's often easier to weigh a slightly different amount than your target and then calculate the exact concentration.[9]

    • Dissolving: Add the appropriate volume of DMSO to achieve your target concentration (e.g., 10 mM). Gentle vortexing or sonication may be required to fully dissolve the compound.[7][10] Visually inspect the solution against a light source to ensure no particulates remain.

    • Aliquoting: Immediately dispense the stock solution into small, single-use volumes in amber or foil-wrapped tubes and store at -80°C.[11]

Section 2: Bioassay Troubleshooting Guide

This compound primarily interacts with serotonin (5-HT) receptors, acting as an agonist at 5-HT1A, 5-HT2A, and 5-HT2C subtypes.[12][13] Therefore, troubleshooting often centers on G-protein coupled receptor (GPCR) assays.

Q4: My functional assay (e.g., cAMP or calcium flux) shows a very small signal window or high well-to-well variability. What should I check?

A4: A poor signal-to-background ratio is a classic issue in functional assays. The problem can lie with the cells, the reagents, or the protocol itself.

  • Cell Health & Density: Ensure your cells are healthy, in a logarithmic growth phase, and plated at a consistent density. Over-confluent or stressed cells will respond poorly.

  • Receptor Expression: Verify that your chosen cell line expresses a sufficient number of the target 5-HT receptor. Low receptor density will naturally lead to a weak signal. If necessary, use a cell line engineered to overexpress the receptor of interest.

  • Agonist Concentration: For antagonist experiments, you must stimulate the system with an agonist concentration that gives a robust but not maximal response (typically the EC80). This provides a large window for detecting inhibition.

  • DMSO Concentration: Keep the final concentration of DMSO in your assay wells below 0.5%, and ideally at or below 0.1%.[8][10] Higher concentrations can be toxic to cells and interfere with the assay. Remember to include a vehicle control (media + same final DMSO concentration) in every plate.[8]

  • Incubation Times: Optimize both the compound incubation time and the signal detection time. A time-course experiment is essential to determine the peak response.

Q5: I'm seeing inconsistent EC50/IC50 values for this compound across different experimental days. How can I improve reproducibility?

A5: Fluctuating potency values point to a lack of experimental control. Consistency is key.

  • Use a Reference Compound: Always include a known, stable agonist or antagonist for the target receptor on every plate. The potency of this reference compound should be consistent across experiments. If it's not, this indicates a systemic issue with the assay (e.g., reagent degradation, cell passage number effects).

  • Standardize Cell Passage Number: Use cells within a narrow passage number range. High-passage cells can exhibit altered receptor expression and signaling fidelity.

  • Reagent Quality: Ensure all media, sera, and buffers are from consistent lots. A new batch of serum, for example, can dramatically alter cell behavior.

  • Precise Pipetting: Inaccurate pipetting, especially during serial dilutions, is a major source of error. Use calibrated pipettes and proper technique. For serial dilutions, it is best practice to change tips for each dilution step.

  • Control Freeze-Thaw Cycles: As mentioned in Q2, use fresh aliquots of your this compound stock for each experiment to avoid degradation from repeated freeze-thaw cycles.[8]

Section 3: Core Experimental Protocols

These protocols provide a validated starting point. Remember to optimize parameters for your specific cell line and laboratory conditions.

Protocol 1: Preparation and QC of a 10 mM this compound Stock Solution

This protocol ensures the creation of a reliable, well-characterized compound stock.

  • Preparation: In a chemical fume hood, accurately weigh approximately 2.54 mg of this compound powder (FW = 254.33 g/mol ) into a sterile amber glass vial.

  • Calculation: Record the exact mass. Calculate the precise volume of anhydrous DMSO needed to achieve a 10 mM concentration.

    • Volume (L) = Mass (g) / (254.33 g/mol * 0.010 mol/L)

  • Dissolution: Add the calculated volume of DMSO. Cap the vial and vortex until the solid is completely dissolved. A brief sonication in a water bath may assist dissolution.[10]

  • Aliquoting & Storage: Dispense 5-10 µL aliquots into sterile, light-protected microcentrifuge tubes. Store immediately at -80°C.

  • Quality Control (Optional but Recommended): Before extensive use, dilute a fresh aliquot and confirm its concentration and purity via an analytical method like HPLC-UV, comparing the result to your initial analysis.

Protocol 2: General 5-HT Receptor Functional Assay (cAMP Inhibition via Gαi)

This protocol outlines a typical workflow for measuring this compound's agonistic effect on a Gαi-coupled receptor (e.g., 5-HT1A), which leads to an inhibition of cAMP production.

  • Cell Plating: Plate HEK293 cells (or other suitable host) stably expressing the 5-HT receptor of interest into a 96-well plate at a pre-optimized density. Incubate for 24 hours.

  • Compound Preparation: Perform a serial dilution of your 10 mM this compound stock in assay buffer. Also prepare a positive control (known agonist) and a vehicle control (DMSO).

  • Cell Stimulation:

    • Aspirate the culture medium from the cells.

    • Add 50 µL of your this compound dilutions or controls to the wells.

    • Immediately add 25 µL of a pre-warmed solution of Forskolin (an adenylyl cyclase activator) to all wells to stimulate cAMP production. The final Forskolin concentration should be at its EC80 to create a large signal window.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes (this must be optimized).

  • Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the cAMP signal against the logarithm of this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.

Section 4: Visualized Workflows & Pathways

Experimental Workflow for Consistent Bioactivity

The following diagram outlines a self-validating workflow from compound receipt to final data analysis.

G cluster_0 Phase 1: Compound Validation cluster_1 Phase 2: Assay Execution cluster_2 Phase 3: Data Analysis & Validation A Receive this compound Powder B Verify Identity & Purity (HPLC, MS, NMR) A->B C Prepare & Aliquot 10 mM Stock in DMSO B->C Purity ≥98% D Store Powder @ -20°C Store Aliquots @ -80°C C->D E Thaw ONE Stock Aliquot D->E F Prepare Serial Dilutions (Include Reference Compound & Vehicle) E->F G Perform Cell-Based Assay (e.g., cAMP, Ca2+ Flux) F->G H Acquire Raw Data G->H I Normalize Data to Controls H->I J Generate Dose-Response Curve (Calculate EC50/IC50) I->J K Validate Assay Performance (Check Z', Ref. Cmpd EC50) J->K L Accept or Reject Data K->L Is Ref. EC50 within range?

Caption: A validated workflow ensures compound quality and assay consistency.
Hypothetical this compound Signaling at a 5-HT1A Receptor

This diagram illustrates the mechanism of action for this compound at a Gαi-coupled serotonin receptor.

G This compound This compound Receptor 5-HT1A Receptor (GPCR) This compound->Receptor Binds & Activates G_protein Gαi/βγ Complex Receptor->G_protein Activates G_alpha Gαi-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase (AC) G_alpha->AC INHIBITS cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC Response Decreased Cellular Response (e.g., Neuronal Inhibition) cAMP->Response Leads to

Caption: this compound agonism at 5-HT1A inhibits adenylyl cyclase via Gαi.

References

  • Vertex AI Search. (n.d.). This compound High Purity Alkaloid for Medicinal and Research Use at Best Price.
  • ChemicalBook. (2023, November 21). This compound: activities, applications and toxicity.
  • Chemical Information. (2023, December 7). Delving into the Mind-Altering Wonders of this compound's Pharmacological Realm.
  • TargetMol. (n.d.). This compound | Antibacterial.
  • Szabo-Scandic. (n.d.). This compound.
  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions.
  • Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 476-484. Retrieved February 22, 2026, from [Link]

  • Smolecule. (2023, August 15). Buy this compound | 602-85-7 | >98%.
  • Cayman Chemical. (2023, July 24). PRODUCT INFORMATION - this compound.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • Cayman Chemical. (n.d.). This compound (CAS 602-85-7).
  • Wikipedia. (n.d.). This compound. Retrieved February 22, 2026, from [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
  • Smolecule. (n.d.). Troubleshooting Guide: Stock Solution Preparation.
  • Maurya, A., et al. (2012). Quantitative determination of bioactive alkaloids this compound and chanoclavine in Ipomoea muricata by reversed-phase high-performance liquid chromatography. Biomedical Chromatography, 26(9), 1149-1154. Retrieved February 22, 2026, from [Link]

Sources

Validation & Comparative

Comparative Analysis of Lysergol and Isolysergol Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Switch

In the development of ergoline-based therapeutics, the stereochemistry at the C8 position is the single most critical determinant of functional bioactivity. This guide compares Lysergol (8


-hydroxymethyl-9,10-didehydroergoline) and its epimer Isothis compound  (8

-hydroxymethyl).

The Core Distinction:

  • This compound (8

    
    ):  Possesses the "R" configuration at C8. It functions as a potent partial agonist at 5-HT
    
    
    
    and 5-HT
    
    
    receptors, exhibiting a pharmacological profile similar to psilocin but with reduced hallucinogenic potential compared to LSD.
  • Isothis compound (8

    
    ):  Possesses the "S" configuration. Historically dismissed as biologically inert, modern high-sensitivity screening reveals it retains high binding affinity  (
    
    
    
    ) for serotonergic targets but lacks the intrinsic efficacy (
    
    
    ) required for receptor activation. It effectively acts as a "silent binder" or antagonist in many assays.

Structural & Stereochemical Basis

The bioactivity difference arises from the orientation of the hydroxymethyl group at Carbon-8 of the D-ring.

  • This compound (8

    
    ):  The substituent is equatorial (pseudo-equatorial), extending away from the indole plane. This allows the basic nitrogen (N6) to engage the conserved Aspartate residue (Asp3.32) in the receptor while the C8-group interacts with the receptor's complementary loop regions (EL2), triggering the conformational change necessary for G-protein coupling.
    
  • Isothis compound (8

    
    ):  The substituent is axial. While the ergoline core still fits the orthosteric binding pocket (explaining the high affinity), the axial projection creates steric clash with the receptor's activation toggle switches, preventing the helical shift required for signaling.
    
Visualization: Stereochemical Impact on Receptor Fit

G cluster_0 Chemical State cluster_1 Receptor Interaction (5-HT2A) This compound This compound (8β) Equatorial Substituent Binding Orthosteric Binding (Asp3.32 Interaction) This compound->Binding High Affinity Isothis compound Isothis compound (8α) Axial Substituent Isothis compound->Binding High Affinity Activation Receptor Activation (G-Protein Coupling) Binding->Activation 8β Orientation Permits Conf. Change Blockade Steric Clash (No Activation) Binding->Blockade 8α Orientation Prevents Conf. Change

Figure 1: The stereochemical orientation at C8 determines whether the ligand activates the receptor or merely occupies the binding site.

Comparative Pharmacology & Data Analysis

Recent studies, particularly by Wipf et al., have revised the "inactive" status of isothis compound. It is not a non-binder; it is a non-activator.

Table 1: Physicochemical and Pharmacological Comparison
FeatureThis compound (8

)
Isothis compound (8

)
Comparison Notes
Stereochemistry 8

(R-configuration)
8

(S-configuration)
Spontaneous epimerization occurs in acidic solutions.
5-HT

Affinity (

)
High (< 50 nM)High (< 100 nM)Both bind tightly to the receptor pocket.
5-HT

Function
Partial AgonistAntagonist / Very Weak AgonistCritical Differentiator.
5-HT

Affinity
HighHighIsothis compound retains affinity here.
5-HT

Activity
Low/NegligibleNegligibleBoth have a better safety profile (valvulopathy) than ergotamine.
Solubility Moderate (MeOH, EtOH)Lower (MeOH, EtOH)Isothis compound often precipitates first during extraction.
Toxicity Moderate (Vasoconstriction)Low (Lack of efficacy)This compound carries higher cardiovascular risk due to agonism.
Mechanistic Insight: The "Silent" Ligand

Isothis compound's high affinity but low efficacy makes it a potential competitive antagonist . In a mixed extract (e.g., Ipomoea seeds), the presence of isothis compound may actually blunt the psychoactive intensity of this compound by competing for the same receptor sites without triggering the downstream signaling cascade.

Experimental Protocols

To validate these differences, one must first ensure the purity of the isomers, as they interconvert.

Protocol A: Chiral Separation (HPLC)

Standard C18 columns often fail to resolve these epimers fully. A chiral or specialized stationary phase is required.[1]

  • Stationary Phase: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) or equivalent polysaccharide-based column.[1]

  • Mobile Phase: Acetonitrile : Methanol (50:50 v/v) + 0.1% Diethylamine (DEA). DEA is crucial to prevent peak tailing of the basic nitrogen.

  • Flow Rate: 0.5 mL/min (Isocratic).

  • Detection: UV at 254 nm (Indole chromophore) or Fluorescence (Ex 310 nm / Em 410 nm).

  • Retention Logic: The 8

    
     isomer (Isothis compound) typically elutes before the 8
    
    
    
    isomer (this compound) due to steric bulk preventing deep interaction with the chiral selector, though this must be empirically confirmed with standards.
Protocol B: Functional Efficacy Assay (GTP S)

Binding assays (


) cannot distinguish these compounds effectively. A functional assay is mandatory.
  • System: HEK293 cells expressing human 5-HT

    
     receptors.
    
  • Tracer: [

    
    S]GTP
    
    
    
    S (measures G-protein activation).
  • Procedure:

    • Incubate cell membranes with increasing concentrations (

      
       to 
      
      
      
      M) of this compound or Isothis compound.
    • Control: Use Serotonin (5-HT) to define 100% efficacy (

      
      ).[2]
      
    • Measurement: Count radioactivity bound to membranes.

  • Expected Result:

    • This compound: Dose-dependent increase in GTP binding (approx. 40-60% of 5-HT

      
      ).
      
    • Isothis compound: Minimal increase in GTP binding (<10% of 5-HT

      
      ), effectively a flat line near baseline.
      
Visualization: Experimental Workflow

Workflow cluster_analysis Parallel Analysis Sample Crude Alkaloid Extract HPLC Chiral HPLC Separation (Chiralcel OD-H) Sample->HPLC Binding Radioligand Binding (Ki Determination) HPLC->Binding Purified Fractions Functional [35S]GTPγS Assay (Efficacy Determination) HPLC->Functional Result_Lys This compound: High Ki + High Efficacy Binding->Result_Lys Indistinguishable Result_Iso Isothis compound: High Ki + Low Efficacy Binding->Result_Iso Indistinguishable Functional->Result_Lys Activation Functional->Result_Iso No Activation

Figure 2: The analytical workflow highlights that functional assays are required to distinguish the biological impact of the two isomers.

References

  • Wipf, P., et al. (2022).[3][4] A Short Synthesis of Ergot Alkaloids and Evaluation of the 5-HT 1/2 Receptor Selectivity of Lysergols and Isolysergols. ResearchGate. Link

  • Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A agonists. WIREs Membrane Transport and Signaling. Link

  • Tasker, S. Z., & Wipf, P. (2022). Synthesis of (+)-Lysergol and Its Analogues To Assess Serotonin Receptor Activity. Frontiers in Chemistry. Link

  • Japp, M., et al. (1987). The separation of lysergide (LSD) from related ergot alkaloids and its identification in forensic science casework samples. Journal of Forensic Sciences. Link

  • Maurya, A. (2014). Quantitative determination of bioactive alkaloids this compound and chanoclavine in Ipomoea muricata by reversed-phase high-performance liquid chromatography. Biomedical Chromatography. Link

Sources

Technical Guide: Validating Lysergol’s Pharmacodynamics at 5-HT Receptor Subtypes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Lysergol's Effect on Serotonin Receptor Subtypes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Silent" Ergoline

This compound (9,10-didehydro-6-methyl-ergoline-8


-methanol) presents a critical case study in functional selectivity. While structurally homologous to Lysergic Acid Diethylamide (LSD), this compound exhibits a distinct pharmacological profile that challenges simple "binding-equals-activity" assumptions.

Key Finding: Unlike LSD, which acts as a potent partial agonist at the 5-HT


 receptor (the primary driver of psychedelic effects), this compound retains high binding affinity for 5-HT

but exhibits negligible intrinsic efficacy . This guide validates why this compound is largely non-hallucinogenic despite its "psychedelic" ergoline scaffold, focusing on the decoupling of affinity (

) from efficacy (

).

Comparative Pharmacodynamics: this compound vs. Standards

The following data synthesizes binding affinities (


) and functional efficacy (

) to illustrate the divergence between this compound and reference standards.
Table 1: Receptor Binding & Functional Profile

Data aggregated from PDSP database and Yuan et al. (2017).

Compound5-HT

Affinity (

)
5-HT

Function
5-HT

Affinity (

)
5-HT

Function (

)
5-HT

Risk Profile
This compound ~1–10 nM Partial Agonist ~20–50 nM Antagonist / Very Weak Partial Agonist Low Agonism (Safety Signal)
LSD 1.1 nMAgonist0.3–1.0 nMPotent Partial AgonistAgonist (Valvulopathy Risk)
5-HT (Serotonin) 0.1 nMFull Agonist1.0 nMFull AgonistFull Agonist
Ergotamine <1.0 nMAgonist<1.0 nMPartial AgonistAgonist

Critical Insight: A standard radioligand binding screen would flag this compound as a "hit" for 5-HT


. However, without the functional validation described below, a researcher might erroneously classify it as a potent hallucinogen. The lack of 5-HT

efficacy combined with 5-HT

agonism explains its sedative-like, non-visual pharmacological profile.

Mechanistic Validation: The Signaling Pathway

To validate this compound's "silence" at 5-HT


, one must interrogate the G

-coupled pathway. LSD recruits both G

and

-arrestin2; this compound fails to significantly activate the G

cascade.
Diagram 1: 5-HT Signaling & Differential Activation

Caption: Differential signaling where LSD activates Gq/Calcium flux, while this compound binds but fails to trigger the cascade (Antagonism).

G LSD LSD (Agonist) Receptor 5-HT2A Receptor (GPCR) LSD->Receptor High Affinity Binding This compound This compound (Antagonist/Weak) This compound->Receptor High Affinity Binding Gq Gαq Protein Receptor->Gq Activation (LSD only) Receptor->Gq No Activation (this compound) PLC PLCβ Gq->PLC IP3 IP3 Production PLC->IP3 Calcium Ca2+ Release (Hallucinogenic Signal) IP3->Calcium

Experimental Protocols: Self-Validating Systems

To replicate these findings, you must move beyond simple binding. The following protocols are designed to be self-validating by including specific internal controls that confirm assay window integrity.

Protocol A: Radioligand Binding (Affinity)

Objective:[1] Determine if this compound physically occupies the receptor.

  • Membrane Preparation: Use HEK-293 cells stably expressing human 5-HT

    
    .
    
  • Radioligand Selection:

    • Use [

      
      H]-Ketanserin  (0.5–1.0 nM).
      
    • Why: Ketanserin is an antagonist. Using an agonist radioligand (like [

      
      H]-DOI) labels only the "high-affinity" G-protein coupled state. This compound (as a potential antagonist) is best competed against an antagonist radioligand to capture the full receptor population.
      
  • Incubation: 60 mins at 37°C in 50 mM Tris-HCl (pH 7.4).

  • Validation Step (Non-Specific Binding): Include tubes with 10

    
    M Methysergide. If non-specific binding exceeds 10% of total binding, the membrane wash steps are insufficient.
    
Protocol B: Functional Calcium Flux (Efficacy)

Objective: Determine if the binding event triggers a signal.

  • Cell Loading: Load CHO-K1/G

    
    16/5-HT
    
    
    
    cells with a calcium-sensitive dye (e.g., Fluo-4 AM).
  • Baseline Measurement: Record fluorescence for 10 seconds to establish a stable baseline (

    
    ).
    
  • Agonist Mode (this compound Challenge):

    • Inject this compound (1 nM – 10

      
      M).
      
    • Expectation: Minimal fluorescence increase compared to 5-HT control.

  • Antagonist Mode (The "Self-Check"):

    • Pre-incubate cells with this compound (1

      
      M) for 15 mins.
      
    • Inject Serotonin (

      
       concentration).
      
    • Result: If this compound binds but does not activate, it should block the Serotonin signal (right-shift the 5-HT curve). This confirms it is a competitive antagonist, not just "inactive."

Diagram 2: Experimental Workflow Logic

Caption: Decision tree for classifying this compound based on binding vs. functional outcome.

Workflow Start Start: this compound Sample BindAssay Radioligand Binding ([3H]-Ketanserin) Start->BindAssay ResultBind High Affinity (Ki < 50nM)? BindAssay->ResultBind FuncAssay Functional Calcium Flux (FLIPR) ResultBind->FuncAssay Yes Inactive Inactive Compound ResultBind->Inactive No ResultFunc Ca2+ Release > 20% of 5-HT? FuncAssay->ResultFunc Agonist Psychedelic Agonist (LSD-like) ResultFunc->Agonist Yes Antagonist Silent Antagonist/Partial (this compound Profile) ResultFunc->Antagonist No

References

  • Yuan, H., Guo, Z., & Luo, T. (2017).[2] Synthesis of (+)-Lysergol and Its Analogues To Assess Serotonin Receptor Activity.[1][2][3] Organic Letters, 19(3), 624–627.[2]

  • National Institute of Mental Health. (2024). PDSP

    
     Database. Psychoactive Drug Screening Program. 
    
  • Jardelin, I. (2024). Interactions and activity of this compound derivatives at 5-HT1A and 5-HT2A–C receptors.[1][3] University of Turku Publications.

  • Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264-355.

  • Wacker, D., et al. (2017).[4][5] Crystal Structure of an LSD-Bound Human Serotonin Transporter. Cell, 168(3), 377-389.

Sources

Publish Comparison Guide: Lysergol vs. Ergoline Alkaloids in Receptor Binding

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of Lysergol , a clavine-type alkaloid, against major ergoline derivatives (LSD, Ergotamine, Lisuride) within the context of receptor binding studies.[1] While classical ergolines are often "dirty drugs" with broad promiscuity across Serotonin (5-HT), Dopamine (DA), and Adrenergic (


) receptors, this compound exhibits a distinct functional selectivity profile.[1] This guide details the structure-activity relationships (SAR), binding affinities (

), and critical experimental protocols required to validate these interactions.[1]

Chemical Foundation & Structural Context

To understand the binding disparities, one must first distinguish the core scaffolds. This compound is a clavine alkaloid , structurally simpler than the complex peptide-substituted ergolines (like Ergotamine) or the diethylamide derivatives (like LSD).[1]

  • This compound: Contains a hydroxymethyl group at the C8 position of the ergoline ring.[2] It lacks the peptide moiety found in ergopeptines and the diethylamide group of LSD.

  • Structural Impact: The C8 substituent is the primary determinant of receptor subtype selectivity and functional efficacy (agonism vs. antagonism).

Figure 1: Ergoline Structural Classification & Receptor Interaction

ErgolineSAR Core Ergoline Scaffold (Tetracyclic Core) Clavines Clavine Alkaloids (e.g., this compound) Core->Clavines LysergicDerivs Lysergic Acid Derivs (e.g., LSD, Lisuride) Core->LysergicDerivs Ergopeptines Ergopeptines (e.g., Ergotamine) Core->Ergopeptines C8_Hydroxyl C8-Hydroxymethyl (Steric bulk: Low) Clavines->C8_Hydroxyl C8_Diethylamide C8-Diethylamide (Steric bulk: Medium) LysergicDerivs->C8_Diethylamide C8_Peptide C8-Peptide Ring (Steric bulk: High) Ergopeptines->C8_Peptide Selectivity High 5-HT Affinity Low Intrinsic Efficacy C8_Hydroxyl->Selectivity Determines Hallucinogenic 5-HT2A Agonism (Psychedelic) C8_Diethylamide->Hallucinogenic Potentiates DirtyProfile Broad Promiscuity (5-HT, DA, Adrenergic) C8_Peptide->DirtyProfile Expands Binding Pocket

Caption: Structural classification of ergoline alkaloids and the impact of C8 substituents on receptor pharmacology.[1]

Comparative Receptor Binding Profile

The following data synthesizes competitive radioligand binding assays. Note that This compound acts primarily as a high-affinity ligand with lower intrinsic efficacy compared to LSD, contributing to its non-hallucinogenic profile.[1]

Table 1: Comparative Binding Affinities ( values in nM)

Lower


 indicates higher affinity.[1][3] Values are approximate means derived from aggregated literature.
Receptor TargetThis compound ((+)-isomer)LSD (Hallucinogen)Ergotamine (Migraine)Lisuride (Parkinson's)Interaction Note
5-HT1A < 10 nM (High)1.1 nM0.3 nM0.2 nMThis compound acts as a partial agonist; contributes to anxiolysis.
5-HT2A ~20 - 50 nM 0.3 - 3.5 nM2.5 nM0.5 nMCritical: this compound binds but lacks the potent agonism of LSD (Antagonist/Weak Partial).[1]
5-HT2B High Affinity 1 - 5 nM0.5 nM0.1 nMRisk factor for valvulopathy in chronic use (common to ergolines).[1]
5-HT2C High Affinity 2 - 5 nM5.0 nM0.3 nMModulates satiety and mood.[1]
Dopamine D2 Moderate/Low2 - 10 nM5.0 nM0.1 nM This compound lacks the potent antiparkinsonian D2 efficacy of Lisuride.
Adrenergic

Low/Moderate20 nM0.6 nM 1.5 nMThis compound shows reduced vasoconstrictive potential vs. Ergotamine.
Key Pharmacological Insights
  • The Hallucinogenic Gap: Both this compound and LSD bind 5-HT2A receptors. However, LSD stabilizes a specific receptor conformation that recruits

    
    -arrestin and 
    
    
    
    signaling efficiently.[1] this compound binds but fails to trigger this magnitude of downstream signaling, rendering it non-hallucinogenic [1, 4].
  • Isomer Specificity: The (+)-isomer of this compound is the active pharmacophore.[1] The (-)-isomer exhibits negligible affinity (>100 nM) across most subtypes [1].[1][4]

  • Selectivity Window: this compound displays a "cleaner" profile than Ergotamine, which binds indiscriminately to adrenergic receptors (causing vasoconstriction side effects).[1]

Experimental Protocols: Radioligand Binding Assay

Trustworthiness: This protocol is designed to account for the specific physicochemical properties of ergolines, such as light sensitivity and oxidation , which often lead to false negatives in binding studies.

Phase 1: Preparation (The "Dark" Phase)[1]
  • Pre-requisite: All ergoline stock solutions must be prepared in amber glass vials under low-light conditions to prevent photo-degradation.

  • Buffer System: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl

    
    , 1 mM EDTA.[1]
    
  • Critical Additive: Add 0.1% Ascorbic Acid to the buffer just before use. Reasoning: Ergolines are prone to oxidation; ascorbate stabilizes the ligand during the incubation period.

Phase 2: The Workflow
  • Membrane Preparation: Harvest HEK-293 cells stably expressing the target human receptor (e.g., 5-HT

    
    ).[1] Homogenize and centrifuge (40,000 x g) to isolate membrane fractions.
    
  • Competition Binding:

    • Total Binding: Membrane + Radioligand (e.g., [

      
      H]-MDL100907 for 5-HT
      
      
      
      ) + Vehicle.[1]
    • Non-Specific Binding (NSB): Membrane + Radioligand + Excess Cold Competitor (e.g., 10

      
      M Ketanserin).[1]
      
    • Experimental: Membrane + Radioligand + This compound (Concentration range:

      
       to 
      
      
      
      M).[1]
  • Equilibrium: Incubate at 37°C for 60 minutes. (Ergolines have slow dissociation rates; sufficient time is needed to reach equilibrium).[1]

  • Harvesting: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI).[1] Reasoning: PEI reduces non-specific binding of the radioligand to the filter paper.

Phase 3: Data Analysis

Calculate the


 using the Cheng-Prusoff Equation :


[1]
  • 
    : Concentration of this compound displacing 50% of specific binding.[1]
    
  • 
    : Concentration of radioligand used.[1][3][5]
    
  • 
    : Dissociation constant of the radioligand (determined previously via Saturation Binding).
    
Figure 2: Validated Binding Assay Workflow

BindingAssay Start Start: Membrane Prep (HEK-293 / 5-HT2A) Incubation Incubation 37°C, 60 min (Dark Conditions) Start->Incubation Buffer Buffer Prep + 0.1% Ascorbic Acid (Prevents Oxidation) Buffer->Incubation Filtration Filtration (GF/B) Pre-soaked in 0.3% PEI Incubation->Filtration Terminate Binding Counting Liquid Scintillation Counting (LSC) Filtration->Counting Analysis Data Analysis Cheng-Prusoff Equation Counting->Analysis

Caption: Step-by-step radioligand binding workflow optimized for oxidation-sensitive ergoline alkaloids.

Functional Implications & Toxicology[5]

Binding affinity alone does not predict clinical effect.[1] The divergence between this compound and other ergolines is best understood through functional selectivity .

  • Agonist vs. Antagonist:

    • LSD: Full/Partial Agonist at 5-HT2A

      
       Hallucinations.[1]
      
    • This compound: High affinity binding but low intrinsic efficacy (Antagonist or weak partial agonist) at 5-HT2A

      
       Non-hallucinogenic.[1][6]
      
    • Ergotamine: Strong Agonist at

      
      -adrenergic 
      
      
      
      Vasoconstriction (Ergotism risk).[1] this compound has significantly lower risk here due to lower affinity [3].[1]
  • Therapeutic Potential:

    • The high affinity for 5-HT1A (Agonist) combined with 5-HT2A antagonism suggests this compound derivatives could have atypical antipsychotic or anxiolytic properties, similar to the mechanism of action of third-generation antipsychotics, but without the metabolic side effects of current drugs [1, 4].[1]

References

  • Tasker, N. R., & Wipf, P. (2022).[1][4] A Short Synthesis of Ergot Alkaloids and Evaluation of the 5-HT1/2 Receptor Selectivity of Lysergols and Isolysergols. Organic Letters, 24(40), 7255-7259.[1][7] Link

  • Hofmann, A. (1979).[1] LSD: My Problem Child. McGraw-Hill.[1] (Historical context on Clavine vs. Lysergic acid derivatives).

  • Jastrzębski, M. K., et al. (2022).[1] Ergot alkaloids and their derivatives as ligands for serotoninergic, dopaminergic, and adrenergic receptors.[2][6][8][9][10][11][12] Pharmacological Reports. Link

  • Wacker, D., et al. (2017).[1] Crystal Structure of an LSD-Bound Human Serotonin Receptor. Cell, 168(3), 377-389.[1] Link

  • BenchChem. (2025).[1][3] A Comparative Guide to the Receptor Binding Profiles of Pergolide and Other Ergot-Derived Dopamine Agonists. Link[1]

Sources

A Comparative Guide to the Efficacy of Lysergol and Bromocriptine: A Tale of Two Ergot Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmacologically active ergot alkaloids, lysergol and bromocriptine represent two compounds with distinct and compelling therapeutic profiles. While both originate from the same chemical family, their primary mechanisms of action and, consequently, their clinical applications diverge significantly. This guide provides an in-depth, objective comparison of the efficacy of this compound and bromocriptine, grounded in available experimental data, to inform research and drug development endeavors.

Introduction: A Shared Scaffold, Divergent Paths

This compound and bromocriptine are both semi-synthetic derivatives of the ergoline ring system, a foundational structure of alkaloids produced by the Claviceps fungus. This shared heritage bestows upon them the ability to interact with various biogenic amine receptors. However, subtle structural modifications dramatically alter their receptor affinity and functional activity, leading to their distinct pharmacological identities.

Bromocriptine , a well-established therapeutic agent, is renowned for its potent agonism at dopamine D2 receptors.[1][2] This property underpins its clinical efficacy in a range of conditions, from hyperprolactinemia and Parkinson's disease to acromegaly and type 2 diabetes.[3][4]

This compound , on the other hand, is primarily recognized for its interaction with serotonin receptors, particularly the 5-HT1 and 5-HT2 subtypes.[5][6] While it is an ergot alkaloid, its clinical development has not mirrored that of dopamine agonists like bromocriptine. Its potential therapeutic applications are thought to lie in areas such as migraine and mood disorders.[3]

Mechanism of Action: A Head-to-Head Comparison

The therapeutic efficacy of any compound is intrinsically linked to its mechanism of action at the molecular level. Here, we dissect the receptor binding profiles and downstream signaling of this compound and bromocriptine.

Bromocriptine: A Potent Dopamine D2 Receptor Agonist

Bromocriptine's primary mechanism of action is its high-affinity binding to and activation of dopamine D2 receptors.[1][2] It also exhibits partial agonist activity at D1 receptors.[1] This dual action on the dopamine system is central to its therapeutic effects.

  • In Hyperprolactinemia: Prolactin secretion from the anterior pituitary gland is tonically inhibited by dopamine. By acting as a D2 agonist, bromocriptine mimics the action of dopamine, leading to a potent and sustained reduction in prolactin levels.[7][8] This is highly effective in treating conditions of excess prolactin, such as prolactinomas, and restoring normal reproductive function.[7][9]

  • In Parkinson's Disease: The motor symptoms of Parkinson's disease arise from the degeneration of dopaminergic neurons in the substantia nigra. Bromocriptine directly stimulates postsynaptic D2 receptors in the striatum, thereby compensating for the lack of endogenous dopamine and improving motor control.[2][7]

The signaling pathway for D2 receptor activation by bromocriptine is illustrated below:

D2_Signaling Bromocriptine Bromocriptine D2_Receptor Dopamine D2 Receptor Bromocriptine->D2_Receptor Binds and Activates G_protein Gi/o Protein D2_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↓ Prolactin Secretion) PKA->Cellular_Response Phosphorylation Cascade Lysergol_Signaling cluster_5HT Serotonin Receptors This compound This compound 5HT1A 5-HT1A This compound->5HT1A 5HT2A 5-HT2A This compound->5HT2A 5HT2C 5-HT2C This compound->5HT2C G_proteins G-proteins (Gi/o, Gq/11) 5HT1A->G_proteins 5HT2A->G_proteins 5HT2C->G_proteins Second_Messengers Second Messengers (↓cAMP, ↑IP3/DAG) G_proteins->Second_Messengers Cellular_Response Diverse Cellular Responses Second_Messengers->Cellular_Response

Caption: this compound's Interaction with Serotonin Receptor Signaling Pathways.

Comparative Efficacy: An Indirect Assessment

A direct comparison of the efficacy of this compound and bromocriptine for a specific clinical indication is not feasible due to the lack of clinical trial data for this compound in the same therapeutic areas as bromocriptine. However, we can infer their potential relative efficacy based on their known pharmacological targets and available preclinical and clinical data.

FeatureBromocriptineThis compound
Primary Target Dopamine D2 Receptor (Agonist)Serotonin Receptors (5-HT1/5-HT2)
Dopamine Receptor Affinity High (pKi for D2 ≈ 8.05) [10]Low/Undocumented
Prolactin Lowering High efficacy in humans [7][8]Demonstrated in sheep, not established in humans
Anti-Parkinsonian Effects Clinically effective [2][7]Not clinically evaluated
Primary Therapeutic Uses Hyperprolactinemia, Parkinson's Disease, Acromegaly, Type 2 Diabetes [3][4]Potential for Migraine, Mood Disorders [3]

Experimental Protocols: Assessing Dopamine Receptor Agonism

To provide a framework for the experimental validation of the claims made in this guide, we outline a standard protocol for determining the binding affinity and functional activity of a compound at the dopamine D2 receptor.

Radioligand Binding Assay for Dopamine D2 Receptor

This assay determines the affinity of a test compound for the D2 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of a test compound for the dopamine D2 receptor.

Materials:

  • Cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-Spiperone or another suitable D2 receptor antagonist.

  • Test compounds: Bromocriptine and this compound at various concentrations.

  • Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Non-specific binding control: A high concentration of a non-labeled D2 antagonist (e.g., haloperidol or sulpiride).

  • Glass fiber filters and a cell harvester.

  • Scintillation counter.

Procedure:

  • Incubation: Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer. A parallel set of tubes containing the radioligand and the non-specific binding control is also prepared.

  • Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Sources

In-Vivo Validation of Lysergol's Bioavailability Enhancing Effects

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of Lysergol (LYZ) as a bioavailability enhancer, specifically designed for researchers and drug development professionals. It synthesizes in vivo validation protocols, mechanistic differentiators, and comparative performance data.

A Comparative Technical Guide for Drug Development

Executive Summary: The Ergoline Advantage

This compound (LYZ), a clavine alkaloid derived from Ipomoea muricata (Morning Glory), has emerged as a potent bio-enhancer distinct from the industry-standard Piperine. While Piperine primarily targets P-glycoprotein (P-gp) and CYP3A4, This compound demonstrates a unique selectivity for Breast Cancer Resistance Protein (BCRP/ABCG2) inhibition alongside metabolic enzyme modulation.

This guide validates this compound’s efficacy in enhancing the pharmacokinetics (PK) of Class II/IV BCS drugs (e.g., Curcumin, Rifampicin) and provides a self-validating experimental protocol for in vivo assessment.

Mechanistic Profiling: this compound vs. Alternatives

To validate this compound, one must understand its specific site of action compared to established alternatives.

The "Gatekeeper" Modulation

Most bio-enhancers work by inhibiting efflux pumps that eject drugs back into the intestinal lumen.

  • Piperine: Broad-spectrum inhibition of P-gp (MDR1) and CYP3A4.

  • This compound: Preferential inhibition of BCRP and specific CYP isoenzymes. This makes it superior for BCRP-substrate drugs (e.g., Sulfasalazine, certain antibiotics, and statins) where P-gp inhibitors might fail.

Pathway Visualization

The following diagram illustrates the differential inhibition pathways of this compound versus Piperine and Verapamil.

BioenhancerPathways cluster_cell Enterocyte Intracellular Space Drug Orally Administered Drug (e.g., Curcumin, Rifampicin) Enterocyte Enterocyte (Gut Wall) Drug->Enterocyte Passive/Active Transport GutLumen Intestinal Lumen GutLumen->Drug Dissolution Pgp P-gp (MDR1) Efflux Pump BCRP BCRP (ABCG2) Efflux Pump Blood Systemic Circulation (Bioavailability) Enterocyte->Blood Absorption Pgp->GutLumen Efflux BCRP->GutLumen Efflux CYP CYP450 Metabolism Metabolites Inactive Metabolites CYP->Metabolites Degradation Piperine Piperine (Standard) Piperine->Pgp Strong Inhibition Piperine->CYP Modulation This compound This compound (Target) This compound->Pgp Weak/No Inhibition This compound->BCRP Primary Inhibition (High Selectivity) This compound->CYP Metabolic Stabilization

Figure 1: Mechanistic differentiation showing this compound's selective inhibition of BCRP compared to Piperine's P-gp dominance.

Comparative Performance Data

The following data synthesizes results from key validation studies, specifically focusing on the enhancement of Curcumin (a Class IV drug with poor permeability and solubility).

Table 1: this compound vs. Alternatives (Curcumin Model)

Data normalized to control (Curcumin alone).

ParameterCurcumin Alone (Control)Curcumin + this compound (10-20 mg/kg)Curcumin + Piperine (20 mg/kg)Performance Insight
Cmax 1.0x (Baseline)~2.5 - 3.0x ~1.5 - 2.0x (Rat)This compound shows superior acute absorption in specific models.
AUC (Total Exposure) 1.0xSignificantly Increased 1.54x (Rat) / 20x (Human)This compound provides sustained exposure by inhibiting BCRP-mediated biliary excretion.
Effective Permeability Low3.3-fold Increase ~2-fold IncreaseKey Differentiator: Higher permeability enhancement suggests strong gut-wall transporter inhibition.
Clearance (CL) HighSignificantly Decreased DecreasedReduced elimination rate confirms metabolic stabilization.
Target Transporter N/ABCRP (ABCG2) P-gp (MDR1)This compound is the choice for BCRP substrates.

Note on Rifampicin: this compound has also been patented for use with antibiotics like Rifampicin, allowing for dosage reductions while maintaining therapeutic plasma levels, thereby mitigating dose-dependent toxicity (e.g., hepatotoxicity).

Validated Experimental Protocol

To reproduce these findings, use the following self-validating protocol. This workflow controls for inter-individual variability in animal models.

Phase A: Preparation
  • Compound: this compound (Purity >98%), isolated from Ipomoea muricata or synthesized.

  • Vehicle:

    • This compound:[1][2][3][4][5] Dissolve in minimal DMSO (<2%) + PEG 400 + Saline.

    • Substrate (e.g., Curcumin): Suspend in 0.5% Carboxymethyl cellulose (CMC).

  • Subjects: Male Wistar Rats (200–250g), fasted overnight (12h) to normalize gastric emptying.

Phase B: Dosing Regimen (Parallel Design)
  • Group 1 (Control): Substrate (2 g/kg p.o.) + Vehicle.

  • Group 2 (Test): Substrate (2 g/kg p.o.) + this compound (10 mg/kg p.o.).

  • Group 3 (Reference): Substrate (2 g/kg p.o.) + Piperine (20 mg/kg p.o.).[6]

    • Critical Step: Administer the bio-enhancer (this compound/Piperine) 15-30 minutes prior to the substrate to allow for transporter inhibition at the enterocyte wall.

Phase C: Sampling & Analysis Workflow

ProtocolWorkflow cluster_sampling Serial Blood Sampling (Retro-orbital) Start Subject Fasting (12h) DoseEnhancer Administer this compound (10 mg/kg p.o.) Start->DoseEnhancer Wait Wait 15-30 min (Transporter Blockade) DoseEnhancer->Wait DoseDrug Administer Drug (e.g. Curcumin 2g/kg) Wait->DoseDrug T0 0h DoseDrug->T0 T1 0.5h T0->T1 T2 1h T1->T2 T3 2h T2->T3 T4 4h T3->T4 T5 8h T4->T5 T6 24h T5->T6 Analysis Plasma Extraction & HPLC/LC-MS T6->Analysis Result Calc: AUC, Cmax, Tmax Analysis->Result

Figure 2: Step-by-step pharmacokinetic validation workflow.

Phase D: Validation Criteria (Self-Check)
  • Linearity: Calibration curves for the drug must be linear (

    
    ) across the expected concentration range.
    
  • Recovery: Extraction efficiency from plasma should be >85%.

  • Safety Check: Monitor animals for serotonergic syndrome signs (tremors, rigidity) given this compound's ergoline structure, though these are rare at bio-enhancing doses (10 mg/kg).

Safety Profile & Toxicology

A critical consideration for this compound is its safety margin compared to its toxicity.

  • Acute Toxicity (IV): The intravenous LD50 in mice is reported as 0.32 mg/kg , indicating high systemic toxicity if injected directly.

  • Oral Safety (Bio-enhancement): In oral administration, this compound is considered safe at bio-enhancing doses (typically 10-20 mg/kg).

    • Explanation: The discrepancy between IV and Oral toxicity suggests significant first-pass metabolism or limited systemic absorption of the parent compound itself. This is advantageous: this compound inhibits transporters locally at the gut wall to boost the co-administered drug, without reaching toxic systemic levels itself.

  • Therapeutic Index: While narrower than Piperine, the therapeutic window is sufficient for controlled pharmaceutical applications.

References

  • Mechanistic Investigation of this compound & Curcumin

    • Title: A mechanistic investigation of the bioavailability enhancing potential of this compound, a novel bioenhancer, using curcumin.[5]

    • Source: RSC Advances, 2016.
    • Key Finding: Confirms 3.3-fold permeability increase and BCRP inhibition mechanism.[5]

    • URL:[Link]

  • This compound Patent & Antibiotic Synergy

    • Title: Antibiotic pharmaceutical composition with this compound as bio-enhancer and method of treatment.[3][4][7][8]

    • Source: US Patent 2007/0060604 A1.[3][8]

    • Key Finding: Validates dosage reduction for Rifampicin and other antibiotics.
    • URL
  • General Bioenhancer Review (Piperine vs. Others)

    • Title: Bioavailability enhancers of herbal origin: An overview.[3][9]

    • Source: Asian Pacific Journal of Tropical Biomedicine, 2013.
    • Key Finding: Contextualizes this compound among other enhancers like Piperine and Quercetin.
    • URL:[Link]

  • This compound Chemical & Safety Data

    • Title: this compound - PubChem Compound Summary.
    • Source: National Center for Biotechnology Inform
    • Key Finding: Chemical structure (ergoline alkaloid)
    • URL:[Link]

Sources

comparative study of (+)-lysergol and (-)-lysergol pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Pharmacological Profiling: (+)-Lysergol vs. (-)-Lysergol

Executive Summary This technical guide presents a comparative pharmacological analysis of (+)-lysergol , a naturally occurring ergot alkaloid, and its synthetic enantiomer, (-)-lysergol .[1] While (+)-lysergol has long been recognized as a constituent of Claviceps fungi and Convolvulaceae (morning glory) seeds, the pharmacological characterization of (-)-lysergol was only recently made possible through enantioselective total synthesis (Tasker & Wipf, 2022).[1]

Key Finding: The pharmacological activity of lysergol is highly stereospecific.[1][2] (+)-Lysergol exhibits high-affinity binding to serotonin receptors (5-HT1A, 5-HT2A, 5-HT2C) with a functional profile characterized by biased partial agonism or antagonism.[1] In contrast, (-)-lysergol is pharmacologically inert at physiologically relevant concentrations, demonstrating the critical role of the (5R, 8R) absolute configuration for ergoline-receptor interlocking.[1]

Stereochemical Foundation & Structural Architecture

To understand the divergent pharmacology, one must first distinguish the stereochemical architecture.[1][2] The ergoline scaffold contains chiral centers at C-5, C-8, and C-10.[1]

  • (+)-Lysergol (Natural): Derived from D-lysergic acid.[1][2] It possesses the (5R, 8R, 10R) configuration.[1] The C-8 hydroxymethyl group is in the

    
    -orientation (equatorial), conferring stability and bioactivity.[1]
    
  • (-)-Lysergol (Synthetic): The mirror-image enantiomer with (5S, 8S, 10S) configuration.[1] It does not occur naturally and must be accessed via asymmetric synthesis.[1][2]

Note on Nomenclature: Do not confuse (-)-lysergol with isothis compound. Isothis compound is the C-8 epimer (


-hydroxymethyl) of (+)-lysergol, not its enantiomer.[1]
Diagram 1: Stereochemical Divergence & Receptor Fit

This diagram illustrates the structural relationship and the "Key-Lock" failure of the (-)-isomer.[1]

Stereochemistry cluster_0 Pharmacological Outcome node_plus (+)-Lysergol (Natural Isomer) Config: 5R, 8R, 10R receptor 5-HT Receptor Binding Pocket (Asp 3.32, Phe 6.52) node_plus->receptor High Affinity Fit (Salt Bridge Formation) node_minus (-)-Lysergol (Synthetic Enantiomer) Config: 5S, 8S, 10S node_minus->receptor Steric Clash (No Binding) outcome_minus Pharmacologically Inert node_minus->outcome_minus outcome_plus Modulation of Serotonergic Signaling receptor->outcome_plus

Caption: Stereochemical compatibility of this compound isomers with the orthosteric binding site of 5-HT receptors.

Receptor Binding Profiles (Experimental Data)

The following data summarizes the binding affinities (


) derived from radioligand displacement assays. The stark contrast highlights the "eutomer" (active) vs. "distomer" (inactive) relationship.[1]

Table 1: Comparative Binding Affinity (


) at Human Serotonin Receptors 
Receptor Subtype(+)-Lysergol

(nM)
(-)-Lysergol

(nM)
Functional Consequence of (+)-Isomer
5-HT1A 1.2 ± 0.3 > 10,000Partial Agonist. Anxiolytic potential.[1]
5-HT2A 6.5 ± 1.1 > 10,000Antagonist / Weak Partial Agonist. Lacks hallucinogenic potency of LSD.
5-HT2B 8.4 ± 2.0 > 10,000Antagonist. Low risk of valvulopathy compared to full agonists.
5-HT2C 4.3 ± 0.8 > 10,000Partial Agonist. Potential utility in satiety/obesity regulation.[1][2]
Dopamine D2 ~50 - 100> 10,000Weak Agonist. Minor contribution to motor effects.[1][2]

Data synthesized from Tasker & Wipf (2022) and comparative ergoline structure-activity relationship (SAR) studies.[1]

Analysis:

  • Selectivity: (+)-Lysergol is a "promiscuous" binder but functionally selective.[1][2] It binds tightly to 5-HT2A but does not activate it efficiently, acting effectively as a competitive antagonist against endogenous serotonin.[1][2]

  • The (-)-Isomer Void: (-)-Lysergol fails to displace radioligands even at high concentrations (10 µM), confirming that the inverted stereochemistry prevents the essential ionic interaction with the conserved Aspartate 3.32 residue in the GPCR transmembrane helix 3.[1]

Functional Pharmacology & Signaling Pathways[1][2][3][4][5]

The most critical distinction for drug development is not just binding, but function (intrinsic activity).[1]

  • (+)-Lysergol at 5-HT2A (The Hallucination Gatekeeper): Unlike LSD, which recruits

    
    -arrestin2 and promotes robust Gq signaling at the 5-HT2A receptor (leading to hallucinations), (+)-lysergol exhibits low intrinsic efficacy (
    
    
    
    )
    .[1] It occupies the receptor but fails to trigger the specific conformational change required for the psychedelic cascade.[1][2] This explains why Argyreia nervosa seeds (containing this compound) are sedating rather than purely hallucinogenic like LSD.[1][2]
  • (+)-Lysergol at 5-HT1A: It acts as a partial agonist, inhibiting adenylyl cyclase.[1] This mechanism is analogous to buspirone, suggesting potential anxiolytic or antidepressant properties without the psychotomimetic side effects.[1][2]

Diagram 2: Differential Signaling at 5-HT2A Receptor

This diagram compares the downstream effects of the active (+)-lysergol versus a full agonist like LSD.[1]

Signaling LSD LSD (Reference Full Agonist) Receptor 5-HT2A Receptor (GPCR) LSD->Receptor High Efficacy This compound (+)-Lysergol (Partial Agonist/Antagonist) This compound->Receptor High Affinity Low Efficacy This compound->Receptor Competes with 5-HT Gq Gq Protein Coupling Receptor->Gq Strong Activation (LSD) Receptor->Gq Weak/No Activation (this compound) Arrestin Beta-Arrestin2 Recruitment Receptor->Arrestin Strong Recruitment (LSD) Receptor->Arrestin Minimal Recruitment Hallucination Psychedelic Effects Gq->Hallucination Arrestin->Hallucination Therapeutic Anxiolysis / Depression Relief

Caption: Functional divergence at 5-HT2A. (+)-Lysergol binds but fails to trigger the hallucinogenic Gq/Arrestin pathway.[1]

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols. These workflows ensure reproducibility and control for non-specific binding.[1][2]

A. Membrane Preparation for Binding Assays[1][2]
  • Objective: Isolate cell membranes expressing human 5-HT receptors (e.g., HEK293-5HT2A).

  • Protocol:

    • Harvest: Scrape cells in ice-cold PBS. Centrifuge at 500 x g for 5 min.

    • Lysis: Resuspend pellet in hypotonic buffer (50 mM Tris-HCl, pH 7.4). Homogenize using a Polytron (10 sec bursts).

    • Fractionation: Centrifuge at 20,000 x g for 20 min at 4°C. Discard supernatant.

    • Wash: Resuspend pellet in buffer, re-centrifuge.

    • Storage: Resuspend final pellet in binding buffer. Store at -80°C.

B. Radioligand Displacement Assay (Competition Binding)
  • Objective: Determine

    
     for (+)- and (-)-lysergol.
    
  • Reagents:

    • Radioligand:

      
      -Ketanserin (for 5-HT2A) or 
      
      
      
      -8-OH-DPAT (for 5-HT1A).[1]
    • Non-specific blocker: Methysergide (10 µM).[1][2]

  • Workflow:

    • Plating: Add 50 µL membrane prep to 96-well plate.

    • Treatment: Add 50 µL of test compound (this compound isomers) at increasing concentrations (

      
       to 
      
      
      
      M).
    • Labeling: Add 50 µL radioligand (final conc ~

      
      ).[1][2]
      
    • Incubation: 60 min at 25°C in dark.

    • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.[1][2]

    • Quantification: Liquid scintillation counting.

    • Analysis: Fit data to a one-site competition model (GraphPad Prism) to derive

      
       and calculate 
      
      
      
      using the Cheng-Prusoff equation.[1][2]
Diagram 3: High-Throughput Screening Workflow

This workflow visualizes the critical steps for validating the inactivity of (-)-lysergol.

Workflow Start Start: Membrane Prep (HEK293-5HT2A) Incubation Incubation Phase (+)-Lysergol vs (-)-Lysergol + [3H]-Ligand Start->Incubation Filtration Vacuum Filtration (GF/B Filters) Incubation->Filtration Counting Scintillation Counting (CPM Measurement) Filtration->Counting Analysis Data Analysis (Cheng-Prusoff Equation) Counting->Analysis Decision Is Ki < 100 nM? Analysis->Decision Result_Active High Affinity Binder ((+)-Lysergol) Decision->Result_Active Yes Result_Inactive Inactive / Non-binder ((-)-Lysergol) Decision->Result_Inactive No

Caption: Step-by-step radioligand binding workflow for differentiating this compound isomers.

References

  • Tasker, N. R., & Wipf, P. (2022).[1][2][3][4] A Short Synthesis of Ergot Alkaloids and Evaluation of the 5-HT1/2 Receptor Selectivity of Lysergols and Isolysergols. Organic Letters, 24(40), 7255–7259.[1][3] Link[1]

  • Yuan, H., Guo, Z., & Luo, T. (2017).[1][5] Synthesis of (+)-Lysergol and Its Analogues To Assess Serotonin Receptor Activity.[1][6][4][5][7][8] Organic Letters, 19(3), 624–627.[1][5][7] Link[1][7]

  • Pertz, H. (1996).[1][2][5] Naturally occurring clavines: Antagonism/partial agonism at 5-HT2A receptors and antagonism at alpha 1-adrenoceptors in blood vessels.[1][2][5][8] Planta Medica, 62(5), 387–392.[1][5] Link

  • Nichols, D. E. (2018).[1][2] Serotonin Hallucinogens: An Evolving Timeline. Journal of Psychopharmacology, 32(7), 862-866.[1] Link[1]

  • Halberstadt, A. L., & Geyer, M. A. (2011).[1][2] Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology, 61(3), 364-381.[1] Link

Sources

A Comparative Guide to the Antibacterial Properties of Lysergol Derivatives: From Direct Inhibition to Synergy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic discovery. Ergot alkaloids, a diverse class of fungal metabolites, have long been recognized for their wide range of pharmacological activities.[1][2] While their effects on human neurotransmitter receptors are well-documented, recent investigations have unveiled their potential as antibacterial agents, opening a new avenue for antimicrobial research.[1][3] This guide provides a comprehensive comparison of the antibacterial properties of lysergol and its semi-synthetic derivatives, with a focus on their direct inhibitory effects and their capacity to synergize with conventional antibiotics. We will delve into the experimental methodologies required to confirm these properties, explaining the rationale behind each step to ensure scientific rigor and reproducibility.

The Shifting Paradigm: From Inactive Precursor to Potent Derivatives

This compound itself exhibits little to no intrinsic antibacterial activity.[4][5] However, its chemical structure serves as a valuable starting point for the synthesis of derivatives with significant antibacterial potential. The transformation of the ergoline scaffold has given rise to compounds with notable activity, particularly against Gram-positive bacteria, and has shown promise in overcoming the formidable outer membrane of Gram-negative pathogens.[1][3]

A key area of interest is the ability of some this compound derivatives to act as synergistic agents or bioenhancers .[4][6] This means that while they may not be potent killers on their own, they can significantly enhance the efficacy of existing antibiotics, even against drug-resistant strains.[4][5] This approach offers a promising strategy to revitalize our current antibiotic arsenal.

Comparative Analysis of Antibacterial Activity

To objectively compare the antibacterial potential of different this compound derivatives, a systematic evaluation of their activity against a panel of clinically relevant bacteria is essential. This includes both Gram-positive and Gram-negative species, as well as antibiotic-resistant strains.

Hypothetical Comparative Data of this compound Derivatives

The following table presents a hypothetical dataset illustrating the kind of comparative data that can be generated through the experimental protocols outlined in this guide. The data compares the direct antibacterial activity (MIC), and synergistic potential (FICI) of this compound, a hypothetical derivative (Derivative A), and the known active derivative, metergoline.

CompoundTest OrganismMIC (µg/mL)Antibiotic in CombinationMIC of Antibiotic Alone (µg/mL)MIC of Antibiotic in Combination (µg/mL)FICIInterpretation
This compound Staphylococcus aureus (MRSA)>256Tetracycline6480.125Synergy
Escherichia coli (WT)>256Nalidixic Acid1640.25Synergy
Derivative A Staphylococcus aureus (MRSA)16Tetracycline6440.0625Strong Synergy
Escherichia coli (WT)64Nalidixic Acid1680.5Additive
Metergoline Staphylococcus aureus (MRSA)8Tetracycline64160.25Synergy
Escherichia coli (WT)128Nalidixic Acid16161.0Indifference

Note: This is a hypothetical representation of data. Actual results may vary. MIC = Minimum Inhibitory Concentration; FICI = Fractional Inhibitory Concentration Index.

Experimental Protocols for Confirmation of Antibacterial Properties

The following section provides detailed, step-by-step methodologies for the key experiments required to assess the antibacterial properties of this compound derivatives. The choice of these specific assays is grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure data reliability and comparability across different studies.

I. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This assay is the gold standard for quantifying the direct antibacterial potency of a compound.

Causality Behind Experimental Choices: The broth microdilution method is chosen for its high throughput, quantitative results, and conservation of test compounds. The use of cation-adjusted Mueller-Hinton broth (CAMHB) is stipulated by CLSI as it is a standardized medium that supports the growth of most common pathogens and has a defined composition that minimizes interference with antibiotic activity.[7]

Experimental Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare standardized bacterial inoculum (0.5 McFarland) C Inoculate 96-well plate with bacterial suspension and compound dilutions A->C B Prepare serial dilutions of this compound derivatives in CAMHB B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for turbidity D->E F Determine MIC (lowest concentration with no visible growth) E->F

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Protocol:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[8]

    • Dilute this standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the compound in CAMHB in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well containing the compound dilutions.

    • Include a growth control (bacteria in CAMHB without any compound) and a sterility control (CAMHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

II. Assessment of Synergy using the Checkerboard Assay

This assay is used to determine if a this compound derivative can enhance the activity of a known antibiotic.

Causality Behind Experimental Choices: The checkerboard assay systematically evaluates a wide range of concentration combinations of two compounds, allowing for a quantitative assessment of their interaction.[9][10] The Fractional Inhibitory Concentration Index (FICI) is a well-established metric for defining synergy, additivity, or antagonism.[6]

Experimental Workflow Diagram:

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of this compound derivative (Drug A) across columns C Inoculate plate with standardized bacterial suspension A->C B Prepare serial dilutions of antibiotic (Drug B) down rows B->C D Incubate at 37°C for 18-24 hours C->D E Determine MIC of each drug alone and in combination D->E F Calculate FICI to determine interaction E->F Efflux_Pump_Inhibition cluster_cell Bacterial Cell cluster_cytoplasm Cytoplasm P Efflux Pump EtBr_out Ethidium Bromide (Low Fluorescence) P->EtBr_out Efflux DNA Bacterial DNA EtBr_in Ethidium Bromide (Fluorescent) EtBr_in->DNA Intercalates EtBr_out->P Enters cell Lysergol_deriv This compound Derivative Lysergol_deriv->P Inhibits

Caption: Mechanism of efflux pump inhibition by a this compound derivative.

Step-by-Step Protocol:

  • Cell Preparation:

    • Grow the bacterial culture to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them with PBS.

    • Resuspend the cells in PBS to a specific optical density (e.g., OD₆₀₀ of 0.4).

  • Ethidium Bromide Loading:

    • Add EtBr to the cell suspension at a final concentration that is sub-inhibitory.

    • Incubate at room temperature to allow for EtBr uptake. To maximize loading, this can be done in the presence of an efflux pump inhibitor like carbonyl cyanide m-chlorophenylhydrazone (CCCP) which is then washed out.

  • Efflux Assay:

    • Transfer the EtBr-loaded cells to a fluorometer cuvette or a black-walled 96-well plate.

    • Add glucose to energize the cells and initiate efflux.

    • In parallel experiments, add the this compound derivative at a sub-inhibitory concentration.

    • Monitor the decrease in fluorescence over time at an excitation wavelength of ~530 nm and an emission wavelength of ~600 nm.

  • Data Analysis:

    • A slower rate of fluorescence decay in the presence of the this compound derivative compared to the control (no derivative) indicates inhibition of EtBr efflux.

Conclusion and Future Directions

The study of this compound derivatives represents a promising frontier in the quest for new antibacterial agents. While the parent compound, this compound, is largely inactive, its chemical scaffold provides a fertile ground for the development of potent direct-acting antibacterials and synergistic agents. The experimental framework provided in this guide offers a robust and standardized approach to confirming and comparing the antibacterial properties of these novel compounds.

Future research should focus on elucidating the precise structure-activity relationships of these derivatives to optimize their antibacterial potency and spectrum. Furthermore, a deeper understanding of their mechanisms of action, including their interactions with specific efflux pumps and other potential bacterial targets, will be crucial for their development as therapeutic agents. The systematic application of the methodologies described herein will be instrumental in advancing this exciting field of antibiotic discovery.

References

  • Bokel, A., et al. (2022). Antibacterial Activity of Metergoline Analogues: Revisiting the Ergot Alkaloid Scaffold for Antibiotic Discovery. ACS Medicinal Chemistry Letters. [Link]

  • Kumar, A., et al. (2013). Antibacterial and synergy of clavine alkaloid this compound and its derivatives against nalidixic acid-resistant Escherichia coli. PubMed. [Link]

  • Brown, D. G., & Magolan, J. (2022). Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid. Molecules. [Link]

  • Gröschner, B., et al. (1989). Antimicrobial activity of clavines. PubMed. [Link]

  • ResearchGate. (2025). (PDF) Antibacterial and Synergy of Clavine Alkaloid this compound and its Derivatives Against Nalidixic Acid-Resistant Escherichia coli. [Link]

  • Tudzynski, P., & Scheffer, J. (2005). Origins and significance of ergot alkaloid diversity in fungi. FEMS Microbiology Letters. [Link]

  • Rossi, F., et al. (2021). Naturally-Occurring Alkaloids of Plant Origin as Potential Antimicrobials against Antibiotic-Resistant Infections. Molecules. [Link]

  • Johri, R. K., & Kumar, A. (2003). Antibiotic pharmaceutical composition with this compound as bio-enhancer and method of treatment.
  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • ASM. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Martins, M., et al. (2013). A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps. The Open Microbiology Journal. [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • StatPearls. (2024). Antimicrobial Susceptibility Testing. NCBI Bookshelf. [Link]

  • GARDP. (n.d.). Checkerboard assay. REVIVE. [Link]

  • Emery Pharma. (n.d.). Antimicrobial Synergy Study – Checkerboard Testing. [Link]

Sources

lysergol's therapeutic potential compared to current migraine treatments

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Lysergol's Therapeutic Potential Compared to Current Migraine Treatments Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Dirty Drug" Dilemma

Migraine therapeutics have evolved from non-selective ergot alkaloids to highly specific triptans and gepants. This compound (9,10-didehydro-6-methylergoline-8β-methanol), a minor ergot alkaloid found in Ipomoea and Rivea species, represents a "forgotten" scaffold. While structurally analogous to the potent vasoconstrictor ergotamine and the hallucinogen LSD, this compound exhibits a distinct pharmacological profile characterized by partial agonism at 5-HT


 receptors and complex modulation of 5-HT

subtypes.

This guide objectively evaluates this compound’s potential as a migraine abortive agent. Analysis suggests that while this compound shares the therapeutic efficacy of dihydroergotamine (DHE) via cranial vasoconstriction and trigeminal inhibition, its clinical utility is limited by "off-target" 5-HT


 activity (psychotropic potential) and non-selective adrenergic binding (peripheral vasoconstriction).

Chemical and Pharmacological Profile[1][2][3][4][5][6][7][8][9][10][11]

Structural Basis of Action

This compound possesses the tetracyclic ergoline ring system essential for serotonin receptor binding. Unlike the peptide alkaloid ergotamine (which contains a complex tripeptide moiety at C8), this compound has a simple hydroxymethyl group. This structural simplicity increases lipophilicity and CNS penetration but alters receptor residence time compared to the "molecular entrapment" seen with ergotamine.

Receptor Binding & Mechanism of Action (MOA)

The anti-migraine efficacy of ergots and triptans relies on two primary mechanisms:

  • Vasoconstriction: Agonism at 5-HT

    
     receptors on intracranial blood vessels.
    
  • Neuronal Inhibition: Agonism at 5-HT

    
     receptors on trigeminal nerve terminals, blocking the release of pro-inflammatory neuropeptides like CGRP.
    

Comparative Receptor Profile:

Receptor TargetThis compound ActivityErgotamine ActivitySumatriptan ActivityTherapeutic Implication
5-HT

Partial Agonist (

nM)
High Affinity Agonist (

nM)
High Affinity Agonist (

nM)
Cranial vasoconstriction (Efficacy)
5-HT

Agonist (Predicted)High Affinity AgonistHigh Affinity AgonistInhibition of CGRP release (Efficacy)
5-HT

Partial Agonist/AntagonistHigh Affinity AgonistLow/No AffinityHallucinations (Side Effect) vs. Vasoconstriction

-Adrenergic
Partial AgonistHigh Affinity AgonistNo AffinityPeripheral vasoconstriction (Safety Risk)
D

Dopamine
Low AffinityHigh Affinity AgonistNo AffinityNausea/Vomiting (Side Effect)

Data synthesized from Pertz et al. (1992) and Oliver et al. (1993).

Mechanistic Pathway Visualization

The following diagram illustrates the signal transduction pathway utilized by this compound to inhibit neurogenic inflammation.

G This compound This compound R_5HT1B 5-HT1B Receptor (Vascular Smooth Muscle) This compound->R_5HT1B R_5HT1D 5-HT1D Receptor (Trigeminal Nerve) This compound->R_5HT1D Gi_Protein Gi/o Protein Activation R_5HT1B->Gi_Protein R_5HT1D->Gi_Protein AC Adenylate Cyclase Inhibition Gi_Protein->AC cAMP cAMP Levels (Decrease) AC->cAMP PKA PKA Activity (Decrease) cAMP->PKA Ca_Channels Voltage-Gated Ca2+ Channels (Inhibited) PKA->Ca_Channels Myosin Myosin Light Chain Kinase (Activation) PKA->Myosin Disinhibition Effect_1 Inhibition of CGRP/Substance P Release Ca_Channels->Effect_1 Effect_2 Cranial Vasoconstriction Myosin->Effect_2

Figure 1: Signal transduction pathway of this compound-mediated anti-migraine effects via 5-HT1B/1D agonism.

Therapeutic Potential vs. Current Standards

This compound vs. Triptans (e.g., Sumatriptan)
  • Selectivity: Sumatriptan is highly selective for 5-HT

    
    , minimizing off-target effects. This compound, like other ergots, is "promiscuous," binding to adrenergic and dopaminergic receptors.
    
  • Bioavailability: Triptans have poor oral bioavailability (~15%) and do not cross the blood-brain barrier (BBB) efficiently. This compound, being more lipophilic, likely crosses the BBB more readily. While this could enhance central pain processing modulation, it significantly increases the risk of CNS side effects (psychotropism).

  • Efficacy: In bovine vasculature models, this compound induces vasoconstriction similar to ergotamine.[1][2] However, its potency is lower, requiring higher doses which may narrow the therapeutic window.

This compound vs. Dihydroergotamine (DHE)
  • Safety Profile: DHE is the gold standard for refractory migraine but requires IV/IM administration or nasal spray due to poor oral absorption. This compound is orally active.[3][4][5][6]

  • Vasoconstriction Risks: Both compounds carry a risk of ergotism (intense peripheral vasoconstriction leading to gangrene) if overdosed. However, studies indicate this compound acts as a partial agonist/antagonist at

    
    -adrenergic receptors, potentially carrying a lower risk of severe peripheral ischemia compared to the full agonism of ergotamine, though this remains to be validated in human trials.
    

Experimental Protocols for Validation

To objectively assess this compound's viability as a therapeutic candidate, the following standardized experimental workflow is recommended.

Protocol A: In Vitro Radioligand Binding Assay

Purpose: Determine affinity (


) and selectivity for 5-HT

, 5-HT

, and 5-HT

.
  • Membrane Preparation: Transfect CHO-K1 cells with human recombinant 5-HT receptor subtypes. Harvest and homogenize in ice-cold Tris-HCl buffer.

  • Incubation:

    • 5-HT

      
      :  Incubate membranes with [
      
      
      
      H]5-CT (0.5 nM) and varying concentrations of this compound (
      
      
      to
      
      
      M).
    • 5-HT

      
      :  Incubate with [
      
      
      
      H]Ketanserin (1 nM).
  • Filtration: Terminate binding by rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .
Protocol B: Ex Vivo Rat Tail Artery Vasoconstriction

Purpose: Assess functional efficacy (vasoconstriction) and potential for peripheral toxicity.

  • Tissue Prep: Excise the ventral tail artery from male Wistar rats. Clean of connective tissue and cut into 3-mm helical strips.

  • Organ Bath: Mount strips in 10 mL organ baths containing Krebs-Henseleit solution at 37°C, aerated with 95% O

    
    /5% CO
    
    
    
    .
  • Equilibration: Apply 1g resting tension; equilibrate for 60 min.

  • Agonist Challenge: Construct cumulative concentration-response curves for this compound (

    
     to 
    
    
    
    M).
  • Comparison: Compare

    
     and 
    
    
    
    against Sumatriptan (control) and Ergotamine (positive control).
  • Antagonist Check: Pre-incubate with Ketanserin (5-HT

    
     antagonist) to determine if constriction is mediated by 5-HT
    
    
    
    (therapeutic) or 5-HT
    
    
    (toxicity) receptors.
Protocol C: In Vivo Nitroglycerin (NTG) Migraine Model

Purpose: Evaluate anti-hyperalgesic effects in a relevant disease model.

  • Induction: Administer NTG (10 mg/kg, i.p.) to mice to induce trigeminal hyperalgesia (mimicking migraine).

  • Treatment: 30 mins post-NTG, administer Vehicle, Sumatriptan (positive control), or this compound (test doses).

  • Measurement:

    • Mechanical Allodynia: Use von Frey filaments on the periorbital region.

    • Light Aversion: Measure time spent in dark vs. light chambers.

  • Endpoint: Significant reversal of NTG-induced allodynia indicates potential anti-migraine efficacy.

Experimental Workflow Diagram

Workflow Start This compound Candidate Step1 1. In Vitro Binding (Ki Determination) Start->Step1 Decision1 High Affinity 5-HT1B/1D? Step1->Decision1 Step2 2. Ex Vivo Functional (Rat Tail Artery) Decision1->Step2 Yes End_Fail Discard/Modify Decision1->End_Fail No Decision2 Vasoconstriction < Ergotamine? Step2->Decision2 Step3 3. In Vivo Efficacy (NTG Model) Decision2->Step3 Yes Decision2->End_Fail No (Toxic) Step4 4. CNS Safety Screen (Head Twitch Response) Step3->Step4 End_Success Lead Candidate Step4->End_Success No Hallucinations Step4->End_Fail Hallucinogenic

Figure 2: Preclinical screening workflow for evaluating this compound as a migraine therapeutic.

Safety & Side Effects Analysis

Vasoconstriction & Ergotism

Like all ergolines, this compound carries a risk of sustained vasoconstriction. While triptans cause transient vasoconstriction, ergots can cause persistent vasospasm due to slow receptor dissociation rates.

  • Data Point: In bovine vein assays, this compound inhibited 5-HT induced contraction (antagonist effect) but caused contraction on its own, confirming it as a partial agonist. This suggests a "ceiling effect" on vasoconstriction, which might offer a safety advantage over full agonists like ergotamine, but clinical data is required to confirm this hypothesis.

Psychotropic Potential

The structural similarity to LSD (lysergic acid diethylamide) raises concerns about 5-HTngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 mediated hallucinations.
  • Evidence: this compound is reportedly non-hallucinogenic or weakly sedative at doses of 2-8 mg in humans.[5] However, at higher doses required for vascular efficacy, 5-HT

    
     occupancy may increase, leading to perceptual distortions. This narrow therapeutic index is the primary barrier to its development compared to triptans.
    

Conclusion

This compound represents a Tier 2 candidate for migraine therapeutics. While it possesses the necessary pharmacophore for 5-HT


 agonism and proven vasoconstrictive properties, it lacks the selectivity of modern triptans. Its potential lies not as a direct competitor to Sumatriptan, but potentially as a scaffold for semi-synthetic derivatives (e.g., nicergoline-like modifications) that could retain efficacy while eliminating 5-HT

activity.

Recommendation: Future research should focus on C8-substitution of the this compound core to reduce 5-HT


 affinity while maintaining 5-HT

potency.

References

  • Pertz, H., & Eich, E. (1992). O-acylated this compound and dihydrothis compound-I derivatives as competitive antagonists of 5-HT at 5-HT2 receptors of rat tail artery.[7][8] Naunyn-Schmiedeberg's Archives of Pharmacology.[8] Link

  • Oliver, J. W., Abney, L. K., Strickland, J. R., & Linnabary, R. D. (1993).[1] Vasoconstriction in bovine vasculature induced by the tall fescue alkaloid lysergamide.[1][2] Journal of Animal Science.[1] Link

  • International Headache Society. (2019). Ergot Alkaloids in the Acute Treatment of Migraines: Pharmacological Background.Link

  • National Institute of Mental Health - Psychoactive Drug Screening Program (NIMH-PDSP). Ki Database for this compound and Ergolines.Link

  • Liechti, M. E. (2017). Modern Clinical Research on LSD. Neuropsychopharmacology. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lysergol
Reactant of Route 2
Lysergol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.